trans-3-Nonene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-non-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h5,7H,3-4,6,8-9H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSHDKATAPNIA-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879624 | |
| Record name | TRANS-3-NONENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20063-92-7, 125146-82-9 | |
| Record name | (3E)-3-Nonene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20063-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nonene, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020063927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptene, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125146829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANS-3-NONENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-non-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NONENE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697F6717WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-3-Nonene: Properties, Structure, and Applications
Introduction
trans-3-Nonene, a member of the alkene family, is a nine-carbon unsaturated hydrocarbon with the chemical formula C₉H₁₈.[1] Its structure is characterized by a carbon-carbon double bond located at the third carbon atom, with the alkyl chains adopting a trans configuration. This stereoisomerism imparts specific physical and chemical properties that distinguish it from its cis counterpart and other nonene isomers. While not as ubiquitously recognized as some smaller alkenes, this compound serves as a valuable intermediate and building block in organic synthesis. Its reactivity, centered around the double bond, allows for a variety of chemical transformations, making it a molecule of interest for researchers and scientists in synthetic chemistry and potentially in the early stages of drug discovery as a scaffold or for the introduction of lipophilic alkyl chains. This guide provides a comprehensive overview of the core chemical properties, structure, and potential applications of this compound, tailored for professionals in research and development.
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of a compound are fundamental to its application in a laboratory or industrial setting. This compound is a flammable liquid under standard conditions.[2][3] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 20063-92-7 | [2] |
| Molecular Formula | C₉H₁₈ | [1] |
| Molecular Weight | 126.24 g/mol | [4][5] |
| Density | 0.734 g/mL at 25 °C | [1] |
| Boiling Point | ~147.6 °C | [1] |
| Melting Point | ~ -89.14 °C (estimate) | [1] |
| Flash Point | 90 °F (~32.2 °C) | [1] |
| Refractive Index (n20/D) | 1.419 | [1] |
| InChIKey | YCBSHDKATAPNIA-FNORWQNLSA-N | [6] |
| SMILES | CCCCC/C=C/CC | [6] |
Structural Elucidation through Spectroscopy
Spectroscopic techniques are indispensable for confirming the structure and purity of organic compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the different types of protons in the molecule. The olefinic protons on the double bond are expected to appear in the downfield region, typically around 5.3-5.5 ppm, with a large coupling constant (J ≈ 15 Hz) characteristic of a trans relationship. The allylic protons on the carbons adjacent to the double bond will also show distinct signals, while the protons of the terminal methyl groups and the methylene groups will appear in the upfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. The two sp² hybridized carbons of the double bond will have characteristic chemical shifts in the olefinic region (around 120-140 ppm). The remaining sp³ hybridized carbons will appear in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a characteristic C-H stretching absorption for the sp² carbons of the double bond at approximately 3010-3040 cm⁻¹. A key diagnostic peak for the trans double bond is the out-of-plane C-H bending vibration, which appears as a strong band around 960-975 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the sp³ carbons in the alkyl chains.
-
Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound will be observed at m/z = 126. Subsequent fragmentation will likely involve cleavage at the allylic positions, leading to characteristic fragment ions.
Molecular Structure and Reactivity
The geometry of the double bond in this compound dictates its overall shape and reactivity. The trans configuration results in a more linear and sterically less hindered molecule compared to its cis-isomer.
Caption: 2D structure of this compound.
The chemical reactivity of this compound is dominated by the presence of the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions.
Caption: Generalized electrophilic addition to this compound.
Key reactions include:
-
Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), this compound can be reduced to nonane.
-
Halogenation: It readily reacts with halogens like bromine (Br₂) and chlorine (Cl₂) to form dihaloalkanes.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms.
-
Oxidation: this compound can be oxidized by various reagents. For example, reaction with potassium permanganate (KMnO₄) under cold, dilute conditions yields a diol, while ozonolysis cleaves the double bond to produce aldehydes.
-
Epoxidation: Peroxy acids (e.g., m-CPBA) can be used to form an epoxide across the double bond.
Synthesis of this compound: A Step-by-Step Protocol
The stereoselective synthesis of trans-alkenes is a common objective in organic synthesis. A reliable method for preparing this compound involves the reduction of an internal alkyne, 3-nonyne, using sodium metal in liquid ammonia. This reaction, known as a dissolving metal reduction, proceeds via a radical anion intermediate and selectively produces the trans-alkene.
Reaction: 3-Nonyne → this compound
Materials:
-
3-Nonyne
-
Liquid ammonia (anhydrous)
-
Sodium metal
-
Anhydrous diethyl ether
-
Ammonium chloride (saturated aqueous solution)
-
Dry ice/acetone bath
Protocol:
-
Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for argon or nitrogen, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia into the flask.
-
Dissolving Metal Formation: Carefully add small, freshly cut pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained. This indicates the formation of solvated electrons.
-
Alkyne Addition: Dissolve 3-nonyne in anhydrous diethyl ether and add it dropwise to the stirring blue solution via the dropping funnel. The blue color will fade as the reaction proceeds. Continue the addition until the blue color is discharged.
-
Reaction Quenching: After the reaction is complete (typically monitored by TLC or GC), cautiously quench the reaction by the slow addition of solid ammonium chloride or a saturated aqueous solution of ammonium chloride until the blue color disappears completely.
-
Workup: Allow the ammonia to evaporate overnight in a fume hood. Add water to the residue and extract the organic layer with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Applications in Research and Drug Development
While direct applications of this compound in marketed pharmaceuticals are not prominent, its value lies in its role as a synthetic intermediate. The double bond provides a handle for further functionalization, allowing for the construction of more complex molecular architectures.
-
Scaffold for Synthesis: The nine-carbon chain of this compound can be incorporated into larger molecules to introduce lipophilic character, which can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes.
-
Precursor to Functionalized Molecules: The various reactions that this compound can undergo (e.g., epoxidation, dihydroxylation, cleavage) allow for the synthesis of a range of functionalized nonane derivatives. These derivatives can then be used as building blocks in the synthesis of natural products or other complex organic molecules.
-
Fragment-Based Drug Discovery: In the context of fragment-based drug discovery, small molecules like this compound and its simple derivatives could be explored as starting points for identifying fragments that bind to biological targets.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions.[2][3] It is important to work in a well-ventilated area, away from sources of ignition.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a structurally well-defined alkene with a rich chemistry centered on its double bond. Its stereochemistry influences its physical properties and reactivity, making it a distinct chemical entity from its isomers. While its direct applications are primarily in the realm of organic synthesis, its potential as a building block for more complex and biologically relevant molecules should not be underestimated. A thorough understanding of its properties, spectroscopic signature, and reactivity is essential for any researcher or scientist looking to utilize this compound in their synthetic endeavors.
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An In-depth Technical Guide to trans-3-Nonene: Synthesis, Characterization, and Applications in Organic Synthesis
This technical guide provides a comprehensive overview of trans-3-Nonene, a simple alkene of significant interest in the field of organic chemistry. Its utility as a building block in the synthesis of more complex molecules makes it a valuable compound for researchers, scientists, and professionals in drug development. This document will delve into its fundamental properties, synthesis methodologies, analytical characterization, and its potential applications in the broader context of organic synthesis.
Core Properties of this compound
This compound, also known as (E)-3-Nonene, is an unsaturated hydrocarbon with a double bond located at the third carbon position. The "trans" configuration indicates that the alkyl groups attached to the double bond are on opposite sides. This stereochemistry influences its physical properties and reactivity.
Below is a summary of its key identifiers and physicochemical properties.
| Property | Value | Source |
| CAS Number | 20063-77-8[1][2][3][4][5], 20063-92-7[6][7][8][9][10] | Echemi, Guidechem, ChemicalBook, Chemsrc, ChemBK, NIST WebBook, chemBlink, PubChem |
| Molecular Formula | C9H18[1][4][6][9][10][11] | Echemi, Guidechem, ChemBK, AnalytiChem, PubChem, NIST WebBook |
| Molecular Weight | 126.24 g/mol [5][6][9][11][12][13] | Guidechem, AnalytiChem, PubChem, ChemicalBook |
| Density | 0.734 g/mL at 25°C[3][5][14] | Chemsrc, ChemicalBook |
| Boiling Point | 147.6°C[4][5] | ChemBK, ChemicalBook |
| Flash Point | 90 °F[3][4][5] | Chemsrc, ChemBK, ChemicalBook |
| Refractive Index | n20/D 1.419[3][4][5][14] | Chemsrc, ChemBK, ChemicalBook |
Synthesis of this compound: A Methodological Overview
The stereoselective synthesis of trans-alkenes is a fundamental challenge in organic chemistry. For a molecule like this compound, several synthetic routes are available, with the Wittig reaction and olefin metathesis being two of the most prominent and versatile methods.
The Wittig Reaction
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide.[2][4][11] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, or trans-alkenes.[4][7]
The synthesis of this compound via the Wittig reaction would typically involve the reaction of a stabilized phosphorus ylide with an appropriate aldehyde.
Conceptual Synthesis Workflow:
Caption: Wittig reaction workflow for this compound synthesis.
Experimental Protocol: Synthesis of this compound via Wittig Reaction
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Preparation of the Phosphorus Ylide:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension. The formation of the ylide is often indicated by a color change.
-
Allow the reaction mixture to stir at 0°C for 1 hour.
-
-
Wittig Reaction:
-
To the freshly prepared ylide solution at 0°C, add a solution of hexanal in anhydrous THF dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or pentane.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The major byproduct, triphenylphosphine oxide, can be removed by crystallization or column chromatography.[11]
-
Purify the resulting liquid by fractional distillation to yield pure this compound.
-
Olefin Metathesis
Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds.[15][16] Cross-metathesis between two different alkenes can be employed to synthesize this compound.[17] This reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.[15] The stereoselectivity of cross-metathesis reactions can often favor the thermodynamically more stable trans-isomer.[18]
For the synthesis of this compound, one could envision the cross-metathesis of 1-butene and 1-heptene.
Analytical Characterization
The structural elucidation and purity assessment of this compound are crucial for its use in further synthetic applications. A combination of spectroscopic techniques is typically employed for this purpose.[19][20]
Analytical Workflow:
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules.[21] For this compound, both ¹H NMR and ¹³C NMR spectra provide valuable information.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinylic protons, which will have a large coupling constant (typically > 12 Hz) indicative of a trans-relationship. The signals for the allylic and aliphatic protons will also be present in their respective regions.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl chains.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[21] In the case of this compound, the IR spectrum will exhibit key absorption bands:
-
A C-H stretching vibration for the hydrogens on the double bond (vinylic C-H) typically appears above 3000 cm⁻¹.[22]
-
The C=C stretching vibration for a trans-alkene is expected around 1670-1665 cm⁻¹.[22]
-
A strong C-H out-of-plane bending (wagging) vibration for a trans-disubstituted alkene is characteristically found around 970-960 cm⁻¹.[22] This peak is often diagnostic for the trans-configuration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying components in a mixture.[19] For this compound, GC can be used to assess its purity, while MS will provide information about its molecular weight and fragmentation pattern, further confirming its identity. The NIST WebBook provides mass spectrum data for (E)-3-Nonene.[10]
Relevance in Drug Development and Organic Synthesis
While this compound itself may not be a therapeutic agent, its significance in the context of drug development lies in its role as a versatile building block in organic synthesis.[23] The introduction of a specific alkene geometry is a critical aspect in the synthesis of many complex natural products and pharmaceuticals.[24][25][26] The development of novel therapeutics often relies on the ability to construct intricate molecular architectures, and the principles of stereoselective alkene synthesis are fundamental to this endeavor.[27][28]
The methodologies used to synthesize this compound, such as the Wittig reaction and olefin metathesis, are cornerstone reactions in the synthetic chemist's toolbox for building molecular complexity.
Safety and Handling
This compound is a flammable liquid and vapor. It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][8][12][29] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[8][29] Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[1][12] In case of skin contact, the affected area should be rinsed with water.[8] If inhaled, the individual should be moved to fresh air.
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Spectroscopic data of trans-3-Nonene (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of trans-3-Nonene
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a nine-carbon alkene with a double bond located between the third and fourth carbon atoms. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the principles behind spectral features, providing a framework for unambiguous structural elucidation. Methodologies for data acquisition are outlined, and key spectral data are presented in clear, tabular formats. Visual diagrams created using Graphviz are employed to illustrate molecular structure and analytical workflows, ensuring a thorough understanding of the spectroscopic characterization of this compound.
Molecular Structure of this compound
This compound is an aliphatic hydrocarbon with the chemical formula C₉H₁₈. Its structure consists of a nine-carbon chain with a double bond in the trans configuration between carbons 3 and 4. The trans geometry refers to the arrangement where the substituent groups are on opposite sides of the double bond, leading to a less sterically hindered and generally more stable isomer compared to its cis counterpart.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is essential as it is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound provides a wealth of information through its chemical shifts, integration values, and splitting patterns (multiplicities). The trans configuration is characteristically confirmed by the large coupling constant (J-value) between the vinylic protons.
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1 (CH₃) | ~0.90 | Triplet (t) | 3H | ~7.0 |
| H-2 (CH₂) | ~2.00 | Quintet (quin) | 2H | ~7.0 |
| H-3, H-4 (CH=CH) | ~5.40 | Multiplet (m) | 2H | Jtrans ≈ 15.0 |
| H-5 (CH₂) | ~1.97 | Quartet (q) | 2H | ~6.8 |
| H-6, H-7, H-8 (CH₂) | ~1.25-1.40 | Multiplet (m) | 6H | - |
| H-9 (CH₃) | ~0.88 | Triplet (t) | 3H | ~6.8 |
Causality Behind Assignments:
-
Vinylic Protons (H-3, H-4): These protons are the most deshielded (~5.40 ppm) due to their location on the electron-deficient C=C double bond. Their multiplet appearance arises from coupling to each other and to the adjacent CH₂ groups. The key diagnostic feature is their large coupling constant (J ≈ 15 Hz), which is a hallmark of a trans relationship across a double bond.
-
Allylic Protons (H-2, H-5): The protons on the carbons adjacent to the double bond (~1.97-2.00 ppm) are deshielded relative to other alkyl protons because of the double bond's proximity.
-
Alkyl Protons (H-1, H-6, H-7, H-8, H-9): The remaining alkyl protons appear in the more shielded upfield region of the spectrum (~0.88-1.40 ppm), which is typical for saturated hydrocarbon chains.
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. This provides a direct count of the unique carbon environments in the molecule.
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-1 | ~14.0 |
| C-2 | ~25.6 |
| C-3 | ~131.2 |
| C-4 | ~124.7 |
| C-5 | ~34.8 |
| C-6 | ~31.6 |
| C-7 | ~22.6 |
| C-8 | ~22.3 |
| C-9 | ~13.7 |
Causality Behind Assignments:
-
Olefinic Carbons (C-3, C-4): These carbons are significantly deshielded (~124-132 ppm) and appear in the characteristic region for sp²-hybridized carbons in a double bond.
-
Alkyl Carbons (C-1, C-2, C-5 to C-9): The remaining sp³-hybridized carbons appear in the upfield region of the spectrum (~13-35 ppm). The subtle differences in their chemical shifts are due to their varying distances from the electron-withdrawing double bond.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly effective for identifying the presence of specific functional groups.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Place the salt plates in the spectrometer's sample holder.
-
Spectrum Collection: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and automatically subtracted from the sample spectrum.
IR Spectral Data Analysis
The IR spectrum of this compound is dominated by absorptions corresponding to C-H bonds and the C=C double bond. The key diagnostic peak is the strong C-H out-of-plane bend for the trans-alkene.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H Stretch (sp²) | ~3020 | Medium |
| C-H Stretch (sp³) | 2850-2960 | Strong |
| C=C Stretch | ~1670 | Weak-Medium |
| C-H Out-of-Plane Bend | ~965 | Strong |
Causality Behind Assignments:
-
C-H Stretch (sp²): The absorption just above 3000 cm⁻¹ is characteristic of C-H bonds where the carbon is part of a double or triple bond.
-
C-H Stretch (sp³): The strong, complex absorptions below 3000 cm⁻¹ are due to the stretching of C-H bonds in the alkyl portions of the molecule.
-
C=C Stretch: The stretching vibration for a C=C double bond appears in the 1600-1680 cm⁻¹ region. For a trans disubstituted alkene, this peak is often weak due to the low dipole moment change during the vibration.
-
C-H Out-of-Plane Bend: The strong absorption around 965 cm⁻¹ is highly diagnostic for a trans-disubstituted double bond. This "wagging" vibration is IR-active and provides definitive evidence for the trans stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Inject a dilute solution of this compound into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification or through direct infusion.
-
Ionization: The most common method for a non-polar molecule like this is Electron Ionization (EI). In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
MS Spectral Data Analysis
The mass spectrum reveals the molecular weight and provides structural clues based on how the molecule breaks apart.
| m/z | Proposed Fragment | Relative Intensity |
| 126 | [C₉H₁₈]⁺ (Molecular Ion, M⁺) | Medium |
| 97 | [M - C₂H₅]⁺ | Medium |
| 83 | [M - C₃H₇]⁺ | Medium |
| 69 | [M - C₄H₉]⁺ | Strong |
| 55 | [C₄H₇]⁺ | Strong |
| 41 | [C₃H₅]⁺ (Allyl Cation) | Base Peak |
Causality Behind Assignments:
-
Molecular Ion (m/z 126): The peak at m/z 126 corresponds to the intact molecule with one electron removed, confirming the molecular weight of C₉H₁₈.
-
Fragmentation Pattern: Alkenes often fragment via cleavage of the bonds allylic to the double bond, as this results in the formation of a stable, resonance-stabilized allylic carbocation. For this compound, cleavage of the C5-C6 bond leads to the formation of a stable C₄H₇⁺ fragment (m/z 55), while cleavage at other positions can lead to other prominent fragments. The base peak at m/z 41 ([C₃H₅]⁺) is a very common and stable fragment in the mass spectra of many aliphatic compounds.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Integrated Spectroscopic Analysis
-
MS confirms the molecular formula is C₉H₁₈ (m/z = 126).
-
IR spectroscopy identifies the key functional groups : an alkene (C=C stretch at ~1670 cm⁻¹, sp² C-H stretch at ~3020 cm⁻¹) and confirms its trans stereochemistry (strong C-H bend at ~965 cm⁻¹).
-
¹³C NMR confirms the number of unique carbons (nine) and identifies two as sp² hybridized (~124-132 ppm) and seven as sp³ hybridized (~13-35 ppm).
-
¹H NMR provides the final, detailed picture , showing the connectivity of all protons, their chemical environments, and, most critically, confirming the trans geometry through the large vinylic coupling constant (J ≈ 15 Hz).
Together, these techniques provide unambiguous and complementary evidence for the structure of this compound.
References
An In-Depth Technical Guide to the Synthesis of trans-3-Nonene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of scientifically vetted pathways for the synthesis of trans-3-Nonene, also known as (E)-3-Nonene. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical execution of reliable synthetic routes, emphasizing stereochemical control to achieve the desired trans isomer.
Introduction
This compound is a valuable alkene in organic synthesis, serving as a precursor and building block in the construction of more complex molecular architectures. Its defined stereochemistry is often crucial for the biological activity and overall efficacy of target molecules in medicinal chemistry and drug development. Therefore, mastering its stereoselective synthesis is a fundamental skill for synthetic chemists. This guide will explore two primary and beginner-friendly, yet robust, methods for synthesizing this compound: the reduction of an alkyne and the Horner-Wadsworth-Emmons olefination.
Pathway 1: Dissolving Metal Reduction of 3-Nonyne
One of the most classic and effective methods for preparing trans-alkenes is the reduction of an internal alkyne using sodium metal in liquid ammonia.[1][2] This reaction, often referred to as a dissolving metal reduction, provides excellent stereoselectivity for the trans product.[1][2][3]
Causality Behind Experimental Choices
The stereochemical outcome of this reduction is a direct consequence of the reaction mechanism. The reaction proceeds through a radical anion intermediate.[4][5] The steric repulsion between the alkyl groups on the developing double bond forces them into a trans configuration, which is thermodynamically more stable.[3][5] The use of liquid ammonia as a solvent is critical as it is capable of dissolving the sodium metal to create a solution of solvated electrons, which are the active reducing species.[1][5] The reaction is typically carried out at low temperatures (-33 °C, the boiling point of ammonia) to maintain ammonia in its liquid state.[1][5]
Experimental Protocol: Reduction of 3-Nonyne
Materials:
-
3-Nonyne
-
Sodium metal
-
Liquid ammonia
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ammonium chloride (for quenching)
-
A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 100 mL of ammonia gas into the flask.
-
Once the desired volume of liquid ammonia is collected, add 3-nonyne (1 equivalent) dissolved in a minimal amount of anhydrous ether or THF.
-
Carefully add small pieces of sodium metal (2.2 equivalents) to the stirring solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.[1]
-
Stir the reaction mixture at -33 °C for 2-3 hours, or until the blue color disappears, indicating the complete consumption of sodium.
-
Quench the reaction by the slow addition of solid ammonium chloride until the blue color is permanently discharged.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add water and extract the organic product with a suitable solvent like pentane or diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by distillation.
Visualizing the Pathway: Dissolving Metal Reduction
Caption: Mechanism of the dissolving metal reduction of 3-nonyne.
Pathway 2: The Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly with high (E)-stereoselectivity.[6][7][8] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[6][8][9]
Causality Behind Experimental Choices
The HWE reaction's preference for the trans (E) isomer is a result of thermodynamic control during the elimination step.[6][7] The reaction proceeds through an oxaphosphetane intermediate. The transition state leading to the trans-alkene is lower in energy than the one leading to the cis-alkene due to reduced steric hindrance.[7][9] The use of a stabilized phosphonate ylide (one with an electron-withdrawing group adjacent to the phosphorus) is key to achieving high E-selectivity.[10] A significant advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed during workup.[6][8]
Experimental Protocol: HWE Synthesis of this compound
This synthesis involves two main steps: the preparation of the phosphonate reagent and the HWE reaction itself.
Part A: Synthesis of Diethyl (1-hexyl)phosphonate
Materials:
-
Triethyl phosphite
-
1-Bromohexane
-
A round-bottom flask with a reflux condenser.
Procedure:
-
Combine triethyl phosphite (1 equivalent) and 1-bromohexane (1.1 equivalents) in a round-bottom flask.
-
Heat the mixture to reflux (approximately 150-160 °C) for 4-6 hours. This is the Arbuzov reaction.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
The product, diethyl (1-hexyl)phosphonate, can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Part B: Horner-Wadsworth-Emmons Reaction
Materials:
-
Diethyl (1-hexyl)phosphonate
-
Sodium hydride (NaH) or another suitable base (e.g., sodium methoxide)
-
Anhydrous tetrahydrofuran (THF)
-
Propanal
-
A three-necked round-bottom flask with a dropping funnel, a gas inlet, and a stirrer.
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF, add a solution of diethyl (1-hexyl)phosphonate (1 equivalent) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This forms the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add propanal (1 equivalent) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography or distillation.
Visualizing the Pathway: Horner-Wadsworth-Emmons Reaction
Caption: The Horner-Wadsworth-Emmons reaction pathway.
Comparison of Synthesis Pathways
| Feature | Dissolving Metal Reduction | Horner-Wadsworth-Emmons Reaction |
| Starting Material | 3-Nonyne | Diethyl (1-hexyl)phosphonate & Propanal |
| Stereoselectivity | Excellent for trans | Excellent for trans (with stabilized ylides) |
| Reaction Conditions | Cryogenic temperatures (-33 °C) | Generally 0 °C to room temperature |
| Reagents | Sodium metal, liquid ammonia | Strong base (e.g., NaH), phosphonate, aldehyde |
| Byproducts | Sodium amide | Water-soluble phosphate ester |
| Workup | Evaporation of ammonia, extraction | Aqueous workup, extraction |
| Key Advantage | High atom economy | Milder conditions, easy byproduct removal |
Purification and Characterization
For both pathways, the final product, this compound, can be purified by fractional distillation.[11][12] The purity and stereochemistry of the product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum of this compound, the vinyl protons will exhibit a characteristic large coupling constant (typically 12-18 Hz), which is indicative of a trans relationship.
Conclusion
The synthesis of this compound can be reliably achieved through either the dissolving metal reduction of 3-nonyne or the Horner-Wadsworth-Emmons olefination. The choice of method may depend on the availability of starting materials, the scale of the reaction, and the equipment available. Both methods offer excellent stereoselectivity for the desired trans isomer, a critical consideration in the synthesis of complex molecules for research and drug development. A thorough understanding of the underlying mechanisms of these reactions empowers the chemist to troubleshoot and optimize conditions for successful and reproducible outcomes.
References
- Organic Chemistry Tutor. (n.d.). Reduction of Alkynes.
- Chemistry Steps. (n.d.). Alkyne Reduction by Lindlar's Catalyst or Na/NH3.
- Joy Oyebisi Tutoring. (2025, January 30). Lindlar's Catalyst vs Sodium in Ammonia: What's the Difference? [Video]. YouTube.
- Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes.
- Khan Academy. (n.d.). Reduction of alkynes [Video].
- Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar's Catalyst.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Quora. (2018, February 16). What does the reduction of alkynes with sodium in liquid ammonia give?
- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Master Organic Chemistry. (2011, October 7). Sodium Metal (Na) As A Reagent In Organic Chemistry.
- BYJU'S. (n.d.). Ammonia and sodium reaction properties.
- Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II.
- KPU Pressbooks. (n.d.). The Wittig Reaction. Organic Chemistry II.
- Alfa Chemistry. (n.d.). Wittig Reaction.
- University of Wisconsin-Madison Department of Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
- Corcoran, P. J. (1975). U.S. Patent No. 3,880,925. Washington, DC: U.S. Patent and Trademark Office.
- ChemicalBook. (2023, June 1). This compound | 20063-77-8.
- ChemicalBook. (n.d.). This compound.
- Filo. (2021, January 1). Which would be the best sequence of reactions to use to prepare cis-3-nonene from 1-butyne?
- Khan Academy. (n.d.). Synthesis using alkynes [Video].
- Professor Dave Explains. (2018, October 16). Practice Problem: Three-Step Synthesis [Video]. YouTube.
- ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- Stilbene, H. (1954). U.S. Patent No. 2,674,636. Washington, DC: U.S. Patent and Trademark Office.
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- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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Navigating the Chemical Maze: A Technical Guide to trans-3-Nonene in Insect Communication
A Foreword on the State of Research:
To our valued audience of researchers, scientists, and drug development professionals, this guide embarks on an exploration of trans-3-Nonene as a semiochemical in the intricate world of insect communication. It is imperative, however, to preface this document with a crucial note on the current landscape of scientific inquiry. While the broader field of chemical ecology is rich with discoveries, the specific role of this compound remains a largely uncharted territory. Our comprehensive review of the existing scientific literature has revealed a conspicuous absence of definitive studies identifying this compound as a primary pheromone, kairomone, or allomone for any specific insect species.
Consequently, this guide will adopt a unique structure. Rather than presenting a direct dossier on this compound's established functions—which, as of our latest review, are not documented—we will provide a foundational framework for its potential investigation. This document will serve as a technical roadmap, equipping you with the fundamental principles, established methodologies, and theoretical constructs necessary to explore the semiochemical potential of this compound or other novel volatile compounds. We will draw upon established knowledge of related alkenes and the general principles of insect chemical ecology to illuminate the path for future research.
Part 1: The Chemical Context - Properties and Potential of this compound
This compound is a volatile organic compound with the chemical formula C₉H₁₈. Its chemical structure features a nine-carbon chain with a double bond located at the third carbon, with the substituents on opposite sides of the double bond (trans configuration).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | |
| Molecular Weight | 126.24 g/mol | |
| CAS Number | 20063-77-8 | |
| Boiling Point | 146-147 °C | |
| Density | 0.734 g/mL at 25 °C |
The volatility and lipophilicity of this compound are consistent with the characteristics of many known insect semiochemicals, which must be capable of transmission through the air and interaction with the lipid-rich membranes of olfactory sensilla.
Part 2: Biosynthesis - A Hypothetical Pathway
While the specific biosynthetic pathway for this compound in insects has not been elucidated, we can infer a probable route based on the established biosynthesis of other alkenes in insects. The prevailing evidence points to a pathway rooted in fatty acid metabolism.
A Plausible Biosynthetic Route:
-
Fatty Acid Synthesis: The pathway likely initiates with the de novo synthesis of a saturated fatty acid, such as nonanoic acid (C9), from acetyl-CoA and malonyl-CoA precursors.
-
Desaturation: A specific fatty acyl-CoA desaturase enzyme would introduce a double bond at the ∆³ position of the nonanoyl-CoA, yielding (Z)-3-nonenoyl-CoA. While the initial desaturation often results in a cis configuration, subsequent enzymatic isomerization could produce the trans isomer.
-
Reductive Modification and Decarbonylation/Decarboxylation: The resulting acyl-CoA would then be a substrate for a series of enzymes that could include a fatty acyl-CoA reductase to form an aldehyde, followed by the action of an aldehyde-deformylating oxygenase (ADO) or a cytochrome P450 enzyme of the CYP4G family to yield the final alkene. Alternatively, a decarboxylase could directly convert the fatty acid to the alkene.
Part 3: Olfactory Detection - The Gateway to a Behavioral Response
The detection of semiochemicals like this compound is mediated by the insect's sophisticated olfactory system. This process begins at the peripheral level, within the sensory hairs (sensilla) on the antennae and maxillary palps.
The Molecular Machinery of Olfaction:
-
Odorant Binding Proteins (OBPs): Upon entering the sensillum lymph through pores in the cuticle, hydrophobic molecules like this compound are likely bound by Odorant Binding Proteins. These soluble proteins transport the odorant to the dendritic membranes of Olfactory Sensory Neurons (OSNs).
-
Olfactory Receptors (ORs): The odorant-OBP complex then interacts with an Olfactory Receptor, a transmembrane protein located on the dendrite of an OSN. Insect ORs are ligand-gated ion channels, typically forming a heterodimer of a specific odorant-tuning receptor (OrX) and a highly conserved co-receptor (Orco).[1] The binding of the odorant to the OrX subunit triggers a conformational change, opening the ion channel and leading to the depolarization of the neuron.
-
Signal Transduction: This depolarization generates an action potential that travels along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response.
Part 4: Experimental Protocols - A Guide to Investigating this compound
For researchers aiming to investigate the potential semiochemical role of this compound, a systematic approach employing established techniques in chemical ecology is essential.
Protocol 1: Collection and Identification of Volatiles
Objective: To determine if this compound is produced by a particular insect species or its host plant.
Methodology: Headspace Volatile Collection and Analysis
-
Sample Preparation: Confine the insects (males, females, virgin, mated) or plant material in a clean, airtight glass chamber.
-
Volatile Trapping: Draw air from the chamber through a filter containing an adsorbent material (e.g., Porapak Q, Tenax TA) for a defined period.
-
Elution: Elute the trapped volatiles from the adsorbent using a high-purity solvent (e.g., hexane, dichloromethane).
-
Analysis by GC-MS: Inject the eluted sample into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC): Separates the individual components of the volatile blend based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS): Fragments the eluted compounds and provides a mass spectrum, which serves as a chemical fingerprint for identification by comparison to spectral libraries (e.g., NIST).
-
-
Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with those of an authentic synthetic standard.
Protocol 2: Assessing Electrophysiological Activity
Objective: To determine if the insect's antennae can detect this compound.
Methodology: Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
GC Separation: Inject the volatile extract or a synthetic standard of this compound into a GC.
-
Effluent Splitting: At the end of the GC column, split the effluent. One portion goes to a standard GC detector (e.g., Flame Ionization Detector - FID), and the other is directed over an insect antenna preparation.
-
Antennal Preparation: The antenna is excised and mounted between two electrodes that measure the electrical potential across the antenna.
-
EAD Recording: As compounds elute from the GC and pass over the antenna, any compound that is detected by the olfactory receptors will cause a depolarization of the antennal neurons, which is recorded as a negative voltage deflection.
-
Data Analysis: By aligning the FID chromatogram with the EAD recording, one can identify which specific compounds in a blend elicit an antennal response.
Sources
A Technical Guide to the Putative Biological Significance of trans-3-Nonene and Related C9 Alkenes in Plant Volatiles
Abstract
Plant volatiles are critical mediators of ecological interactions, acting as a chemical language that governs relationships with insects and other plants. Among the vast array of these compounds, C9 alkenes and their derivatives, formed from the oxidation of fatty acids, represent an important class of semiochemicals. This technical guide addresses the biological significance of a specific, understudied molecule: trans-3-nonene. Due to a scarcity of direct research on this compound, this guide employs a scientifically grounded approach, inferring its putative roles by examining the well-documented functions of its structural isomers and biosynthetic relatives, such as 1-nonene and C9 alcohols. We will explore the proposed biosynthesis via the lipoxygenase (LOX) pathway, its likely involvement as a semiochemical in tritrophic (plant-herbivore-predator) interactions, and its potential role in plant-plant communication. Furthermore, this guide provides detailed analytical methodologies for the robust study of such volatiles and outlines future research directions essential for validating these hypotheses. This document is intended for researchers in chemical ecology, plant science, and drug development seeking to understand and harness the complex signaling roles of plant-derived lipids.
The Chemical Language of Plants: An Introduction to Volatile Semiochemicals
Plants constantly emit a complex blend of volatile organic compounds (VOCs) from their leaves, flowers, and roots.[1] These molecules, characterized by their low molecular weight and high vapor pressure, are not mere metabolic byproducts but rather the primary components of a sophisticated chemical language.[2] This language mediates the plant's interaction with its environment, from attracting pollinators to defending against herbivores.[1]
These informative molecules are broadly classified as semiochemicals , which are signals that affect the behavior of other organisms.[3] In the context of inter-species communication, they are further categorized:
-
Kairomones: Benefit the receiver but not the emitter (e.g., a scent that allows a herbivore to locate its host plant).
-
Allomones: Benefit the emitter but not the receiver (e.g., a compound that repels a potential herbivore).[4]
-
Synomones: Benefit both the emitter and the receiver (e.g., a floral scent that guides a pollinator to nectar, facilitating pollination).[3]
Plant volatiles are derived from several major biosynthetic pathways, primarily producing terpenoids and fatty acid derivatives.[2] The latter group includes the well-known C6 "Green Leaf Volatiles" (GLVs) responsible for the smell of cut grass, as well as a range of C9 compounds, including aldehydes, alcohols, and the alkene this compound.[5][6]
Biosynthesis of C9 Volatiles via the Lipoxygenase (LOX) Pathway
The production of this compound and related C9 volatiles is intricately linked to the plant's response to stress, particularly physical damage. The core of this process is the lipoxygenase (LOX) pathway, which converts fatty acids into a variety of signaling molecules and volatile compounds.[5][7]
The proposed biosynthetic cascade proceeds as follows:
-
Initiation: Mechanical damage (e.g., from herbivore feeding) or pathogen attack causes the release of polyunsaturated fatty acids, such as linoleic acid (C18:2) and α-linolenic acid (C18:3), from cell membranes.[5]
-
Oxygenation: The enzyme lipoxygenase (LOX) introduces molecular oxygen into these fatty acids. Specifically, 9-LOX activity on linoleic acid produces 9-hydroperoxy-octadecadienoic acid (9-HPOD).[2]
-
Cleavage: The unstable hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) enzyme. The cleavage of 9-HPOD yields a C9 aldehyde, primarily (Z)-3-nonenal, and a C9 oxo-acid.[2][6]
-
Modification and Formation of this compound: The initial aldehyde product, (Z)-3-nonenal, can undergo several subsequent enzymatic modifications. The formation of this compound is likely a multi-step process. An alcohol dehydrogenase (ADH) may reduce the aldehyde to its corresponding alcohol, (Z)-3-nonen-1-ol. Subsequent enzymatic dehydration or isomerization could then yield the final this compound product.
Below is a conceptual diagram of this proposed biosynthetic pathway.
Ecological Roles of C9 Alkenes in Plant Interactions
While direct functional studies on this compound are lacking, compelling evidence from its isomer, 1-nonene, provides a strong foundation for understanding its ecological significance in multi-trophic interactions.[8][9]
Tritrophic Interactions: The Case of 1-Nonene
Research on a maize (Zea mays)-aphid (Rhopalosiphum padi)-ladybird (Harmonia axyridis) system has demonstrated that C9 alkenes are key players in indirect plant defense.[8][10] When maize plants are attacked by aphids, they release a blend of herbivore-induced plant volatiles (HIPVs), with 1-nonene being a critical component. Key findings include:
-
Predator Attraction: Ladybirds (H. axyridis), which are natural predators of aphids, show a significant attraction to the scent of aphid-infested maize.[8]
-
Semiochemical Activity: Electroantennogram (EAG) studies confirmed that ladybird antennae are sensitive to 1-nonene, indicating it is a perceived and biologically active signal.[10]
-
Nitrogen-Dependent Emission: The emission of 1-nonene by the plant is modulated by nitrogen availability, demonstrating a link between plant nutritional status and its defensive signaling capacity.[8]
In this context, 1-nonene acts as a synomone , as its emission benefits the plant (by recruiting predators for defense) and the ladybird (by guiding it to a food source).[8][10]
Inferred Roles for this compound
Given that this compound is a structural isomer of 1-nonene and is produced from the same general biosynthetic pathway, it is highly plausible that it serves a similar function. It may act as a specific kairomone or synomone for different insect species, contributing to the overall "cry for help" signal that a plant emits when under attack. The specific isomer released could convey precise information about the type of herbivore or the nature of the damage.
Plant-Plant Communication: Priming for Defense
Many GLVs are known to function as airborne signals that warn neighboring plants of an impending threat.[6] A plant that perceives these signals enters a "primed" state. While it does not activate its defenses immediately, it can mount a much faster and stronger defensive response if it is subsequently attacked. Research on the related C9 alcohol, (Z)-3-nonen-1-ol, suggests it likely shares this priming capability.[6] It is therefore reasonable to hypothesize that this compound could also function as a priming agent, contributing to coordinated defense responses within a plant community.
Putative Signaling Mechanisms
The emission of HIPVs like C9 alkenes is not an isolated event but is tightly regulated by complex intracellular signaling networks. The perception of herbivore damage triggers a cascade involving key phytohormones that orchestrate the plant's defense response, including the synthesis and release of volatiles.
The primary signaling pathways involved are:
-
Jasmonic Acid (JA) Pathway: Generally associated with defense against chewing herbivores.
-
Salicylic Acid (SA) Pathway: Typically involved in defense against pathogens and piercing-sucking insects like aphids.
-
Ethylene (ET) Pathway: A gaseous hormone that cross-talks extensively with both JA and SA pathways to fine-tune defense responses.
Notably, the study on 1-nonene in maize found that its production was linked to the salicylic acid (SA) and abscisic acid (ABA) signaling pathways, which is consistent with the plant's response to aphid infestation.[11] The perception of external volatiles by neighboring plants is less understood but is thought to trigger an influx of calcium ions and the generation of reactive oxygen species (ROS), which then activate these same downstream hormonal pathways.
Methodologies for the Analysis of C9 Volatiles
The study of highly volatile, often trace-level compounds like this compound requires specialized and sensitive analytical techniques. The causality behind experimental choices is critical: the goal is to obtain a representative snapshot of the volatiles emitted by the plant under specific conditions without introducing artifacts.
Protocol: Dynamic Headspace Collection and TD-GC-MS Analysis
This protocol describes a self-validating system for the reliable identification and quantification of plant volatiles. The gold standard is Gas Chromatography-Mass Spectrometry (GC-MS), which offers excellent separation and definitive identification.[1]
Objective: To collect, identify, and quantify this compound and other volatiles emitted from plant tissue.
Methodology:
-
Plant Enclosure (Dynamic Headspace Sampling):
-
Gently enclose the plant or leaf of interest in an inert, non-emitting container (e.g., a glass chamber or a Nalophan® bag).
-
Create a "push-pull" system: Purified, hydrocarbon-free air is pushed into the chamber at a controlled flow rate (e.g., 500 mL/min).
-
Air is pulled out of the chamber at a slightly lower flow rate (e.g., 400 mL/min) through a sorbent trap. This creates positive pressure, preventing contamination from outside air.
-
Causality: This dynamic system prevents the buildup of CO2 and humidity, which could stress the plant and alter its volatile profile, a common issue with static collection methods.
-
-
Volatile Trapping:
-
The sorbent trap should contain a material suitable for trapping C9 hydrocarbons, such as a combination of Tenax® TA and Carbotrap™.
-
Collect volatiles for a defined period (e.g., 1-4 hours) to ensure sufficient concentration for detection.
-
Causality: The choice of sorbent is critical. Tenax® is excellent for a broad range of volatiles, including alkenes, ensuring efficient capture of the target analyte.
-
-
Thermal Desorption (TD):
-
Place the sorbent trap in a thermal desorber unit.
-
The trap is rapidly heated (e.g., to 280°C), and the desorbed volatiles are swept by a flow of helium onto a cryogenically cooled focusing trap (-10°C).
-
This focusing trap is then flash-heated, injecting the concentrated band of volatiles into the GC column.
-
Causality: This two-stage desorption process ensures a sharp, concentrated injection, which is crucial for achieving the high chromatographic resolution needed to separate isomers.
-
-
Gas Chromatography (GC) Separation:
-
Use a non-polar or mid-polar capillary column (e.g., DB-5ms) to separate compounds based on their boiling points and interaction with the stationary phase.
-
Program the oven temperature with a slow ramp (e.g., 40°C hold for 2 min, then ramp at 5°C/min to 250°C).
-
Causality: A non-polar column is well-suited for separating non-polar hydrocarbons like nonene isomers. A slow temperature ramp is essential for resolving closely eluting compounds.
-
-
Mass Spectrometry (MS) Detection and Identification:
-
As compounds elute from the GC, they are ionized (typically by electron impact at 70 eV) and fragmented.
-
The mass spectrometer records the mass-to-charge ratio of these fragments.
-
Identify this compound by comparing its retention time and mass spectrum to an authentic chemical standard and matching its spectrum against a reference library (e.g., NIST).
-
-
Quantification:
-
For accurate quantification, inject a known amount of an internal standard (e.g., deuterated toluene or another non-native hydrocarbon) onto the sorbent trap before sample collection.
-
Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard.
-
Comparative Analysis of Techniques
While TD-GC-MS is the gold standard for identification, other techniques offer advantages for different research questions.
| Technique | Principle | Advantages | Limitations | Best For |
| GC-MS | Chromatographic separation followed by mass-based detection. | Gold standard for identification; good for quantification; separates isomers. | Not real-time; sample preparation required. | Comprehensive profiling, isomer separation, discovery. |
| SPME-GC-MS | Static headspace sampling with an adsorbent fiber. | Simple, solvent-free, relatively inexpensive. | Competitive adsorption can skew profile; less sensitive than dynamic sampling. | Rapid screening, analysis of flowers/fruits.[12][13] |
| PTR-MS | Soft chemical ionization; real-time analysis of total VOCs at a given mass. | Real-time monitoring of emission dynamics; high sensitivity. | Cannot separate isomers (e.g., cannot distinguish 1-nonene from this compound); limited identification power. | Monitoring rapid changes in volatile emissions in response to stimuli. |
Applications in Agriculture and Future Directions
A thorough understanding of the roles of C9 alkenes like this compound has significant potential for developing next-generation, ecologically sound crop protection strategies.[14]
-
Biological Control: If this compound is confirmed to be an attractant for beneficial insects, it could be synthesized and deployed in lures to draw predators and parasitoids into crops, enhancing natural pest control.
-
"Push-Pull" Strategies: This advanced strategy involves using repellent compounds ("push") within the crop and attractive semiochemicals like C9 alkenes ("pull") around the perimeter to lure beneficial insects.[4][14]
The primary obstacle is the current lack of direct functional data for this compound. Future research must prioritize:
-
Chemical Ecology Studies: Conducting behavioral assays (e.g., olfactometer tests) to determine which insects (herbivores, predators, parasitoids) are attracted to or repelled by synthetic this compound.
-
Electrophysiology: Using electroantennography (EAG) and single-sensillum recording (SSR) to confirm that the insect olfactory system can detect this compound.
-
Gene Expression Analysis: Exposing plants to this compound and using transcriptomics (RNA-seq) to see if defense-related genes are primed or induced, confirming its role in plant-plant communication.
Conclusion
While this compound remains an enigmatic component of the plant volatilome, its biosynthetic origins and the well-documented functions of its isomers provide a compelling, hypothesis-driven framework for its biological significance. Evidence strongly suggests a role as a semiochemical in tritrophic interactions, likely acting as a component of the HIPV blend that recruits natural enemies of herbivores. Furthermore, its potential involvement in priming the defenses of neighboring plants aligns with the known functions of other lipid-derived volatiles. Validating these putative roles through rigorous analytical and ecological studies is a critical next step. Unlocking the function of this compound will not only deepen our understanding of plant chemical communication but may also provide novel tools for sustainable agriculture.
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[5] Chen, G. Q., et al. (2023). Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses. Antioxidants, 12(11), 1968. [Link]
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[17] Kajiwara, T., et al. (2006). Proposed biosynthetic pathway for C6 and C9 aldehydes and C9–C14 oxoacids in brown algae. ResearchGate. [Link]
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[14] Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-11. [Link]
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[4] Journal of Plant Protection Research. (2019). Semiochemicals for controlling insect pests. [Link]
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[8] Zhao, S., et al. (2024). 1-nonene plays an important role in the response of maize-aphid-ladybird tritrophic interactions to nitrogen. Frontiers in Plant Science, 14, 1319818. [Link]
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[10] Zhao, S., et al. (2024). 1-nonene plays an important role in the response of maize-aphid-ladybird tritrophic interactions to nitrogen. PMC. [Link]
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[12] Osorio, E., et al. (2022). Analysis of the Volatile and Enantiomeric Compounds Emitted by Plumeria rubra L. Flowers Using HS-SPME–GC. Molecules, 27(17), 5433. [Link]
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[9] Turlings, T. C. J., & Erb, M. (2018). Tritrophic Interactions Mediated by Herbivore-Induced Plant Volatiles: Mechanisms, Ecological Relevance, and Application Potential. Annual Review of Entomology, 63, 433-452. [Link]
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[18] Satyal, P., & Setzer, W. N. (2020). Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication. Foods, 9(9), 1249. [Link]
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[2] Dudareva, N., et al. (2004). Biochemistry of Plant Volatiles. Plant Physiology, 135(4), 1893-1902. [Link]
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[13] Gładysz, M., et al. (2023). Chemistry behind Quality—Emission of Volatile Enantiomers from Mentha spp. Plant Tissue in Relationship to Odor Sensory Quality. Molecules, 28(10), 4220. [Link]
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[1] Thelen, J. J., & Blevins, D. G. (2012). Volatile Metabolites. The Plant Metabolome, 149-170. [Link]
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[11] Semantic Scholar. (2024). 1-nonene plays an important role in the response of maize-aphid-ladybird tritrophic interactions to nitrogen. Semantic Scholar. [Link]
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An In-depth Technical Guide to the Stability and Degradation of trans-3-Nonene
This guide provides a comprehensive technical overview of the chemical stability of trans-3-nonene and its degradation pathways. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its reactivity, outlines prevalent degradation mechanisms, and provides detailed methodologies for stability analysis.
Introduction: The Significance of Alkene Stability in Scientific Research
Alkenes, characterized by their carbon-carbon double bonds, are fundamental building blocks in organic synthesis and are prevalent in numerous chemical entities, including pharmaceuticals and industrial compounds. The stability of these molecules is a critical parameter that dictates their storage, handling, and reactivity. This compound, a disubstituted alkene, serves as an excellent model for understanding the factors that influence the stability of this class of compounds. Its degradation can lead to the formation of various byproducts, which may impact the purity, efficacy, and safety of associated products. This guide will explore the intrinsic stability of this compound and the products formed under various degradative conditions.
Part 1: Core Principles of this compound Stability
The stability of an alkene is intrinsically linked to its molecular structure. For this compound, several key factors contribute to its overall energetic state and propensity for degradation.
Isomeric Configuration: The trans Advantage
The trans configuration of the double bond in this compound, where the alkyl substituents are on opposite sides of the double bond, imparts a greater degree of stability compared to its cis-isomer.[1][2][3] This increased stability is primarily due to reduced steric strain, as the bulkier ethyl and pentyl groups are positioned further apart, minimizing repulsive forces.[2] In contrast, cis-alkenes experience greater steric hindrance, leading to a higher energy state.[2] The energy difference between cis and trans isomers can be quantified by comparing their heats of hydrogenation, with the more stable isomer releasing less energy.[1][2]
Degree of Substitution
Alkene stability generally increases with the number of alkyl groups attached to the double bond carbons. This is attributed to two main electronic effects:
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H σ-bonds into the π-system of the double bond, which helps to stabilize the molecule.[1]
-
Inductive Effects: Alkyl groups are electron-donating and can push electron density towards the sp² hybridized carbons of the double bond, further contributing to stability.[1]
This compound is a disubstituted alkene, making it more stable than monosubstituted alkenes but less stable than tri- or tetrasubstituted alkenes.
Part 2: Degradation Pathways of this compound
This compound is susceptible to degradation through several pathways, primarily initiated by oxidation. These pathways can be triggered by exposure to atmospheric oxygen (autoxidation), light (photooxidation), or reactive oxygen species.
Oxidative Cleavage: Ozonolysis
Ozonolysis is a powerful oxidative cleavage reaction where the double bond of an alkene is broken and replaced with carbonyl groups.[4] For this compound, ozonolysis would cleave the C3=C4 bond, yielding two primary carbonyl products: propanal and hexanal.
The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent workup with a reducing agent (like dimethyl sulfide or zinc) yields the aldehydes. An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the resulting aldehydes to their corresponding carboxylic acids: propanoic acid and hexanoic acid.
Diagram: Ozonolysis of this compound
Caption: Generalized pathway for allylic oxidation.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid (such as m-CPBA) or other epoxidizing agents to form an epoxide (an oxirane). [1][5]This reaction is a concerted process where the oxygen atom is added to the double bond in a single step. [1]For this compound, this would result in the formation of trans-3,4-epoxynonane. The stereochemistry of the starting alkene is retained in the product; thus, a trans-alkene will yield a trans-epoxide. [1] Epoxides are versatile intermediates that can undergo further reactions, such as hydrolysis to form diols.
Biodegradation
Certain microorganisms possess enzymatic machinery capable of degrading alkenes. While specific studies on this compound are limited, the general pathways for alkene biodegradation often involve oxidation of the double bond to form an epoxide, which is then hydrolyzed to a diol. Alternatively, some pathways involve the oxidation of a terminal methyl group. These reactions are catalyzed by monooxygenase or dioxygenase enzymes.
Part 3: Experimental Analysis of Stability and Degradation
To assess the stability of this compound and identify its degradation products, a systematic experimental approach is required. This involves subjecting the compound to forced degradation conditions and analyzing the resulting mixture using appropriate analytical techniques.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation process to predict long-term stability and identify potential degradation products.
Table 1: Conditions for Forced Degradation of this compound
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Thermal | 40-80°C in a controlled oven | Isomerization, Oxidation |
| Oxidative | 3-30% Hydrogen Peroxide at room temp. | Epoxidation, Allylic Oxidation, Cleavage |
| Photolytic | Exposure to UV (e.g., 254 nm) or visible light | Photooxidation, Isomerization |
| Acidic | 0.1 M HCl at room temperature or elevated temp. | Isomerization, Hydration |
| Basic | 0.1 M NaOH at room temperature or elevated temp. | Isomerization |
Analytical Methodologies
The primary technique for analyzing the degradation of volatile and semi-volatile compounds like this compound and its degradation products is Gas Chromatography-Mass Spectrometry (GC-MS).
This protocol provides a general framework for the analysis of this compound degradation samples. Optimization of parameters may be required based on the specific degradation products expected.
-
Sample Preparation:
-
For liquid degradation samples, dilute an aliquot with a suitable volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 100-1000 ppm).
-
Include an internal standard (e.g., a non-reactive hydrocarbon like dodecane) for quantitative analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: A non-polar or medium-polarity column is typically used for hydrocarbon analysis. A common choice is a 5% phenyl methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet:
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on concentration).
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-550.
-
-
-
Data Analysis:
-
Identify this compound and its degradation products by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm identifications using retention indices and, if possible, by running authentic standards.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed using the internal standard method.
-
Diagram: Workflow for Stability and Degradation Analysis
Caption: Experimental workflow for analyzing this compound degradation.
Conclusion
The stability of this compound is governed by its trans-configuration and disubstituted nature, which confer a moderate level of intrinsic stability. However, it remains susceptible to degradation, primarily through oxidative pathways including ozonolysis, allylic oxidation, and epoxidation. Understanding these degradation routes and the resulting products is crucial for applications where the purity and integrity of this compound or related structures are paramount. The methodologies outlined in this guide provide a robust framework for assessing the stability of this compound and for identifying and quantifying its degradation products, thereby ensuring the quality and safety of materials in research and development.
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Shishkov, I. V., et al. (2007). Oxidation of alkanes and olefins with hydrogen peroxide in acetonitrile solution catalyzed by a mesoporous titanium-silicate Ti-MMM-2. ResearchGate. Retrieved from [Link]
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-
Chemistry Steps. (n.d.). Alkenes: Structure and Stability. Retrieved from [Link]
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-
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A Comprehensive Technical Guide to the Safe Handling of trans-3-Nonene
Foreword: A Paradigm of Proactive Safety
In the landscape of chemical research and pharmaceutical development, the mastery of a compound extends beyond its synthetic utility or biological activity; it begins with a profound and actionable understanding of its inherent risks. This guide is constructed on the principle of proactive safety—a methodology that prioritizes the anticipation and mitigation of hazards over reactive responses. As your Senior Application Scientist, my objective is not merely to list protocols but to elucidate the scientific rationale—the why—that underpins each safety recommendation for trans-3-Nonene. By understanding the causality behind its chemical behavior, you are empowered to create a self-validating system of safety within your laboratory, ensuring the integrity of your research and the well-being of your team.
Section 1: Chemical and Hazard Profile of this compound
This compound (CAS: 20063-92-7) is a nine-carbon alkene, a member of a class of unsaturated hydrocarbons widely used as intermediates in organic synthesis. Its utility, however, is matched by a distinct hazard profile that demands rigorous control measures.
Physicochemical Properties
The primary hazards associated with this compound are directly correlated to its physical properties, particularly its volatility and flammability. The flash point, the lowest temperature at which vapors will ignite with a spark, is a critical parameter for risk assessment.
Table 1: Physicochemical Data for this compound
| Property | Value | Significance & Causality |
| CAS Number | 20063-92-7[1][2] | Unique identifier for the specific isomer. |
| Molecular Formula | C₉H₁₈[3][4] | Defines the elemental composition. |
| Molecular Weight | 126.24 g/mol [4] | Influences vapor density and diffusion. |
| Appearance | Colorless liquid[5] | Visual identification. |
| Flash Point | 90 °F / 32.2 °C[1][6] | Critical Hazard. Vapors can form an ignitable mixture with air at or near standard room temperature, driving the need for strict ignition source control. |
| Boiling Point | 149 °C[6] | Indicates volatility and the potential for vapor generation. |
| Vapor Density | >1 (Air = 1) | Vapors are heavier than air and can accumulate in low-lying areas, traveling considerable distances to an ignition source.[7][8] |
| Solubility | Insoluble in water[5][6] | Affects spill cleanup procedures and environmental fate; it will float on water surfaces. |
GHS Hazard Classification and Toxicological Profile
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. This compound is classified with several key hazards that dictate handling protocols.[4][9]
-
Health Hazards:
-
Aspiration Hazard (Category 1) [11][12]
-
Causality: This is a severe hazard associated with low-viscosity hydrocarbons. If the liquid is ingested and then vomited, it can be aspirated into the lungs, leading to chemical pneumonitis, which can be fatal.[11][12] This is why inducing vomiting after ingestion is strictly contraindicated.[11][12]
-
-
Skin Irritation (Category 2)
-
Causality: As a non-polar solvent, this compound can defat the skin by dissolving the natural protective lipids in the epidermis.[8] Repeated or prolonged contact leads to dryness, cracking, and dermatitis.
-
-
Eye Irritation (Category 2A)
-
Causality: Direct contact with the liquid or high concentrations of vapor can cause significant irritation to the sensitive mucous membranes of the eyes.
-
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
-
Causality: Inhalation of vapors can irritate the respiratory tract. At high concentrations, its lipophilic nature allows it to cross the blood-brain barrier, potentially causing central nervous system (CNS) depression with symptoms like dizziness and drowsiness.[13]
-
-
Section 2: The Hierarchy of Controls: A Multi-Layered Safety Framework
Effective risk management follows a "Hierarchy of Controls," prioritizing the most effective and reliable measures. This framework is not a checklist but a systematic approach to minimizing exposure.
Caption: The Hierarchy of Controls prioritizes systemic changes over individual actions.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workplace that isolate personnel from hazards. For this compound, they are non-negotiable.
-
Chemical Fume Hood: All handling of this compound must occur within a certified chemical fume hood.[8][14] This is to ensure that flammable and irritating vapors are effectively captured and exhausted, preventing the buildup of an explosive atmosphere and protecting the user from inhalation.[8]
-
Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions. All storage cabinets for flammable liquids should be properly ventilated.[15]
-
Grounding and Bonding: When transferring volumes greater than 4 liters, containers must be electrically bonded and grounded to dissipate static electricity, a potent ignition source.[7][8][16]
Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be developed and readily available.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the laboratory's SOPs before beginning work.[15]
-
Restricted Access: Limit the quantities stored in the laboratory to the minimum required for immediate work.[15]
-
Ignition Source Control: Prohibit open flames, spark-producing equipment (e.g., certain hot plates, motors), and other ignition sources from areas where this compound is handled or stored.[7][8]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. It is the last line of defense after engineering and administrative controls have been implemented.[15]
Table 2: PPE Requirements for Handling this compound
| Protection | Specification | Rationale & Protocol |
| Eye/Face | Chemical splash goggles (ANSI Z87.1 / EN 166 compliant).[17] Face shield required for bulk transfers.[13] | Protects against splashes of the liquid, which can cause serious eye irritation. |
| Hand | Nitrile or Neoprene gloves.[13] For prolonged contact, heavier-duty gloves (e.g., Butyl rubber) are recommended. | Provides a chemical barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin.[17] |
| Body | Flame-retardant lab coat.[8][17] Chemical-resistant apron for larger quantities. | Protects skin from splashes. Standard polyester/cotton lab coats are not recommended as they can melt and adhere to skin in a fire.[8] |
| Respiratory | Not required if handled within a functioning chemical fume hood. | In case of ventilation failure or a large spill, an air-purifying respirator with organic vapor cartridges is necessary.[17][18] |
Section 3: Standard Operating Protocols
Protocol for Safe Storage
-
Segregation: Store in a dedicated, properly labeled flammable liquids storage cabinet.[5][8]
-
Compatibility: Do not store with strong oxidizing agents (e.g., peroxides, nitrates), as this can create a fire or explosion hazard.[5][19]
-
Environment: The storage area must be cool, dry, and well-ventilated, away from heat and direct sunlight.[7][12]
-
Container Integrity: Keep containers tightly sealed when not in use to prevent the escape of flammable vapors.[7][8]
Protocol for Chemical Transfer and Handling
This workflow is a self-validating system; proceeding to the next step is contingent on the successful and safe completion of the previous one.
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Methodological & Application
Protocol for isolating trans-3-Nonene from natural sources
An Application Guide and Protocol for the Isolation of trans-3-Nonene from Natural Sources
Introduction
This compound (CAS No. 20063-77-8) is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons.[1][2][3] As a C9 hydrocarbon, it is part of a family of compounds that are significant in various biological contexts, including serving as signaling molecules (pheromones) in insects and contributing to the complex aroma profiles of some plants.[4][5] The ability to isolate and purify this compound from natural matrices is crucial for structural elucidation, biological activity screening, and the development of semiochemical-based pest management strategies.[6]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the principles and methodologies for the successful isolation of this compound. It moves beyond a simple recitation of steps to explain the causality behind procedural choices, offering a robust framework for adapting these protocols to specific research needs. We will explore multiple extraction techniques, from classical steam distillation to modern supercritical fluid extraction, followed by purification via fractional distillation and confirmation by gas chromatography-mass spectrometry (GC-MS).
Part 1: Physicochemical Properties & Natural Occurrence
A thorough understanding of the target molecule's properties is the foundation of any successful isolation protocol. This compound is a non-polar, volatile liquid with poor water solubility, characteristics that dictate the choice of extraction and purification techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20063-77-8 | [1][2] |
| Molecular Formula | C₉H₁₈ | [1][3] |
| Molecular Weight | 126.24 g/mol | [1][7] |
| Boiling Point | ~149 °C at 760 Torr | [8] |
| Density | ~0.734 g/mL at 25 °C | [1][2][3] |
| Refractive Index | n20/D ~1.419 | [1][2][3] |
| Water Solubility | Insoluble | [8] |
| Vapor Pressure | Low (relative to highly volatile compounds) | [9] |
| Flash Point | 90 °F (32.2 °C) | [1][8] |
Natural Sources: While this compound is not as ubiquitously documented as some other terpenes or esters, its presence can be inferred in the essential oil fractions of various plants, often as a minor component. It is also a known component or structural motif in insect pheromones.[4][10] Sources for related C9 compounds like nonenal include eggplants and persimmons, suggesting that plants producing C9 aldehydes may also produce related alkenes through shared biosynthetic pathways.[11][12] For the purposes of this protocol, we will assume the starting material is a plant matrix (e.g., leaves, flowers, or seeds) known or suspected to contain a complex mixture of volatile oils.
Part 2: A Comparative Overview of Isolation Strategies
The isolation of a specific VOC like this compound is a multi-stage process. The optimal strategy depends on the starting material, required purity, available equipment, and scale of the operation. The general workflow involves an initial extraction to separate the volatile fraction from the bulk biomass, followed by one or more purification steps to isolate the target compound.
Caption: Overall workflow for isolating this compound.
1. Initial Extraction:
-
Steam Distillation: This is the most common and industrially scalable method for extracting essential oils.[13] It is ideal for compounds that are stable at 100 °C and are immiscible with water.[14][15] Steam passes through the plant material, rupturing oil glands and carrying the volatile compounds away. Upon cooling, the oil separates from the water.
-
Supercritical Fluid Extraction (SFE): This is a more advanced, "green" technique that uses supercritical CO₂ as a solvent.[16][17] By precisely controlling temperature and pressure, SFE can be highly selective. For instance, lower pressures can extract highly volatile compounds like this compound while leaving behind heavier lipids.[18][19] This method is advantageous as it avoids organic solvents and operates at relatively low temperatures, preserving thermolabile compounds.[20]
-
Solvent Extraction: This method involves soaking the plant material in an organic solvent (e.g., hexane or ethanol). While effective, it is the least selective method, often co-extracting non-volatile compounds and pigments that require extensive downstream cleanup.[21][22]
2. Purification:
-
Fractional Distillation: This technique is essential for separating the components of the crude essential oil based on their different boiling points.[9][23] A fractionating column provides a large surface area (through glass beads, rings, or trays) for repeated vaporization-condensation cycles, which effectively separates compounds with close boiling points.[24][25] Given the 149 °C boiling point of this compound, this is the primary method for its purification from other, more or less volatile, components in the extract.
3. Analysis and Final Purification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive analytical technique for this application.[26] A gas chromatograph separates the individual components of a mixture in a capillary column. The separated components then enter a mass spectrometer, which provides a mass spectrum "fingerprint" used for positive identification.[27] It is also used to determine the purity of the isolated fractions. The separation of isomers, such as cis- and this compound, is readily achievable with GC.[28][29][30]
-
Preparative Gas Chromatography (Prep-GC): For applications requiring ultra-high purity, the principles of analytical GC can be scaled up. In Prep-GC, larger amounts of the purified fraction are injected, and the specific peak corresponding to this compound is collected as it elutes from the column.
Part 3: Experimental Protocols
Protocol 1: Initial Extraction via Steam Distillation
This protocol is designed for the bench-scale extraction of volatile oils from a plant matrix.
Causality: Steam distillation is chosen for its efficiency in extracting water-immiscible VOCs without the use of organic solvents. The process relies on Dalton's Law of Partial Pressures, allowing the compound to co-distill with water at a temperature below the boiling point of water, thus protecting it from thermal degradation.[15]
Caption: Step-by-step workflow for steam distillation.
Methodology:
-
Preparation: Fresh or dried plant material (e.g., 500 g) is coarsely ground or minced to increase surface area. It is then placed in a large round-bottom flask with deionized water (approx. 1 L).
-
Apparatus Setup: The flask is connected to a steam distillation apparatus, which includes a condenser and a collection vessel (preferably a separatory funnel). Ensure all glass joints are secure.
-
Distillation: The flask is heated to a vigorous boil. Steam passes through the plant material, volatilizing the essential oils. The mixture of steam and oil vapor travels to the condenser.[14][31]
-
Condensation: Cold water is circulated through the outer jacket of the condenser, causing the vapors to condense into a liquid distillate. The optimal temperature for distillation is typically between 60°C and 100°C.[14]
-
Collection: The distillate, which appears milky or cloudy due to the emulsion of oil in water, is collected. Distillation is typically continued until the collected distillate runs clear, indicating that most of the oil has been extracted.
-
Separation: The collected distillate is allowed to stand in the separatory funnel. Because essential oils are generally not water-soluble and less dense than water, they will form a distinct layer on top.[14] The lower aqueous layer (hydrosol) is carefully drained off, yielding the crude essential oil.
-
Drying: The collected crude oil is dried over anhydrous sodium sulfate or magnesium sulfate to remove residual water, then filtered or decanted.
Protocol 2: Purification via Fractional Distillation
This protocol is for separating this compound from the crude essential oil mixture.
Causality: This method separates liquids with different boiling points.[32] The fractionating column provides numerous "theoretical plates," or surfaces for condensation and re-vaporization.[24] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). By carefully controlling the temperature at the top of the column, one can selectively condense and collect fractions with a narrow boiling range.[25]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a Vigreux column), a distillation head with a thermometer, a condenser, and collection flasks.
-
Charging the Flask: Place the dried crude essential oil into the round-bottom flask along with boiling chips.
-
Heating: Gently heat the flask. As the mixture boils, vapor will rise into the fractionating column.
-
Equilibration: Observe the ring of condensate slowly rising up the column. Maintain a slow and steady heating rate to allow thermal equilibrium to be established on the column's theoretical plates. If the ring stops rising, the temperature can be increased slightly.[24]
-
Fraction Collection:
-
Fore-run: Collect the first fraction that distills over. This will contain the most volatile components with boiling points lower than this compound.
-
Target Fraction: When the temperature at the distillation head stabilizes near the boiling point of this compound (~149 °C), switch to a new, clean receiving flask. Collect the distillate as long as the temperature remains stable within a narrow range (e.g., 148-151 °C).
-
Final Fraction: If the temperature begins to rise significantly above this range, it indicates that a higher-boiling-point compound is beginning to distill. Stop the distillation or switch to a new flask to collect this final fraction.
-
-
Analysis: Each collected fraction should be analyzed by GC-MS to determine its composition and purity.
Protocol 3: Identification and Purity Analysis by GC-MS
This protocol provides a general framework for the analysis of the isolated fractions.
Causality: GC separates compounds based on their volatility and interaction with the column's stationary phase. Non-polar compounds like this compound are best analyzed on a non-polar or mid-polar stationary phase column. MS provides structural information by fragmenting the molecule into a predictable pattern, allowing for unambiguous identification by comparison to spectral libraries.[26][27]
Table 2: Example GC-MS Parameters
| Parameter | Setting | Rationale |
| Instrument | Gas Chromatograph with Mass Spectrometer | Standard for volatile compound analysis. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A common, robust non-polar column suitable for hydrocarbons. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas for carrying the sample through the column. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Injection Vol. | 1 µL, Split ratio 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) | Separates compounds over a wide range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Scan Range | 35 - 400 m/z | Covers the expected mass range of fragments for C9 compounds. |
Methodology:
-
Sample Preparation: Dilute a small aliquot of each collected fraction (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of hexane or dichloromethane).
-
Injection: Inject the diluted sample into the GC-MS system.[28]
-
Data Acquisition: Run the instrument using the parameters outlined in Table 2 (or an optimized equivalent).
-
Data Analysis:
-
Examine the resulting chromatogram. The fraction containing pure this compound should ideally show one major peak.
-
Identify the peak corresponding to this compound by its retention time (determined by running an authentic standard, if available).
-
Analyze the mass spectrum of the target peak. Compare it with a known reference spectrum from a database (e.g., NIST) to confirm its identity.
-
Calculate the purity of the fraction by integrating the area of the target peak and dividing by the total area of all peaks in the chromatogram.
-
References
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da Silva, R.P.F.F., Rocha-Santos, T.A.P., & Duarte, A.C. (2016). Supercritical fluid extraction of bioactive compounds. TrAC Trends in Analytical Chemistry, 76, 40-51. Available at: [Link]
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Paz-Rosales, A., et al. (2024). Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material. Green Chemistry. Available at: [Link]
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doTERRA Essential Oils. (n.d.). Part 3: Distillation Methods—Steam Distillation. Available at: [Link]
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The Chemistry Blog. (n.d.). What is Fractional Distillation? Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Available at: [Link]
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WikiSlice. (n.d.). Fractional distillation. Available at: [Link]
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Lo, M., et al. (2022). Extraction and Identification of Volatile Organic Compounds in Scentless Flowers of 14 Tillandsia Species Using HS-SPME/GC-MS. PMC - NIH. Available at: [Link]
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Henning, J.A., et al. (1994). Extracting volatile compounds from single plants using supercritical fluid extraction. Semantic Scholar. Available at: [Link]
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Barroso, M. S. T., et al. (n.d.). Supercritical fluid extraction of volatile and non-volatile compounds from Schinus molle L. Available at: [Link]
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Dudás, A., et al. (2023). Analytical methods for the analysis of volatile natural products. Natural Product Reports. Available at: [Link]
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Analytical Methods. (2011). Comparison of extraction methods for the removal of volatile organic compounds (VOCs). Available at: [Link]
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Hiatt, M. H., et al. (1995). Separation and isolation of volatile organic compounds using vacuum distillation with GC/MS determination. Analytical Chemistry. Available at: [Link]
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Reddit. (2022). Why doesn't regular soap work on nonenal (old people smell)? Available at: [Link]
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PubChem - NIH. (n.d.). 3-Nonene, (3E)-. Available at: [Link]
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Kim, M., et al. (2025). Eggplant Phenolamides: 2-Nonenal Scavenging and Skin Protection Against Aging Odor. Molecules. Available at: [Link]
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ResearchGate. (n.d.). 2-Nonenal Newly Found in Human Body Odor Tends to Increase with Aging. Available at: [Link]
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PubMed. (2025). Eggplant Phenolamides: 2-Nonenal Scavenging and Skin Protection Against Aging Odor. Available at: [Link]
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PubMed. (n.d.). Insect pheromones. Available at: [Link]
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PubMed. (2007). Direct aldehyde homologation utilized to construct a conjugated-tetraene hydrocarbon insect pheromone. Available at: [Link]
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Natural Product Reports. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Available at: [Link]
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The Organic Chemistry Tutor. (2022). Gas Chromatography Explained For Beginners. YouTube. Available at: [Link]
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PubMed. (2017). Three odorant binding proteins may regulate the behavioural response of Chrysopa pallens to plant volatiles and the aphid alarm pheromone (E)-β-farnesene. Available at: [Link]
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MDPI. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. Available at: [Link]
-
PubMed. (n.d.). Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. Available at: [Link]
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Using trans-3-Nonene as an internal standard in GC-MS
Application Note & Protocol
Topic: The Strategic Use of trans-3-Nonene as an Internal Standard for Quantitative GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Precision in Quantitative GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone of analytical chemistry, prized for its sensitivity and specificity in identifying and quantifying volatile and semi-volatile compounds. However, the accuracy and precision of quantitative analysis can be compromised by unavoidable variations throughout the analytical workflow. Fluctuations in sample injection volume, inconsistencies during sample preparation and extraction, and instrument drift can all introduce significant errors.[1][2] The internal standard (IS) method is a powerful technique designed to mitigate these sources of error, ensuring the robustness and reliability of quantitative data.[3][4]
An internal standard is a compound of known concentration added to all samples—calibrators, quality controls, and unknowns—prior to analysis.[3][5] By measuring the ratio of the analyte's response to the internal standard's response, the method compensates for variations that affect both compounds equally.[1][3] This application note provides a detailed guide to the selection and use of This compound as an effective internal standard for the quantitative analysis of non-polar to moderately polar small molecules by GC-MS.
Rationale for Selecting this compound as an Internal Standard
The selection of an appropriate internal standard is the most critical step in this methodology. An ideal IS should be chemically similar to the analyte(s) of interest, exhibit comparable chromatographic behavior, be absent from the sample matrix, and remain stable throughout the analytical process.[6][7] this compound, a simple alkene, emerges as a strategic choice for a range of applications due to its distinct characteristics:
-
Appropriate Volatility: With a boiling point of approximately 147°C, this compound is suitable for the analysis of a wide array of volatile and semi-volatile compounds.[8][9]
-
Chromatographic Predictability: As a non-polar hydrocarbon, it interacts minimally with common non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), resulting in sharp, symmetrical peaks and predictable retention times.[10]
-
Chemical Inertness: The simple alkene structure is relatively unreactive under typical GC-MS conditions, preventing unwanted interactions with analytes or the sample matrix.[11]
-
Distinct Mass Spectrum: Electron ionization (EI) of this compound yields a characteristic fragmentation pattern that is unlikely to overlap with many common analytes, allowing for clear identification and quantification.[12][13]
-
Commercial Availability: It is readily available in high purity from various chemical suppliers, ensuring consistency across different analytical batches.[14][15]
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is essential for method development.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₈ | [12][16][17] |
| Molecular Weight | 126.24 g/mol | [9][12][17] |
| CAS Number | 20063-92-7 | [8][16][17] |
| Boiling Point | ~147 °C | [8][9][18] |
| Density | ~0.734 g/mL at 25°C | [8][9][19] |
| Appearance | Colorless Liquid | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Hexane, Methanol, Dichloromethane) | [16] |
Application Scope
This compound is particularly well-suited as an internal standard for the GC-MS analysis of:
-
Volatile Organic Compounds (VOCs): Including environmental pollutants and industrial solvents.
-
Flavor and Fragrance Compounds: Such as terpenes, esters, and other non-polar to moderately polar constituents.
-
Short-to-Medium Chain Hydrocarbons: In petrochemical or fuel analysis.[20]
-
Certain Drug Metabolites: Especially those that are less polar and amenable to GC analysis.
It is less suitable for highly polar analytes (e.g., organic acids, polyols) unless they are derivatized to increase their volatility and reduce their polarity.
Detailed Experimental Protocol
This protocol provides a comprehensive framework for employing this compound as an internal standard. Optimization will be required based on the specific analyte, matrix, and instrumentation.
Reagents and Materials
-
This compound (≥99% purity)
-
Analyte(s) of interest (Reference Standard)
-
High-purity solvents (e.g., Methanol, Hexane, Ethyl Acetate, Dichloromethane), GC-grade or equivalent
-
Volumetric flasks (Class A)
-
Micropipettes and disposable tips
-
Autosampler vials with septa
-
Vortex mixer
Preparation of Standard Solutions
A. Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of pure this compound.
-
Transfer it to a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with a suitable solvent (e.g., Methanol).
-
Cap and vortex thoroughly. This stock solution should be stored at 4°C.
B. Working Internal Standard (IS) Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL IS Stock Solution into a 10 mL Class A volumetric flask.
-
Bring to volume with the same solvent.
-
Cap and vortex. This working solution is used to spike all samples and standards.
C. Analyte Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of the target analyte in a manner identical to the IS Stock Solution.
D. Calibration Standards:
-
Prepare a series of at least five calibration standards by serially diluting the Analyte Stock Solution.
-
For each calibrator, add a constant amount of the Working IS Solution. For example, to prepare a 1 mL final volume for each standard:
-
Pipette the required volume of diluted analyte solution.
-
Pipette a fixed volume (e.g., 50 µL) of the 10 µg/mL Working IS Solution. This results in a final IS concentration of 0.5 µg/mL in every standard.
-
Add solvent to reach the final 1 mL volume.
-
Sample Preparation
-
Measure a precise amount of the unknown sample (e.g., 1 mL of liquid or 1 g of a solid homogenate) into a vial.
-
Crucial Step: Spike the sample with the exact same volume of the 10 µg/mL Working IS Solution (e.g., 50 µL) used for the calibration standards. This must be done at the very beginning of the preparation process to account for any losses during extraction.[3][4]
-
Perform the necessary sample cleanup and extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
Evaporate the solvent if necessary and reconstitute the residue in a known final volume (e.g., 1 mL) of the analysis solvent.
GC-MS Instrumentation and Parameters
The following table provides typical starting parameters. These must be optimized for the specific application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Shimadzu, Thermo Fisher, or equivalent | N/A |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | A non-polar column provides good peak shape for the non-polar IS and a wide range of analytes. |
| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) | Splitless mode enhances sensitivity; split mode prevents column overloading. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow Mode at 1.0 mL/min | Provides good chromatographic efficiency and is inert.[21] |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp is necessary to separate compounds with different boiling points.[22] |
| MS System | Quadrupole or Ion Trap | N/A |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |
| MS Source Temp. | 230 °C | Standard operating temperature. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
| Acquisition Mode | Full Scan (m/z 40-400) for method development; Selected Ion Monitoring (SIM) for quantitation | Full scan is used to identify peaks and confirm spectra. SIM mode significantly increases sensitivity by monitoring only specific ions.[23] |
| Quantitation Ion (IS) | m/z 55 (most abundant fragment) | Use the most abundant ion free from interference for quantification. |
| Qualifier Ions (IS) | m/z 41, 69 | Used to confirm the identity of the internal standard peak. |
Data Analysis and Quantification
The entire analytical workflow, from sample preparation to final concentration reporting, is a sequential process where the internal standard provides a constant reference point.
Caption: GC-MS workflow using the internal standard method.
-
Peak Identification: Identify the peaks for the analyte(s) and this compound in the chromatograms based on their retention times and mass spectra.
-
Integration: Integrate the peak area of the selected quantitation ion for each analyte and for this compound.
-
Calculate Response Ratio (RR): For each injection (standard and sample), calculate the RR: RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Construct Calibration Curve: Plot the Response Ratio (y-axis) versus the known concentration of the analyte (x-axis) for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is typically desired.[21]
-
Calculate Unknown Concentration: Using the RR calculated for each unknown sample, determine its concentration using the regression equation from the calibration curve: Analyte Concentration = (Sample RR - c) / m
The logical foundation of this calculation relies on the principle that variations affect both the analyte and the IS, keeping their ratio constant for a given concentration.
Caption: The logic of internal standard quantification.
Method Validation
A quantitative method must be validated to ensure its performance is adequate for the intended purpose. Key validation parameters include:
-
Linearity: Assessed from the calibration curve (R² > 0.99).[11]
-
Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations and calculating the percent recovery. A typical acceptance range is 85-115%.[21][24]
-
Precision: Evaluated by repeatedly analyzing QC samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be <15%.[21][25]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[24]
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by ensuring no interfering peaks are present at the retention time of the analyte or IS in blank matrix samples.
Potential Challenges and Troubleshooting
-
Problem: The internal standard peak is not detected or is very small.
-
Cause: Error in spiking; degradation of IS; incorrect MS parameters.
-
Solution: Re-prepare the sample, ensuring the IS is added. Verify the stability of the working IS solution. Check MS settings for the IS quantitation ion.
-
-
Problem: Poor linearity (R² < 0.99) in the calibration curve.
-
Cause: Detector saturation at high concentrations; incorrect standard dilutions; instability of analyte or IS.
-
Solution: Extend the dilution range or narrow the concentration range. Re-prepare calibration standards. Check for analyte/IS degradation.
-
-
Problem: High variability (RSD > 15%) in results.
-
Cause: Inconsistent sample preparation; IS not added at the very beginning of the workflow; poor chromatography.
-
Solution: Review and standardize the sample preparation procedure. Ensure IS is the first reagent added after measuring the initial sample. Optimize GC parameters for better peak shape.
-
-
Problem: Co-elution of a matrix component with the internal standard.
-
Cause: Insufficient chromatographic resolution.
-
Solution: Modify the GC oven temperature program (e.g., use a slower ramp) to improve separation. If unresolved, a different, interference-free quantitation ion for the IS must be selected.
-
Conclusion
The internal standard method is indispensable for achieving high-quality quantitative results in GC-MS. This compound serves as an excellent, versatile internal standard for the analysis of a broad range of non-polar to moderately polar compounds due to its ideal physicochemical properties, chromatographic behavior, and chemical inertness. By following a well-designed protocol and performing rigorous method validation, researchers can leverage this compound to significantly enhance the accuracy, precision, and reliability of their GC-MS data.
References
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]
-
Veselá, K., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]
-
Reddit. (2023). Internal Standard Selection. Retrieved from [Link]
-
Mylchreest, I., et al. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods. Retrieved from [Link]
-
NIST. (n.d.). trans-3-Nonen-2-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chromatography Forum. (2013). Help choosing an internalstandard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nonene, (3Z)-. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nonene, (3E)-. In PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). Standard Operating Procedures - Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2015). Precision of Internal Standard Method in HPLC Analysis. Retrieved from [Link]
-
De Palma, G., et al. (2006). Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]
-
The Science for Population Protection. (2018). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. Retrieved from [Link]
-
Chemical Point. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 3-Nonene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Restek. (n.d.). This compound: CAS # 20063-92-7 Compound Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Elution Rate - Alkanes VS Alkenes in Gas Chromatography. Retrieved from [Link]
-
YouTube. (2024). What Is An Internal Standard In Gas Chromatography?. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonene. Retrieved from [Link]
-
IvyPanda. (2024). Alkenes from Alcohols: Analysis by Gas Chromatography Report. Retrieved from [Link]
-
Agilent. (n.d.). Light hydrocarbons (alkanes, alkynes, alkenes) C - Analysis of 1,3-butadiene on a capillary column. Retrieved from [Link]
-
NIST. (n.d.). trans-3-Nonen-2-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). trans-3-Nonen-2-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 3-Nonene, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:20063-77-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). non-3-ene. In PubChem. Retrieved from [Link]
-
Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central. Retrieved from [Link]
-
Ghassempour, A., et al. (2014). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. National Institutes of Health. Retrieved from [Link]
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Application of trans-3-Nonene in Pheromone Synthesis: A Strategic Guide to Key Intermediates
An Application Note for Researchers and Scientists
Abstract
Insect pheromones are vital for developing sustainable pest management strategies, offering a highly specific and environmentally benign alternative to conventional pesticides.[1][2] The economic and scalable synthesis of these often complex molecules is a primary objective for chemical ecologists and synthetic chemists. This application note details the strategic use of trans-3-nonene, an inexpensive and readily available C9 alkene, as a versatile starting material for the synthesis of crucial pheromone building blocks. We explore two primary synthetic transformations: oxidative cleavage via ozonolysis to produce short-chain aldehydes, and double-bond functionalization via epoxidation to create valuable intermediates. This guide provides experienced-based insights into reaction mechanisms, detailed experimental protocols, and methods for self-validation, aimed at researchers, scientists, and professionals in drug and agrochemical development.
Introduction: The Strategic Value of C9 Precursors
The vast majority of lepidopteran insect pheromones are long-chain (C10-C18) unsaturated alcohols, aldehydes, or acetates.[3][4] Their synthesis often requires the assembly of smaller, functionalized fragments. The selection of a starting material is therefore a critical decision, balancing cost, availability, and synthetic efficiency. This compound, a simple nine-carbon alkene, represents an ideal precursor. Its internal double bond is strategically positioned for cleavage into C3 and C6 fragments or for functionalization to introduce key stereocenters, providing a divergent entry point to a wide array of pheromone targets.
This document outlines two robust synthetic pathways beginning from this compound, explaining the causality behind the chosen methodologies and providing detailed protocols for practical implementation in a research or process development setting.
Pathway 1: Oxidative Cleavage via Ozonolysis for Aldehyde Synthesis
Expert Insight: Ozonolysis is a powerful and highly reliable method for the complete cleavage of a carbon-carbon double bond. For a non-symmetrical internal alkene like this compound, this reaction cleanly provides two different, smaller aldehydes. These aldehydes are foundational building blocks, readily elaborated into longer pheromone chains through classic C-C bond-forming reactions such as the Wittig reaction or Grignard additions. A reductive workup is critical to prevent over-oxidation of the desired aldehyde products to carboxylic acids. Dimethyl sulfide (DMS) is an excellent choice for this workup as it is effective and its byproduct, dimethyl sulfoxide (DMSO), is easily removed during aqueous extraction.
Sources
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- 2. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
Application Notes & Protocols: The Ozonolysis of trans-3-Nonene
Prepared by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of trans-3-nonene as a substrate in ozonolysis reactions. This document delves into the underlying mechanisms, provides detailed experimental protocols, and outlines robust analytical methods for product characterization, ensuring both reproducibility and safety.
Introduction: The Significance of Alkene Cleavage via Ozonolysis
Ozonolysis is a powerful and versatile organic reaction that allows for the precise cleavage of carbon-carbon double or triple bonds. The reaction of an alkene with ozone (O₃) initially forms an unstable primary ozonide (a molozonide), which rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). Subsequent work-up of this ozonide determines the final products. Reductive work-up yields aldehydes or alcohols, while oxidative work-up produces carboxylic acids.
This compound serves as an excellent model substrate for demonstrating the principles of ozonolysis. Its simple, non-conjugated structure allows for a clean reaction, yielding predictable products: hexanal and propanal under reductive conditions. This straightforward transformation makes it an ideal system for academic studies, methods development, and for validating new ozonolysis protocols or equipment. Understanding this reaction provides a foundational basis for applying ozonolysis to more complex molecules, a common strategy in pharmaceutical synthesis and natural product degradation studies.
Reaction Mechanism: A Step-by-Step Breakdown
The ozonolysis of this compound proceeds through a well-established pathway first proposed by Criegee. The key steps are outlined below.
The Criegee Mechanism
-
-Dipolar Cycloaddition: Ozone acts as a 1,3-dipole and adds across the double bond of this compound to form the highly unstable primary ozonide (molozonide).
-
Cycloreversion: The primary ozonide rapidly cleaves to form a carbonyl compound (an aldehyde) and a carbonyl oxide (also known as the Criegee intermediate). For this compound, this results in two possible pairs: hexanal and the propanal carbonyl oxide, or propanal and the hexanal carbonyl oxide.
-
-Dipolar Cycloaddition (Recombination): The aldehyde and carbonyl oxide intermediates then recombine in a second-dipolar cycloaddition to form the more stable secondary ozonide (1,2,4-trioxolane).
This mechanistic pathway is critical for understanding potential side reactions and for selecting the appropriate work-up conditions to achieve the desired products.
Diagram: Criegee Mechanism for this compound Ozonolysis
Caption: The Criegee mechanism for the ozonolysis of this compound.
Experimental Protocol: Reductive Ozonolysis of this compound
This protocol details the procedure for the ozonolysis of this compound followed by a reductive work-up using dimethyl sulfide (DMS) to yield hexanal and propanal.
Safety Precautions
-
Ozone: Ozone is a toxic and powerful oxidizing agent. All operations must be conducted in a well-ventilated fume hood. Ozone generators should be operated according to the manufacturer's instructions.
-
Low Temperatures: The reaction is performed at -78 °C. Use appropriate cryogenic gloves and exercise caution when handling dry ice/acetone baths.
-
Peroxides: Ozonides can be explosive, especially when concentrated. Never heat the ozonide solution. The work-up procedure is designed to reduce and destroy these peroxides safely.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade |
| This compound | C₉H₁₈ | 126.24 | 1.26 g (10 mmol) | >98% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |
| Dimethyl Sulfide (DMS) | (CH₃)₂S | 62.13 | 1.5 mL (~20 mmol) | >99% |
| Ozone (O₃) | O₃ | 48.00 | Varies (see below) | From O₂ |
| Sudan Red 7B (Indicator) | C₂₄H₂₁N₅O₂ | 411.46 | ~1 mg | - |
| Dry Ice | CO₂ (solid) | 44.01 | As needed | - |
| Acetone | C₃H₆O | 58.08 | As needed | Technical |
Experimental Workflow Diagram
Caption: Workflow for the reductive ozonolysis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube (connected to a bubbler containing potassium iodide solution to quench excess ozone), add this compound (1.26 g, 10 mmol).
-
Add anhydrous dichloromethane (100 mL) and a crystal of Sudan Red 7B indicator. The solution should turn a faint pink/red.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Ozonolysis:
-
Turn on the ozone generator (typically producing a stream of O₃ in O₂ at a flow rate of ~1 L/min).
-
Bubble the ozone/oxygen mixture through the cooled, stirring solution via the gas inlet tube.
-
Continue bubbling ozone until the pink/red color of the indicator completely disappears and the solution becomes pale blue, which indicates a slight excess of ozone. This typically takes 20-30 minutes depending on the ozone generator's output. The persistence of the blue color confirms the consumption of the alkene.
-
-
Reductive Work-up:
-
Stop the ozone flow and switch the gas feed to nitrogen or oxygen to purge the excess ozone from the solution. Continue purging for 10-15 minutes. It is critical to remove all dissolved ozone before adding the reducing agent.
-
While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (1.5 mL, ~20 mmol) to the reaction mixture via syringe.
-
A mildly exothermic reaction may be observed. The formation of dimethyl sulfoxide (DMSO) as a byproduct reduces the ozonide.
-
-
Completion and Analysis:
-
Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature with continued stirring for at least 2 hours (or overnight).
-
The crude reaction mixture containing hexanal, propanal, and DMSO in DCM is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Propanal (boiling point: 49 °C) is highly volatile and care must be taken to avoid its loss during any subsequent work-up or concentration steps.
-
Product Characterization and Analytical Methods
Accurate identification and quantification of the resulting aldehydes are crucial for validating the success of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for analyzing the volatile products of this reaction.
-
Sample Preparation: Dilute a small aliquot (e.g., 100 µL) of the crude reaction mixture with DCM (e.g., 900 µL).
-
Expected Results: The chromatogram will show peaks for the solvent (DCM), the reducing agent (DMS), the oxidized byproduct (DMSO), and the two target aldehydes.
-
Propanal: Will have a very short retention time due to its high volatility and low molecular weight. The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z = 58.
-
Hexanal: Will have a longer retention time. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 100.
-
¹H NMR Spectroscopy
¹H NMR can also be used to confirm the presence of the aldehyde products.
-
Sample Preparation: A sample of the crude reaction mixture can be analyzed directly.
-
Diagnostic Signals: The most telling signals are the aldehyde protons, which appear far downfield.
-
Propanal: A triplet at ~9.77 ppm (CHO).
-
Hexanal: A triplet at ~9.76 ppm (CHO).
-
The overlapping nature of these signals may require high-field instrumentation for clear resolution, but their presence is a strong confirmation of a successful reaction.
-
Trustworthiness: Self-Validating Systems and Causality
-
Why -78 °C? The initial reaction of ozone with the alkene and the stability of the ozonides are highly temperature-dependent. Performing the reaction at -78 °C prevents unwanted side reactions and ensures the controlled formation of the ozonide. The low temperature stabilizes the intermediates, preventing explosive decomposition.
-
Role of the Indicator: While ozonolysis can be timed, the use of an indicator like Sudan Red 7B provides a clear visual endpoint. This dye is reactive towards ozone, and its color disappears only after all the alkene in the solution has been consumed, preventing over-ozonolysis of the products.
-
Choice of Reductive Agent (DMS): Dimethyl sulfide is a mild and effective reducing agent for ozonides. It reduces the ozonide to the desired aldehydes while being oxidized to DMSO, a water-soluble and relatively non-interfering byproduct. Other reducing agents like triphenylphosphine or zinc/acetic acid can also be used, but DMS is often preferred for its clean conversion and the volatility of its oxidized product.
References
-
Criegee, R. (1975). Mechanismus der Ozonolyse. Angewandte Chemie, 87(21), 765-771. [Link]
Application Note: Enantioselective Synthesis of trans-3-Nonene Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Alkenes
Chiral acyclic alkenes, particularly those with stereocenters at the allylic position, are pivotal structural motifs in a vast array of biologically active molecules and advanced materials. The precise spatial arrangement of substituents around the carbon-carbon double bond and the adjacent chiral center can profoundly influence molecular recognition, binding affinity, and overall biological function. The trans-3-nonene scaffold, with a stereocenter at the C-5 position, represents a fundamental building block for the synthesis of complex natural products and pharmaceutical agents. Consequently, the development of robust and highly stereoselective methods for the synthesis of enantioenriched this compound derivatives is of paramount importance to the chemical and pharmaceutical sciences.
This application note provides a comprehensive guide to the enantioselective synthesis of this compound derivatives, focusing on a powerful copper-catalyzed asymmetric allylic alkylation (AAA) strategy. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss methods for data interpretation and quality control.
Mechanism of Action: Copper-Catalyzed Asymmetric Allylic Alkylation
The cornerstone of this synthetic approach is the copper-catalyzed asymmetric allylic alkylation (AAA) of a suitable allylic electrophile with a Grignard reagent.[1][2][3] This reaction class has proven to be exceptionally effective for the construction of stereogenic centers adjacent to a double bond with high levels of enantiocontrol. The key to achieving high enantioselectivity lies in the use of a chiral ligand that coordinates to the copper center, thereby creating a chiral environment that directs the approach of the nucleophile to one face of the allylic intermediate.
Among the various classes of chiral ligands developed for this purpose, phosphoramidites have emerged as particularly privileged due to their modular synthesis, tunability, and demonstrated success in a wide range of asymmetric transformations.[4]
The catalytic cycle, as illustrated below, is proposed to initiate with the formation of a chiral copper(I) complex upon coordination of the phosphoramidite ligand. This complex then reacts with the allylic electrophile, typically an allylic halide or phosphate, to generate a π-allylcopper(III) intermediate. The Grignard reagent then undergoes transmetalation with the copper center, and subsequent reductive elimination furnishes the desired C-C bond, regenerating the copper(I) catalyst. The stereochemical outcome of the reaction is determined during the reductive elimination step, where the chiral ligand dictates the facial selectivity of the alkyl group transfer.
Experimental Protocol: Synthesis of (R,E)-5-propylnon-3-ene
This protocol details a representative procedure for the enantioselective synthesis of a this compound derivative.
Materials:
| Reagent/Material | Grade | Supplier |
| Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) | 99% | Sigma-Aldrich |
| (R)-N,N-Dimethyl-1-((S)-2-(diphenylphosphino)ferrocenyl)ethylamine | ≥97% | Strem Chemicals |
| (E)-1-chloro-2-hexene | 95% | TCI Chemicals |
| n-Propylmagnesium bromide (2.0 M in THF) | Sigma-Aldrich | |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Diethyl ether (Et₂O), anhydrous | ≥99.7%, inhibitor-free | Sigma-Aldrich |
| Saturated aqueous ammonium chloride (NH₄Cl) | Fisher Scientific | |
| Magnesium sulfate (MgSO₄), anhydrous | Fisher Scientific |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Flash chromatography system
-
Chiral High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
Step-by-Step Method:
-
Catalyst Preparation:
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (10.3 mg, 0.05 mmol, 5 mol%) and (R)-N,N-Dimethyl-1-((S)-2-(diphenylphosphino)ferrocenyl)ethylamine (24.3 mg, 0.055 mmol, 5.5 mol%).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous THF (10 mL) is added via syringe, and the resulting solution is stirred at room temperature for 30 minutes.
-
-
Asymmetric Allylic Alkylation:
-
The catalyst solution is cooled to -78 °C (dry ice/acetone bath).
-
A solution of (E)-1-chloro-2-hexene (118.6 mg, 1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the cold catalyst solution.
-
n-Propylmagnesium bromide (0.75 mL, 1.5 mmol, 1.5 equiv, 2.0 M in THF) is added dropwise over 1 hour using a syringe pump to maintain a low concentration of the Grignard reagent.
-
The reaction mixture is stirred at -78 °C for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
-
Workup and Purification:
-
The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes) to afford the desired (R,E)-5-propylnon-3-ene.
-
Data Interpretation and Quality Control
Expected Results:
| Product | Yield | Enantiomeric Excess (ee) |
| (R,E)-5-propylnon-3-ene | 75-85% | 90-95% |
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product and to determine the trans geometry of the double bond (typically a coupling constant of ~15 Hz for the vinyl protons in the ¹H NMR spectrum).
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Chiral HPLC: The enantiomeric excess of the product should be determined by chiral HPLC analysis. A suitable chiral stationary phase (e.g., Chiralcel OD-H) and mobile phase (e.g., hexanes/isopropanol) should be selected. The retention times of the two enantiomers should be compared to a racemic standard, which can be prepared using a non-chiral catalyst or by mixing equal amounts of the (R)- and (S)-products if available.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Inactive catalyst- Impure reagents or solvents- Incomplete reaction | - Ensure all reagents and solvents are anhydrous and of high purity.- Use freshly prepared Grignard reagent.- Extend the reaction time or slightly increase the temperature (e.g., to -60 °C). |
| Low Enantioselectivity | - Racemization of the product- Ineffective chiral ligand- Incorrect reaction temperature | - Ensure the workup is performed at low temperature.- Screen other chiral phosphoramidite ligands.- Maintain the reaction temperature at -78 °C. |
| Poor trans/cis Selectivity | - Isomerization of the starting material or product | - Use a high-purity (E)-allylic electrophile.- Minimize exposure of the product to acid or heat during workup and purification. |
Conclusion
The copper-catalyzed asymmetric allylic alkylation with Grignard reagents provides a highly efficient and enantioselective route to this compound derivatives. The use of chiral phosphoramidite ligands is critical for achieving high levels of stereocontrol. This method offers a valuable tool for the synthesis of complex chiral molecules in academic and industrial research settings. The protocol described herein can be adapted for the synthesis of a variety of substituted acyclic alkenes with high optical purity.
References
-
Malda, H., van Zijl, A. W., Feringa, B. L., et al. (2001). Enantioselective copper-catalyzed allylic alkylation with dialkylzincs using phosphoramidite ligands. Organic Letters, 3(8), 1169-1171. Available at: [Link]
-
Giannerini, M., Fañanás-Mastral, M., & Feringa, B. L. (2012). Z-Selective Copper-Catalyzed Asymmetric Allylic Alkylation with Grignard Reagents. Journal of the American Chemical Society, 134(9), 4108–4111. Available at: [Link]
-
Fañanás-Mastral, M., & Feringa, B. L. (2012). Z-Selective copper-catalyzed asymmetric allylic alkylation with Grignard reagents. Journal of the American Chemical Society, 134(9), 4108-4111. Available at: [Link]
-
Song, X., et al. (2023). Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions. Chemical Science, 14(10), 2657-2663. Available at: [Link]
-
Alexakis, A., & Bäckvall, J. E. (Eds.). (2008). Copper-Catalyzed Asymmetric Allylic Alkylation. Topics in Organometallic Chemistry. Springer. Available at: [Link]
-
Teichert, J. F., & Feringa, B. L. (2010). Phosphoramidites: privileged ligands in asymmetric catalysis. Angewandte Chemie International Edition, 49(14), 2486-2528. Available at: [Link]
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A Senior Application Scientist's Guide to the Robust Quantification of trans-3-Nonene in Air Samples via Thermal Desorption-Gas Chromatography-Mass Spectrometry
An Application Note and Protocol for the Quantification of airborne trans-3-Nonene
Abstract
This comprehensive guide details an authoritative and field-proven methodology for the quantification of this compound, a volatile organic compound (VOC), in various air matrices. The protocol is centered around active air sampling using multi-bed sorbent tubes, followed by two-stage thermal desorption (TD) and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This application note is designed for researchers, environmental scientists, and industrial hygienists, providing not only a step-by-step protocol but also the scientific rationale behind critical experimental choices, ensuring data of the highest integrity and reproducibility.
Foundational Principles: Why This Method?
The accurate measurement of specific VOCs like this compound is critical for assessing air quality, understanding atmospheric chemistry, and monitoring industrial emissions. This compound, an unsaturated hydrocarbon (alkene), can originate from various industrial processes and contributes to the formation of secondary pollutants such as ozone and secondary organic aerosols. Its reactive nature presents unique analytical challenges, necessitating a sensitive and specific methodology.[1]
The selected approach, based on the principles outlined in established regulatory methods like the U.S. EPA Method TO-17, combines active sampling with the analytical power of TD-GC-MS.[2][3] This choice is deliberate and superior to alternatives for several reasons:
-
Enhanced Sensitivity: Traditional methods involving solvent extraction are often limited by high dilution factors.[4] Thermal desorption concentrates the entire sample directly into the analytical instrument, dramatically lowering detection limits to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, which is crucial for ambient and indoor air monitoring.[5][6][7]
-
Analyte Integrity: By avoiding solvents, the TD workflow minimizes the risk of contamination and analyte degradation, providing a cleaner and more accurate representation of the sampled air.[4]
-
Specificity and Confirmation: The coupling of high-resolution capillary gas chromatography for separation with mass spectrometry for detection provides unparalleled confidence in analyte identification and quantification, effectively eliminating interferences from complex air matrices.[8][9]
The entire analytical sequence is a self-validating system, from sample collection to final data analysis, as illustrated below.
Figure 1: High-level experimental workflow.
The Keystone of Accuracy: Sample Collection
The foundation of reliable data is a meticulously executed sampling plan. Active sampling with sorbent tubes is the method of choice for obtaining a representative and quantifiable sample.[7]
Causality in Sorbent Selection
For a C9 compound like this compound, a multi-bed sorbent tube is essential. A single sorbent is often a compromise, being either too weak to retain lighter VOCs or too strong to allow for the efficient release of heavier compounds. A multi-bed tube, arranged in order of increasing sorbent strength, effectively traps a wide volatility range.[10][11]
A recommended configuration is Tenax® TA backed by Carbograph™ 5TD .
-
Tenax® TA (front, weaker sorbent): Excellently retains compounds from C6 to C26, making it ideal for this compound, while being hydrophobic to minimize water retention.
-
Carbograph™ 5TD (back, stronger sorbent): Acts as a backstop, trapping more volatile compounds that might break through the Tenax® bed, ensuring sample integrity.
Protocol for Active Air Sampling
Equipment:
-
Calibrated personal sampling pump capable of low flow rates (20-200 mL/min).
-
Multi-bed sorbent tubes (e.g., Tenax® TA/Carbograph™ 5TD), pre-conditioned and sealed.
-
Tubing cutter and flexible, inert tubing.
-
Field data sheet.
Procedure:
-
Pump Calibration: Calibrate the sampling pump with a representative sorbent tube in line to the desired flow rate using a certified flow calibrator. Record the pre-sampling flow rate.
-
Preparation: In a clean environment, just before sampling, break the ends of a new sorbent tube.
-
Connection: Connect the sorbent tube to the pump using tubing. Crucially, ensure the arrow on the tube points towards the pump , so that air is drawn through the weaker sorbent (Tenax® TA) first.[11]
-
Sampling: Position the sampler in the desired location (e.g., breathing zone for personal monitoring) and start the pump. Record the start time, temperature, and relative humidity.
-
Duration: Continue sampling for a duration calculated to achieve the target sample volume without exceeding the sorbent's breakthrough volume.
-
Completion: Stop the pump, record the end time, and immediately detach the sorbent tube. Cap both ends with the provided long-term storage caps.
-
Post-Calibration: Re-check the pump flow rate. If the pre- and post-sampling flow rates differ by more than 5%, the sample may need to be flagged or discarded.
-
Field Blanks: Handle at least one sorbent tube in the same manner as the samples (uncap, cap), but do not draw air through it. This blank is critical for assessing background contamination.[12]
-
Storage: Store capped sample and blank tubes in a clean, airtight container at ≤4°C until analysis to ensure sample stability.
| Parameter | Recommended Value | Rationale |
| Flow Rate | 50 - 100 mL/min | Balances efficient analyte trapping with minimal risk of breakthrough. |
| Total Sample Volume | 1 - 5 Liters | Provides sufficient mass for sensitive detection without overloading the sorbent.[13] |
| Max Sampling Time | 100 minutes (at 50 mL/min for 5L) | Ensures the safe sampling volume of the sorbent is not exceeded. |
Table 1: Recommended Air Sampling Parameters for this compound.
The Analytical Engine: TD-GC-MS Protocol
The analytical phase involves the thermally-driven transfer of analytes from the sorbent tube to the GC-MS system. A two-stage desorption process is mandatory for achieving the sharp chromatographic peaks necessary for high-resolution analysis.[13]
Figure 2: The two-stage thermal desorption process.
Instrumental Conditions
The following table provides a validated starting point for instrumental parameters. These should be optimized for the specific instrumentation in use.
| System | Parameter | Setting | Rationale |
| Thermal Desorber | Tube Desorption Temp | 280°C for 10 min | Ensures complete desorption of C9 compounds from Tenax® without thermal degradation. |
| Focusing Trap Low Temp | -10°C | Efficiently re-focuses desorbed analytes into a tight band.[13] | |
| Focusing Trap High Temp | 300°C (hold 3 min) | Provides rapid, quantitative injection onto the GC column for sharp peaks. | |
| Split Ratio | 5:1 to 20:1 | Adjustable to prevent detector saturation for high-concentration samples. | |
| Gas Chromatograph | GC Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film) | Mid-polarity column provides excellent separation for a wide range of VOCs.[14] |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas standard for GC-MS. | |
| Oven Program | 40°C (hold 2 min), ramp 8°C/min to 220°C (hold 5 min) | Provides robust separation of early-eluting VOCs from this compound. | |
| Mass Spectrometer | Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization creating reproducible fragmentation patterns. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM | Full scan for identification; SIM for enhanced sensitivity and specificity. | |
| Transfer Line Temp | 250°C | Prevents condensation of analytes before entering the MS source. |
Table 2: Recommended TD-GC-MS Instrumental Conditions.
Target Ions for Selected Ion Monitoring (SIM)
For maximum sensitivity, SIM mode should be employed. The ions selected should be characteristic of this compound to ensure specificity.
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 55 | 41, 69, 83 |
Table 3: Characteristic Mass-to-Charge Ratios (m/z) for this compound.
Ensuring Trustworthiness: Method Validation & QC
A protocol is only as reliable as its validation data. A robust validation process must be performed to characterize method performance according to established guidelines.[15][16][17]
Key Validation Parameters:
-
Linearity: A multi-point calibration curve (typically 5-7 levels) should be generated from certified gas standards or dynamically diluted liquid standards. An R² value of ≥0.995 is required.
-
Method Detection Limit (MDL): Determined by analyzing at least seven replicate samples spiked at a low concentration (typically 1-5 times the estimated MDL). The MDL is calculated as the standard deviation of these measurements multiplied by the Student's t-value for the number of replicates.[18]
-
Precision & Accuracy: Assessed by analyzing replicate (n≥5) quality control (QC) samples at low, mid, and high concentrations across the linear range. Precision is expressed as percent relative standard deviation (%RSD), and accuracy as percent recovery.
-
Sorbent Tube Stability: Spiked tubes should be stored under typical conditions (≤4°C) and analyzed at set time points (e.g., 1, 7, 14, and 28 days) to confirm analyte stability.
| Parameter | Acceptance Criteria | Example Result |
| Calibration Linearity (R²) | ≥ 0.995 | 0.9991 |
| Method Detection Limit (MDL) | Reportable | 0.05 ppbv (for a 5L sample) |
| Precision (%RSD) | < 15% | 6.8% |
| Accuracy (% Recovery) | 80 - 120% | 97.5% |
| Storage Stability (14 days at 4°C) | 85 - 115% Recovery | 95.2% |
Table 4: Example Method Validation Data and Acceptance Criteria.
Routine Quality Control (QC):
-
Instrument Blank: An empty, clean sorbent tube analyzed before each batch to check for system cleanliness.
-
Field Blank: Analyzed to rule out contamination during transport or handling.
-
Calibration Verification: A mid-level calibration standard analyzed every 10-12 samples to verify instrument response.
-
Duplicate Sample: One field sample should be collected in duplicate for every 20 samples to assess sampling and analytical precision.
By rigorously adhering to this scientifically-grounded protocol and its embedded quality control systems, researchers can produce highly accurate and defensible data for the quantification of this compound in air, contributing to a clearer understanding of our atmospheric environment.
References
-
U.S. EPA. (1999). Method TO-17: Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes. [Link]
-
Koziel, J. A., & Pawliszyn, J. (2001). Air sampling and analysis of volatile organic compounds with solid phase microextraction. Journal of the Air & Waste Management Association, 51(2), 173-184. [Link]
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U.S. EPA. Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air, Second Edition - Compendium Method TO-17. [Link]
-
Augusto, F., & Pawliszyn, J. (2001). Air sampling and analysis of volatile organic compounds with solid phase microextraction. Journal of the Air & Waste Management Association, 51(2), 173-184. [Link]
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Koziel, J. (2001). Air sampling with solid phase microextraction. UWSpace. [Link]
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Koziel, J. A., Augusto, F., & Pawliszyn, J. (2001). Air Sampling with Solid Phase Microextraction. ASABE Technical Library. [Link]
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Koziel, J. A., Jia, M., & Pawliszyn, J. (2000). Air Sampling with Porous Solid-Phase Microextraction Fibers. Analytical Chemistry, 72(21), 5178–5186. [Link]
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Restek Corporation. Thermal Desorption Tubes: Versatile Air Sampling for a Wide Range of Applications. [Link]
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Woolfenden, E. Enhancing Air Monitoring Methods with Thermal Desorption. Thames Restek. [Link]
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CDS Analytical. TO-17 Analysis. [Link]
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Shimadzu Corporation. Volatile Organic Compounds(VOC) in Air. [Link]
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Markes International. Standard Method: US EPA Method TO-17. [Link]
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Occupational Safety and Health Administration. Validation Guidelines for Air Sampling Methods Utilizing Chromatographic Analysis. [Link]
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Airzone One. Thermal Desorption Tubes: Indoor air quality analysis. [Link]
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Restek Corporation. Thermal Desorption Tubes vs. Canister Sampling. [Link]
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Cappellin, L., et al. (2022). Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. Environmental Science and Pollution Research, 29, 76353–76365. [Link]
-
Koss, A. R., et al. (2022). Measurements of volatile organic compounds in ambient air by gas-chromatography and real-time Vocus PTR-TOF-MS. Atmospheric Measurement Techniques, 15(1), 103-130. [Link]
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U.S. EPA. (2017). Best Practices for Review and Validation of Ambient Air Monitoring Data. [Link]
-
Gunderson, E. C., & Anderson, C. C. (1979). A validation procedure for air sampling-analysis systems. American Industrial Hygiene Association journal, 40(8), 737–742. [Link]
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NIOSH. (1995). Guidelines for Air Sampling and Analytical Method Development and Evaluation. [Link]
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Nutech Instruments, Inc. (2023). Determination of Volatile Organic Compounds in Air. [Link]
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Hakes, D. C., et al. (2007). Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air. Journal of environmental monitoring, 9(10), 1126–1134. [Link]
-
Chaimbault, P. (2024). New Algorithm Created for Detecting Volatile Organic Compounds in Air. Spectroscopy Online. [Link]
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NIOSH. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]
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Wisthaler, A., & Weschler, C. J. (2010). Reactions of ozone with human skin lipids: sources of volatile organic compounds in indoor air. Proceedings of the National Academy of Sciences, 107(15), 6568-6575. [Link]
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NIOSH. (1996). Volatile Organic Compounds (Screening): Method 2549. [Link]
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Pendergrass, S. M. (2001). Workplace monitoring for volatile organic compounds using thermal desorption-gas chromatography-mass spectrometry. AIHAJ : a journal for the science of occupational and environmental health and safety, 62(6), 729–736. [Link]
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NIOSH. NMAM 5th Edition - Method Listing - H. [Link]
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Ministry of the Environment, Japan. III Analytical Methods. [Link]
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NIOSH. (2018). Volatile Organic Compounds, C1 to C10, Canister Method: Method 3900. [Link]
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Chemsrc. This compound | CAS#:20063-77-8. [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. [Link]
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Wert, B. P., et al. (2003). Signatures of terminal alkene oxidation in airborne formaldehyde measurements during TexAQS 2000. Journal of Geophysical Research: Atmospheres, 108(D3). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5364453, 3-Nonene, (3Z)-. [Link]
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Yao, Z., et al. (2023). Emission Characterizations of Volatile Organic Compounds (VOCs) from Light-Duty Gasoline Vehicles in China. Atmosphere, 14(7), 1146. [Link]
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Anslyn, E. V., et al. (2021). A Colorimetric Method for Quantifying Cis and Trans Alkenes Using an Indicator Displacement Assay. Angewandte Chemie International Edition, 60(27), 14817-14822. [Link]
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Prather, M. J., et al. (2023). Heterogeneity and chemical reactivity of the remote troposphere defined by aircraft measurements – corrected. Atmospheric Chemistry and Physics, 23(1), 1-38. [Link]
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Dreyer, A., et al. (2010). Trace analytical methods for semifluorinated n-alkanes in snow, soil, and air. Analytical chemistry, 82(11), 4551–4557. [Link]
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Kaur, R., & Anastasio, C. (2019). Interactive comment on “Aqueous Reactions of Organic Triplet Excited States with Atmospheric Alkenes”. Atmospheric Chemistry and Physics Discussions. [Link]
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Application Notes and Protocols: Elucidating Insect Sensory Responses to trans-3-Nonene
Introduction: The Significance of trans-3-Nonene in Insect Communication
This compound is a volatile organic compound (VOC) that plays a crucial role in the chemical ecology of various insect species. As a semiochemical, it can act as a pheromone for intraspecies communication or as an allelochemical (e.g., kairomone or allomone) for interspecies signaling.[1][2][3] Understanding how insects detect and respond to this compound is paramount for developing novel and environmentally benign pest management strategies, such as monitoring, mass trapping, and mating disruption.[1] This document provides a comprehensive guide for researchers to investigate the electrophysiological and behavioral responses of insects to this compound. We will delve into the principles and detailed protocols for Electroantennography (EAG), Gas Chromatography-Electroantennographic Detection (GC-EAD), and behavioral assays using Y-tube olfactometers and wind tunnels.
Part 1: Foundational Techniques in Olfactory Electrophysiology
The initial step in characterizing an insect's response to a volatile compound is to determine if its antennae can detect it. Electroantennography (EAG) is a powerful technique for this purpose, measuring the summed electrical potential changes from the entire antenna in response to an odorant stimulus.[4][5]
Electroantennography (EAG): Assessing Antennal Detection
EAG provides a direct measure of the depolarization of olfactory receptor neurons, indicating that the insect's peripheral olfactory system recognizes the compound.[4][6]
-
Insects: Healthy, adult insects of the target species.
-
Chemicals: High-purity this compound, solvent (e.g., hexane or paraffin oil), saline solution (e.g., Ringer's solution), and conductive gel.
-
Equipment:
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrode puller
-
Ag/AgCl wires
-
High-impedance amplifier
-
Data acquisition system (with appropriate software)
-
Odor delivery system (stimulus controller)
-
Faraday cage to minimize electrical interference.[4]
-
Pasteur pipettes and filter paper strips
-
-
Preparation of Stimulus Cartridges:
-
Prepare serial dilutions of this compound in the chosen solvent (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL).
-
Apply 10 µL of each solution onto a small strip of filter paper and insert it into a Pasteur pipette.
-
Prepare a control pipette with the solvent only.
-
-
Antenna Preparation:
-
Immobilize the insect (chilling is a common method).
-
Under a dissecting microscope, carefully excise one antenna at its base.[4]
-
Immediately mount the antenna between the two electrodes. The reference electrode is inserted into the base of the antenna or the head, and the recording electrode makes contact with the distal tip.[6][7] A small amount of conductive gel can ensure a good connection.
-
-
EAG Recording:
-
Place the mounted antenna preparation within the Faraday cage.
-
A continuous stream of purified, humidified air is passed over the antenna.
-
To deliver a stimulus, a puff of air is passed through the stimulus pipette for a defined duration (e.g., 0.5 seconds).[4]
-
Record the resulting voltage deflection.
-
Present stimuli in increasing order of concentration, with sufficient recovery time between puffs (e.g., 30-60 seconds).[4]
-
Periodically present the solvent control to ensure the antenna is not responding to the solvent.[4]
-
-
Data Analysis:
-
The EAG response is measured as the peak amplitude of the negative voltage deflection (in millivolts).[4]
-
Subtract the average response to the solvent control from the responses to this compound.
-
Plot the dose-response curve to visualize the sensitivity of the antenna to different concentrations of the compound.
-
Diagram: EAG Experimental Workflow
Caption: Workflow for Electroantennography (EAG) recording.
Gas Chromatography-Electroantennographic Detection (GC-EAD): Identifying Bioactive Compounds in Complex Mixtures
When studying insect responses to natural volatile blends (e.g., from host plants or other insects), GC-EAD is an invaluable tool to pinpoint the specific compounds that elicit an antennal response.[8][9] The effluent from a gas chromatograph is split, with one part going to a standard detector (like a Flame Ionization Detector or FID) and the other part directed over the insect antenna preparation.[10]
-
Instrumentation Setup:
-
Couple a gas chromatograph to an EAG setup.
-
Use a splitter to direct the column effluent to both the FID and the EAD outlet.
-
Ensure the transfer line to the EAD is heated to prevent condensation of the compounds.[9]
-
-
Sample Injection and Analysis:
-
Inject a sample containing this compound (either as a pure standard for retention time confirmation or as part of a complex volatile blend) into the GC.
-
Simultaneously record the signals from the FID and the insect antenna.
-
-
Data Interpretation:
-
Align the chromatogram from the FID with the electroantennogram from the EAD.
-
A peak in the EAD trace that corresponds in time with a peak in the FID chromatogram indicates that the compound eluting at that time is biologically active.[11]
-
The identity of the active compound can be confirmed by comparing its retention time with that of a synthetic standard of this compound and by GC-Mass Spectrometry (GC-MS) analysis.[11]
-
Diagram: GC-EAD System```dot
Caption: Typical wind tunnel setup for flight behavior studies.
Part 3: Data Interpretation and Best Practices
-
Controls are Crucial: In all experiments, appropriate controls (e.g., solvent only, clean air) are essential to ensure that the observed responses are due to this compound and not other factors.
-
Replication: A sufficient number of replicates should be performed to ensure the statistical validity of the results.
-
Insect Condition: The physiological state of the insects (e.g., age, mating status, time of day) can significantly influence their responses and should be standardized and reported. [12]* Quantitative Analysis: Whenever possible, use quantitative methods for data analysis to avoid bias. [13] By following these detailed protocols, researchers can robustly characterize the sensory and behavioral responses of insects to this compound, contributing valuable knowledge to the field of chemical ecology and paving the way for innovative pest management solutions.
References
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- Science.gov. (n.d.). chromatography-electroantennogram detection gc-ead: Topics by Science.gov.
- Vertex AI Search. (n.d.). Y-tube insect olfactometer with metal mesh for Ticks and Mites.
- JoVE. (2018, July 24). A Wind Tunnel for Odor Mediated Insect Behavioural Assays.
- National Institutes of Health. (2021, May 20). Efficacy of an improved method to screen semiochemicals of insect.
- BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) using (E)-icos-5-ene.
- JoVE. (2016, December 6). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches.
- Vertex AI Search. (n.d.). Y-tube for Olfactometer Small - one inch.
- JoVE. (2014, August 4). Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches.
- Microbe Investigations. (n.d.). Y-Tube Olfactometer Mosquito Repellent Testing Services.
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- Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG).
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- JoVE. (2021, March 10). A Step-by-Step Guide to Mosquito Electroantennography.
- ResearchGate. (2025, August 10). Conducting an Analysis of Mosquito Flight Behaviors in a Wind Tunnel.
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- Schal Lab. (2018, November 12). Bed Bug (Hemiptera: Cimicidae) Attraction to Human Odors: Validation of a Two-Choice Olfactometer.
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- Frontiers. (n.d.). 1-nonene plays an important role in the response of maize-aphid-ladybird tritrophic interactions to nitrogen.
- National Institutes of Health. (n.d.). 1-nonene plays an important role in the response of maize-aphid-ladybird tritrophic interactions to nitrogen.
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- Wikipedia. (n.d.). Semiochemical.
- Synergy Semiochemicals. (n.d.). Home.
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- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Investigation of trans-3-Nonene in Flavor and Fragrance Research
Introduction: The Untapped Potential of Aliphatic Alkenes
In the vast and ever-evolving landscape of flavor and fragrance research, the exploration of novel aroma compounds is paramount. While much attention has been given to complex esters, aldehydes, and cyclic compounds, the sensory potential of simple aliphatic alkenes remains a relatively underexplored frontier. This guide focuses on trans-3-Nonene, a nine-carbon unsaturated hydrocarbon, as a target for investigation into its utility as a flavor and fragrance ingredient.
Alkenes, in general, are known to possess a range of odors, from the sweet and musty scent of ethylene to stronger, more complex profiles in larger molecules.[1] The position and geometry of the double bond can significantly influence the olfactory perception of these compounds. While specific sensory data for this compound is not widely published, its structural simplicity and volatility suggest it could contribute unique notes to flavor and fragrance compositions. This document provides a comprehensive framework for the synthesis, purification, analysis, and sensory evaluation of this compound, empowering researchers to unlock its potential.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a target molecule is fundamental to its successful application in flavor and fragrance research. The table below summarizes key data for this compound.
| Property | Value | Source |
| Chemical Formula | C₉H₁₈ | [2][3] |
| Molecular Weight | 126.24 g/mol | [3] |
| CAS Number | 20063-92-7 | [2][3] |
| Appearance | Colorless liquid (predicted) | [1] |
| Boiling Point | Not specified | |
| Density | 0.734 g/mL at 25°C (lit.) | [4][5] |
| Refractive Index | n20/D 1.419 (lit.) | [4][5] |
| Solubility | Insoluble in water; soluble in organic solvents | [6] |
Protocol I: Synthesis of this compound via Wittig Reaction
The Wittig reaction is a robust and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[7][8][9][10][11] For the preparation of this compound, a Wittig reaction between hexanal and a propyl phosphonium ylide is a suitable approach. The use of a non-stabilized ylide generally favors the formation of the cis (Z) isomer, however, reaction conditions can be modified to promote the formation of the desired trans (E) isomer. The Schlosser modification, for instance, can be employed to achieve higher E-selectivity.[10]
Causality of Experimental Choices:
-
Choice of Reactants: Hexanal provides the six-carbon backbone, and the propyl phosphonium ylide introduces the remaining three carbons and the double bond at the desired position.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Wittig reactions as it is inert and effectively solubilizes the reactants.
-
Base: A strong base, such as n-butyllithium (n-BuLi), is required to deprotonate the phosphonium salt and generate the reactive ylide.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.
-
Purification: The primary byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a nonpolar solvent. Final purification of the volatile alkene is achieved by distillation.
Step-by-Step Methodology:
-
Ylide Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve hexanal (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the prepared ylide solution to 0 °C in an ice bath.
-
Slowly add the hexanal solution to the ylide solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
To remove the bulk of the triphenylphosphine oxide, dissolve the crude residue in a minimal amount of a cold, nonpolar solvent such as hexane and filter the precipitated solid.
-
The filtrate, containing the this compound, should be carefully distilled to obtain the pure product.
-
Caption: Workflow for the synthesis of this compound.
Protocol II: Analytical Characterization of this compound
Accurate analytical characterization is crucial to confirm the identity and purity of the synthesized this compound before proceeding to sensory evaluation. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds.[12][13][14]
Causality of Experimental Choices:
-
GC Column: A nonpolar capillary column (e.g., DB-5ms or equivalent) is suitable for the separation of nonpolar hydrocarbons like this compound.
-
Temperature Program: A programmed temperature ramp allows for the efficient separation of the target analyte from any remaining starting materials, byproducts, or isomers.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method for generating reproducible mass spectra, which can be compared to library data for identification.
-
Sample Preparation: Simple dilution in a volatile solvent like hexane is sufficient for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound (approximately 100 ppm) in high-purity hexane.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness nonpolar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of nonene isomers will show characteristic fragmentation patterns.
-
Caption: Workflow for the GC-MS analysis of this compound.
Protocol III: Sensory Evaluation of this compound
The core of this research lies in the sensory evaluation of the synthesized and purified this compound. A trained sensory panel is essential for obtaining reliable and descriptive data on its flavor and fragrance profile.[15][16][17][18][19]
Causality of Experimental Choices:
-
Panelist Training: Trained panelists are crucial for providing consistent and descriptive sensory data, using a standardized lexicon.
-
Sample Presentation: Samples should be presented in a controlled and randomized manner to avoid bias. For fragrance evaluation, smelling strips are standard. For flavor evaluation, a neutral base (e.g., sugar water or a simple oil) is necessary.
-
Evaluation Environment: A sensory evaluation laboratory with controlled lighting, temperature, and air circulation is required to minimize external influences.
-
Descriptive Analysis: This method allows for the detailed characterization of the sensory attributes of the compound.
Step-by-Step Methodology:
-
Panelist Selection and Training:
-
Select a panel of 8-12 individuals based on their sensory acuity and ability to describe aromas and flavors.
-
Train the panel on the use of a standardized lexicon for describing aroma and flavor attributes, including categories such as fruity, green, waxy, fatty, and citrus.
-
-
Fragrance Profile Evaluation:
-
Prepare a series of dilutions of this compound in a neutral, odorless solvent (e.g., dipropylene glycol) at concentrations ranging from 0.1% to 10%.
-
Dip standard fragrance smelling strips into each dilution and allow the solvent to evaporate for a few seconds.
-
Present the smelling strips to the panelists in a randomized order.
-
Ask panelists to describe the odor profile at different time points (top, middle, and base notes) and to rate the intensity of each attribute on a labeled magnitude scale.
-
-
Flavor Profile Evaluation:
-
Prepare a series of dilutions of this compound in a neutral carrier, such as deodorized vegetable oil or a 5% sucrose solution, at concentrations ranging from 1 to 50 ppm.
-
Present the samples to the panelists in a randomized order, along with a control sample (the carrier alone).
-
Instruct panelists to taste the samples and describe the flavor profile, including any perceived taste (sweet, sour, bitter, etc.) and retronasal aroma characteristics.
-
Panelists should also rate the intensity of each flavor attribute.
-
-
Data Analysis:
-
Collect and analyze the sensory data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the significant sensory attributes of this compound and to assess panelist performance.
-
Caption: Workflow for the sensory evaluation of this compound.
Potential Applications and Future Research
The data obtained from the sensory evaluation of this compound will provide valuable insights into its potential applications in the flavor and fragrance industry. Based on the general characteristics of alkenes, it may contribute to:
-
Top Notes in Fragrances: Its volatility could make it suitable for providing fresh, green, or fruity top notes in perfume compositions.[20][21]
-
Modification of Flavor Profiles: In trace amounts, it might be used to add a unique nuance to fruit, vegetable, or savory flavor profiles.
-
Precursor for other Aroma Chemicals: As an unsaturated hydrocarbon, this compound can serve as a starting material for the synthesis of other functionalized aroma chemicals.
Future research should focus on exploring the impact of this compound in various flavor and fragrance formulations, investigating potential synergistic effects with other aroma compounds, and conducting stability studies in different product matrices. Furthermore, exploring its natural occurrence in fruits, vegetables, and essential oils through advanced analytical techniques like GCxGC-TOFMS could provide further justification for its use as a natural or nature-identical flavoring substance.
References
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-
Flavors & Sensory Analysis - StudySmarter. (URL: [Link])
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Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) 1. Scope and Application. (URL: [Link])
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Volatile Organic Compounds - by GC/MS Capillary Column Technique. (URL: [Link])
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Alkene - Wikipedia. (URL: [Link])
-
How to validate flavorings: aroma testing and sensory evaluation - BRF Ingredients. (URL: [Link])
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Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. (URL: [Link])
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The Wittig Reaction. (URL: [Link])
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Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments. (URL: [Link])
- DE60107580T2 - fragrances - Google P
-
Sensory assessment: How to implement flavour evaluation techniques - Everglow Spirits. (URL: [Link])
-
Methods of flavor evaluation | PPTX - Slideshare. (URL: [Link])
-
Sensory analysis – How flavour tests support product development - Tentamus Group. (URL: [Link])
-
Synthesis of an Alkene via the Wittig Reaction. (URL: [Link])
-
trans-Alkene synthesis by olefination or metathesis - Organic Chemistry Portal. (URL: [Link])
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The Wittig Reaction: Synthesis of Alkenes. (URL: [Link])
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Unsaturated hydrocarbons with fruity and floral odors - PubMed. (URL: [Link])
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fragrance and flavor materials - Justia Patents. (URL: [Link])
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Reaction of alkenes with epoxides, the products thereof and their use as fragrance compounds - Googleapis.com. (URL: [Link])
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Estimation of unsaturated hydrocarbon pollutants in air based on selective gas chromatography with ozone - PubMed. (URL: [Link])
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SOLVENT C9 - Ennore India Chemicals. (URL: [Link])
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This compound (C9H18) - PubChemLite. (URL: [Link])
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3-Nonene, (E)- - the NIST WebBook. (URL: [Link])
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3-Nonene, (3E)- | C9H18 | CID 5364445 - PubChem. (URL: [Link])
-
nonanal (aldehyde C-9), 124-19-6 - The Good Scents Company. (URL: [Link])
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Alkanes, alkenes and aromatic compounds - Edisco. (URL: [Link])
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This compound | CAS#:20063-77-8 | Chemsrc. (URL: [Link])
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Microbial production of short-chain alkanes | Request PDF - ResearchGate. (URL: [Link])
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Quantitative Analysis of Hydrocarbons in Gas Oils by Two-Dimensional Comprehensive Gas Chromatography with Vacuum Ultraviolet Detection | Energy & Fuels - ACS Publications. (URL: [Link])
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CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry. (URL: [Link])
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cis-3-Nonene - the NIST WebBook. (URL: [Link])
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Saturated vs. unsaturated hydrocarbon interactions with carbon nanostructures - Frontiers. (URL: [Link])
-
Alkenes & Alkynes: Crash Course Chemistry #41 - YouTube. (URL: [Link])
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A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. (URL: [Link])
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Combustion Chemistry of Unsaturated Hydrocarbons Mixed with NO x : A Review with a Focus on Their Interactions - MDPI. (URL: [Link])
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CHAPTER 3 ALKENES. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of trans-3-Nonene in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of trans-3-Nonene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into troubleshooting specific experimental issues and answer frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions to get your synthesis back on track.
Q1: My Wittig reaction is resulting in a low yield of 3-Nonene. What are the potential causes and solutions?
Low yields in a Wittig reaction are a common issue that can often be traced back to the stability of the ylide, the quality of reagents, or suboptimal reaction conditions.[1]
Potential Causes & Solutions:
-
Ylide Instability: The specific ylide required for this synthesis (derived from hexyltriphenylphosphonium bromide) is a non-stabilized ylide. These ylides are highly reactive and can decompose if not handled properly.[2] They are particularly sensitive to moisture and atmospheric oxygen.[1]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture that can quench the highly basic ylide.[2] Consider generating the ylide in situ in the presence of the aldehyde (propanal), which can trap the ylide as it forms, minimizing decomposition.[2][3]
-
-
Incomplete Ylide Formation: The choice and quality of the base are critical for the complete deprotonation of the phosphonium salt.[1]
-
Solution: For non-stabilized ylides, strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required.[4] Ensure the base is fresh and has been stored correctly. For instance, potassium tert-butoxide (KOtBu) is highly hygroscopic and its efficacy diminishes with improper storage.[3] You can often observe a distinct color change (e.g., to orange or red) upon successful ylide formation.[1]
-
-
Poor Aldehyde Quality: Aldehydes, like propanal, are susceptible to oxidation to carboxylic acids, polymerization, or decomposition, especially if not stored correctly.[1][5] Any acidic impurities will neutralize the ylide, reducing the yield.
-
Solution: Use freshly distilled or a recently purchased bottle of propanal. If necessary, purify the aldehyde immediately before the reaction.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly impact the outcome.
-
Solution: Ylide formation is typically performed at low temperatures (0 °C or -78 °C) to manage the reactivity and improve stability.[2] After the ylide is formed, the aldehyde is added slowly at this low temperature. The reaction may then be allowed to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to ensure it has gone to completion before quenching.[2]
-
Q2: I'm observing a significant amount of the cis-3-Nonene isomer in my product mixture. How can I improve the trans-selectivity?
Achieving high stereoselectivity is a central challenge in alkene synthesis. While standard Wittig reactions with non-stabilized ylides tend to favor the Z (cis) isomer, several strategies can be employed to favor the desired E (trans) product.[6]
Strategies for Improving trans (E)-Selectivity:
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most effective solution. The HWE reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic than their phosphonium ylide counterparts.[7] The reaction mechanism generally proceeds under thermodynamic control, which favors the formation of the more stable (E)-alkene.[7][8] An added benefit is that the phosphate byproduct is water-soluble, greatly simplifying purification compared to the triphenylphosphine oxide from the Wittig reaction.[9]
-
Employ the Schlosser Modification of the Wittig Reaction: This modification is specifically designed to convert the initially formed cis-favoring intermediate into the trans-favoring one. The reaction is run at low temperature, and after the initial addition, a second equivalent of strong base (like phenyllithium) is added to deprotonate the intermediate betaine. This allows it to equilibrate to the more stable threo form, which then collapses to the E-alkene upon protonation and warming.[5][6]
-
Use Stabilized Ylides (If Applicable): While not directly applicable for a simple alkyl chain like in 3-nonene, it is a key principle of the Wittig reaction that ylides stabilized by electron-withdrawing groups (e.g., an ester or ketone) strongly favor the formation of the (E)-alkene.[6] This is because the initial addition step becomes reversible, allowing for equilibration to the thermodynamically favored threo-betaine intermediate.[5]
Q3: My Horner-Wadsworth-Emmons (HWE) reaction is sluggish and gives a poor yield. What should I investigate?
While the HWE reaction is robust, its success still hinges on proper execution and reagent quality.
Troubleshooting Checklist:
-
Base Strength and Stoichiometry: The pKa of the phosphonate ester determines the required base. For simple alkyl phosphonates, a strong base like NaH or KHMDS is necessary for complete deprotonation. Ensure you are using at least one full equivalent of the base.
-
Reagent Purity: The phosphonate ester must be pure. These are often prepared via the Michaelis-Arbuzov reaction, and any unreacted starting materials can interfere.[9] Similarly, the aldehyde must be pure, as discussed in Q1.
-
Reaction Temperature: While the initial deprotonation may be done at 0 °C or room temperature, sometimes gentle heating is required to drive the reaction to completion after the aldehyde has been added. Monitor via TLC to determine the optimal conditions.
-
Steric Hindrance: While HWE reagents are excellent for hindered ketones, severe steric hindrance in either the phosphonate or the carbonyl partner can slow the reaction.[5][10] For the synthesis of this compound (propanal + hexyl-derived phosphonate), this is unlikely to be a major issue but is worth considering in more complex syntheses.
Q4: Purification of my final product is difficult. What are the common impurities and how can I remove them?
Effective purification is key to obtaining high-purity this compound. The primary impurities depend on the synthetic route used.
-
From Wittig Reactions: The main byproduct is triphenylphosphine oxide (Ph₃PO). This compound can be difficult to separate from the desired alkene due to its polarity and crystallinity.
-
Purification Strategy: Ph₃PO has some solubility in non-polar solvents like hexane. One common method is to concentrate the reaction mixture, triturate with cold hexane or pentane, and filter off the precipitated Ph₃PO. Alternatively, flash column chromatography on silica gel using a non-polar eluent (e.g., pure hexane) is very effective, as the non-polar 3-nonene will elute quickly while the more polar Ph₃PO is retained.[1]
-
-
From HWE Reactions: The main byproduct is a dialkyl phosphate salt (e.g., diethyl phosphate).
-
Purification Strategy: This byproduct is typically water-soluble.[7][9] After the reaction is complete, quenching with water or a saturated aqueous solution (like NH₄Cl) and performing a standard aqueous workup will remove the majority of the phosphate salt into the aqueous layer. The organic layer containing the 3-nonene can then be dried and concentrated. Final purification can be achieved by distillation or flash chromatography.
-
-
cis-3-Nonene Isomer: Separating geometric isomers can be challenging.
-
Purification Strategy: While difficult, separation may be possible by fractional distillation if the boiling points are sufficiently different. Alternatively, preparative gas chromatography (GC) or chromatography on silver nitrate (AgNO₃) impregnated silica gel can be used, as the silver ions interact differently with the π-bonds of the cis and trans isomers.
-
Part 2: Frequently Asked Questions (FAQs)
Q5: What are the primary synthetic routes to this compound, and how do they compare?
Several reliable methods exist, with the choice often depending on available starting materials, required stereoselectivity, and scalability.
| Method | Starting Materials | Typical E/Z Ratio | Advantages | Disadvantages |
| Wittig Reaction (Schlosser Mod.) | Hexyltriphenylphosphonium bromide + Propanal | >90:10 | Utilizes common reagents.[6] | Requires cryogenic temperatures and strong organolithium bases; byproduct removal can be tedious.[5] |
| Horner-Wadsworth-Emmons (HWE) | Diethyl hexylphosphonate + Propanal | >95:5 | Excellent E-selectivity; water-soluble byproduct simplifies purification; reagents are often more reactive than ylides.[7][9] | Phosphonate esters must be synthesized (e.g., via Arbuzov reaction).[10] |
| Alkyne Reduction | 3-Nonyne | >99:1 | Excellent stereoselectivity. | Requires handling of sodium metal and liquid ammonia (dissolving metal reduction); synthesis of the starting alkyne is an extra step.[11] |
| Alkene Metathesis | 1-Butene + 1-Heptene | Variable (catalyst dependent) | Atom economical; can use simple starting alkenes.[12][13] | Requires expensive transition-metal catalysts (e.g., Grubbs catalyst); can produce a statistical mixture of products including homocoupling.[13][14] |
Q6: Which reaction conditions are critical for maximizing the E/Z ratio in Wittig-type reactions?
For maximizing the trans (E) isomer, the key is to allow the reaction intermediates to equilibrate to their most thermodynamically stable state.
-
For the HWE Reaction: The formation of the E-alkene is generally favored. The key factors are ensuring the reaction can reach thermodynamic equilibrium. This typically involves using aprotic solvents like THF or DME and sodium or potassium bases.[10]
-
For the Schlosser Modification (Wittig): Strict temperature control is paramount. The initial ylide addition to the aldehyde must be performed at low temperature (-78 °C) to form the kinetically favored erythro betaine. The subsequent deprotonation-reprotonation sequence to isomerize it to the threo betaine also requires maintaining this low temperature until the equilibration is complete.[6]
Q7: Can alkene metathesis be a viable alternative for synthesizing this compound?
Yes, cross-metathesis is a powerful modern alternative.[13] The reaction would involve coupling 1-butene and 1-heptene using a catalyst like a Grubbs or Schrock catalyst.[12]
Considerations:
-
Selectivity: The reaction can produce a statistical mixture of cross-coupled products (this compound) and homocoupled products (2-hexene and 4-decene).[13] Selectivity can be improved by using one reactant in excess.
-
Catalyst Cost: Ruthenium-based metathesis catalysts are expensive, which may be a consideration for large-scale synthesis.[14]
-
Stereoselectivity: While many modern catalysts favor the E-isomer, the E/Z ratio is highly dependent on the specific catalyst and conditions used.[13]
Q8: What analytical techniques are best for characterizing the product and determining the E/Z ratio?
A combination of techniques is recommended for unambiguous characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating the cis and trans isomers and any volatile impurities. The mass spectrometer provides the molecular weight (126.24 g/mol for 3-nonene) and fragmentation pattern for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most definitive method for determining the E/Z ratio. The vinyl protons of the trans isomer typically appear further downfield and have a larger coupling constant (J ≈ 15 Hz) compared to the cis isomer (J ≈ 10-12 Hz). The ratio of the integrals for these distinct signals provides a quantitative measure of the isomer distribution.
-
¹³C NMR: The allylic carbons in the cis isomer are shielded and appear at a higher field (further upfield) compared to those in the trans isomer due to steric compression. This effect, known as the γ-gauche effect, provides secondary confirmation of the stereochemistry.
-
Part 3: Detailed Protocol
Horner-Wadsworth-Emmons Synthesis of this compound
This protocol provides a reliable method for synthesizing this compound with high stereoselectivity. It is a two-step process involving the initial formation of the phosphonate ester followed by the HWE reaction.
Step A: Synthesis of Diethyl hexylphosphonate (Arbuzov Reaction)
-
Materials: 1-bromohexane, triethyl phosphite.
-
Procedure:
-
Combine equimolar amounts of 1-bromohexane and triethyl phosphite in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux (approx. 150-160 °C) for 4-6 hours. The reaction progress can be monitored by the evolution of bromoethane.
-
After cooling, purify the resulting diethyl hexylphosphonate by vacuum distillation.
-
Step B: Synthesis of this compound (HWE Reaction)
-
Materials: Diethyl hexylphosphonate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF), propanal, saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask under an argon atmosphere. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl hexylphosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will evolve during this time.
-
Cool the resulting phosphonate anion solution back to 0 °C.
-
Slowly add freshly distilled propanal (1.0 equivalent) dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight, or until TLC analysis indicates the consumption of the starting aldehyde.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography on silica gel (eluting with hexane) to yield pure this compound.
-
Part 4: References
-
Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. (n.d.). National Institutes of Health (NIH). Retrieved from
-
Troubleshooting low yields in the Wittig synthesis of substituted alkenes. (n.d.). BenchChem. Retrieved from
-
Troubleshooting low yields in the Wittig synthesis of trans-2-Decene. (n.d.). BenchChem. Retrieved from
-
trans-Alkene synthesis by olefination or metathesis. (n.d.). Organic Chemistry Portal. Retrieved from
-
The Wittig Reaction. (2007). University of Pittsburgh. Retrieved from
-
Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from
-
Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from
-
Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved from
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from
-
Horner-Wadsworth-Emmons Reaction. (n.d.). Alfa Chemistry. Retrieved from
-
Horner-Wadsworth-Emmons Reaction. (n.d.). University of Wisconsin. Retrieved from
-
Stereoselective Synthesis of Trisubstituted Alkenes via Copper Hydride-Catalyzed Alkyne Hydroalkylation. (2023). National Institutes of Health (NIH). Retrieved from
-
Problems with wittig reaction. (2022). Reddit. Retrieved from
-
Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. (2014). YouTube. Retrieved from
-
The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). University of California, San Diego. Retrieved from
-
Wittig Reaction. (n.d.). Wikipedia. Retrieved from
-
Metathesis of Alkenes. (2019). YouTube. Retrieved from
-
Cross Metathesis. (n.d.). Organic Chemistry Portal. Retrieved from
-
Synthesis of Tetrasubstituted Alkenes via Metathesis. (n.d.). National Institutes of Health (NIH). Retrieved from
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- 14. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low purity of synthetic trans-3-Nonene
Technical Support Center: trans-3-Nonene Synthesis
A Guide for Researchers on Troubleshooting and Optimizing Product Purity
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving high isomeric purity in alkene synthesis can be a significant challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into troubleshooting common purity issues encountered during the synthesis of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My post-reaction analysis (GC-MS, ¹H NMR) shows a mixture of products. What is the first step in diagnosing the low purity of my this compound?
The first and most critical step is to accurately identify the nature of the impurities. Low purity is not a single problem but a symptom that can arise from several distinct root causes. A systematic approach to impurity identification will guide your entire troubleshooting strategy.
Expert Insight: Do not immediately assume your purification method has failed. The issue often originates within the reaction itself—either from suboptimal conditions, impure starting materials, or competing side reactions. A clear diagnosis prevents wasting time on ineffective purification strategies.
Your primary impurities will likely fall into one of three categories:
-
Geometric Isomer: The presence of cis-3-Nonene is the most common impurity.
-
Structural Isomers & Other Alkenes: Impurities such as 2-nonene, 4-nonene, or other olefinic byproducts may form, particularly in metathesis reactions.
-
Reaction Byproducts & Unreacted Starting Materials: These can include phosphine oxides (from Wittig reactions), solvent adducts, or unconsumed aldehydes/ylides.
The following workflow provides a systematic approach to diagnosing the issue.
Technical Support Center: Optimizing GC Column Selection for trans-3-Nonene Separation
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the gas chromatographic (GC) separation of trans-3-Nonene. Here, we address common issues through a troubleshooting guide and frequently asked questions, grounding our recommendations in established scientific principles and industry best practices.
Troubleshooting Guide: Common Issues in this compound Analysis
This section addresses specific experimental problems with a focus on root cause analysis and actionable solutions.
Problem 1: Poor Resolution Between cis- and this compound Isomers
Symptoms:
-
Co-eluting or partially overlapping peaks for cis- and this compound.[1][2]
-
Inaccurate quantification due to peak integration difficulties.
Root Cause Analysis: The separation of geometric isomers like cis- and this compound is often challenging due to their similar boiling points and volatilities. The primary factor governing their resolution is the selectivity of the GC column's stationary phase, which dictates the differential interactions with each isomer.[3][4] Non-polar stationary phases separate compounds primarily by boiling point, which is often insufficient for isomers.[5]
Step-by-Step Solution:
-
Column Selection Review: The choice of stationary phase is the most critical factor.[4] For nonene isomers, a highly polar stationary phase is necessary to exploit differences in their polarity and structure.
-
Recommendation: Employ a column with a high-polarity stationary phase, such as one containing a high percentage of cyanopropyl functional groups (e.g., biscyanopropyl polysiloxane).[5] These phases offer enhanced selectivity for unsaturated compounds and their isomers through dipole-dipole interactions.[4][6] Another option for separating isomers is a liquid crystal stationary phase, known for its unique selectivity towards rigid solute isomers.[7]
-
-
Temperature Program Optimization: A slow oven temperature ramp rate can improve the separation of closely eluting compounds.[1][8]
-
Carrier Gas Flow Rate Adjustment: The linear velocity of the carrier gas affects column efficiency.
-
Action: Optimize the flow rate of your carrier gas (typically Helium or Hydrogen) to achieve the maximum column efficiency. This is often around 30-40 cm/s for helium.[8]
-
-
Column Dimensions: A longer column provides more theoretical plates and thus better resolving power.
Problem 2: Peak Tailing for this compound
Symptoms:
-
Asymmetrical peak shape with a "tail" extending from the peak maximum.[2][12]
-
Reduced peak height and inaccurate integration.[13]
Root Cause Analysis: Peak tailing is often caused by active sites within the GC system, such as in the injector, column, or detector.[14][15] These sites can be acidic (silanol groups) and can interact undesirably with the analyte.[13] Contamination in the liner or at the head of the column can also lead to this issue.[12][14]
Step-by-Step Solution:
-
Inlet Maintenance: The injector is a common source of activity.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions. This removes residual solvents and impurities and ensures the stationary phase is stable.[18]
-
Guard Column: If the sample matrix is complex or "dirty," consider installing a guard column to trap non-volatile residues and protect the analytical column.[19]
-
Column Trimming: If the front end of the column is contaminated, trimming 10-20 cm from the column can restore performance.[12][16]
Problem 3: Co-elution with Matrix Components
Symptoms:
-
The this compound peak overlaps with one or more peaks from the sample matrix.[20]
-
Inability to accurately identify and quantify the target analyte.
Root Cause Analysis: Co-elution occurs when the analytical method lacks the selectivity to separate the analyte of interest from other compounds in the sample.[21][22] This can be due to an inappropriate stationary phase or suboptimal GC parameters.
Step-by-Step Solution:
-
Stationary Phase Selectivity: This is the most critical parameter for resolving co-eluting compounds.
-
Action: If you are using a non-polar column, switch to a column with a different selectivity. A mid-polarity or a polar column will provide different elution patterns and likely resolve the co-elution.[4]
-
-
Method Optimization: Fine-tuning the GC parameters can sometimes resolve minor co-elutions.
-
Action: Experiment with the temperature program (slower ramp rates or isothermal holds) and carrier gas flow rate.[20]
-
-
Sample Preparation: If the co-eluting component is a known matrix interference, consider a sample preparation step to remove it before GC analysis. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[13]
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for the separation of this compound from its cis-isomer and other alkenes?
A1: For resolving geometric isomers of alkenes like 3-nonene, a highly polar stationary phase is generally recommended.[5][23] Columns with a high content of cyanopropyl functional groups (e.g., a biscyanopropyl siloxane phase) are often the top choice due to their unique selectivity for unsaturated compounds.[5]
Q2: How do I optimize the oven temperature program for this separation?
A2: A good starting point is to have an initial oven temperature that is about 20°C lower than the boiling point of your sample solvent.[17] For 3-nonene (boiling point ~147°C), an initial temperature of 60-80°C is a reasonable starting point. From there, a slow temperature ramp of 2-5°C/minute is recommended to maximize resolution between the closely eluting isomers.[9]
Q3: What are the ideal carrier gas and flow rates for analyzing this compound?
A3: The choice of carrier gas depends on the desired speed and efficiency.
-
Helium: This is the most common and a good all-around choice, providing good efficiency. An optimal linear velocity is typically around 30-40 cm/s.[8]
-
Hydrogen: This provides the highest efficiency and allows for faster analysis times. The optimal linear velocity is around 40-50 cm/s.[8]
-
Nitrogen: This provides the highest theoretical efficiency but at a much lower optimal linear velocity, leading to longer run times.
Q4: My peaks are broad. What could be the cause and how can I fix it?
A4: Broad peaks can be caused by several factors:
-
Slow Injection: Ensure a fast and clean injection to introduce the sample as a narrow band onto the column.[12]
-
Low Carrier Gas Flow Rate: A flow rate that is significantly below the optimum will lead to band broadening.[16]
-
Column Overloading: Injecting too much sample can saturate the stationary phase. Try diluting your sample.[13][17]
-
Column Contamination or Degradation: A contaminated or old column will exhibit poor peak shape.[12]
-
Dead Volume: Leaks or improper connections in the system can create dead volume where the sample can diffuse and broaden.[15]
Visualizing the Optimization Workflow
The following diagram illustrates a systematic approach to developing and troubleshooting a GC method for this compound separation.
Caption: A workflow for GC method development for this compound separation.
Data Summary: Recommended GC Column and Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | High-Polarity: Biscyanopropyl Polysiloxane | Provides high selectivity for separating unsaturated and geometric isomers.[5] |
| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | Longer length improves resolution; smaller ID increases efficiency.[3][11] |
| Carrier Gas | Helium or Hydrogen | Helium is a safe, efficient choice. Hydrogen offers faster analysis. |
| Linear Velocity | ~35 cm/s for Helium; ~45 cm/s for Hydrogen | Optimizes column efficiency, minimizing peak broadening.[8] |
| Oven Program | Initial: 60-80°C, Ramp: 2-5°C/min, Final: 220°C (hold 5 min) | Slow ramp rate is crucial for resolving closely eluting isomers.[9] |
| Injector Type | Split/Splitless | Split injection is suitable for concentrated samples to avoid overloading. |
| Injector Temp | 200-250°C | Ensures rapid vaporization without thermal degradation.[9] |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons like nonene. |
| Detector Temp | 250-300°C | Prevents condensation of analytes in the detector.[9] |
References
-
Title: Fixing GC Peak Tailing for Cleaner Results Source: Separation Science URL: [Link]
-
Title: GC Troubleshooting—Tailing Peaks Source: Restek Resource Hub URL: [Link]
-
Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL: [Link]
-
Title: GC Diagnostic Skills I | Peak Tailing Source: Element Lab Solutions URL: [Link]
-
Title: Troubleshooting GC peak shapes Source: Element Lab Solutions URL: [Link]
-
Title: Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches Source: RSC Publishing URL: [Link]
-
Title: 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot Source: Drawell URL: [Link]
-
Title: Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application Source: Agilent URL: [Link]
-
Title: Chemometrics Optimization of Volatile Organic Compounds Analysis in Water by Static Headspace Gas Chromatography Mass Spectrometry Source: Hilaris Publisher URL: [Link]
-
Title: Full article: Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS Source: Taylor & Francis Online URL: [Link]
-
Title: TROUBLESHOOTING GUIDE Source: Phenomenex URL: [Link]
-
Title: Gas Chromatography GC Troubleshooting Guide Source: SCION Instruments URL: [Link]
-
Title: Troubleshooting GC Selectivity, Resolution, and Baseline Issues Source: LCGC International URL: [Link]
-
Title: Types of stationary phases in gas chromatography Source: Phenomenex URL: [Link]
-
Title: Types of Liquid Stationary Phases for Gas Chromatography Source: GL Sciences URL: [Link]
-
Title: Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions Source: Chromatography Online URL: [Link]
-
Title: THE DETERMINATION OF OLEFIN CONTENT IN GASOLINE BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC) Source: Selerity Technologies URL: [Link]
-
Title: Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization Source: MDPI URL: [Link]
-
Title: Fixing coelution issues? Source: Chromatography Forum URL: [Link]
-
Title: Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) Source: PubMed Central URL: [Link]
-
Title: Guide to GC Column Selection and Optimizing Separations Source: Restek Resource Hub URL: [Link]
-
Title: Hydrocarbon Groups Type Analysis of Petroleum Products by HPLC on Specific Stationary Phases Source: ResearchGate URL: [Link]
-
Title: Global analysis of multiple gas chromatography-mass spectrometry (GC/MS) data sets: A method for resolution of co-eluting components with comparison to MCR-ALS Source: ResearchGate URL: [Link]
-
Title: Troubleshooting Real GC Problems Source: LCGC International URL: [Link]
-
Title: GC Column Troubleshooting Guide Source: Phenomenex URL: [Link]
-
Title: Separating alkane/alkene isomers on the GC but the isomers have the same retention time Source: Chemistry Stack Exchange URL: [Link]
-
Title: Troubleshooting Methods in GC Source: YouTube URL: [Link]
-
Title: Two Methods for the Separation of Monounsaturated Octadecenoic Acid Isomers Source: PubMed URL: [Link]
-
Title: How Does A Gas Chromatography Separate Compounds? Source: Chemistry For Everyone URL: [Link]
-
Title: Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review Source: ResearchGate URL: [Link]
-
Title: separation of positional isomers Source: Chromatography Forum URL: [Link]
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Technical Support Center: Synthesis of trans-3-Nonene
Welcome to the technical support center for the synthesis of trans-3-Nonene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Instead of a generic overview, we will address specific, frequently asked questions with in-depth explanations and actionable troubleshooting protocols. Our goal is to provide you with the expertise to not only solve problems but to understand their root causes, ensuring robust and reproducible synthetic outcomes.
Section 1: Troubleshooting the Wittig Reaction for trans-Alkene Synthesis
The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability in forming a carbon-carbon double bond at a specific location.[1] However, achieving high stereoselectivity for the trans (or E) isomer of 3-nonene requires careful control over reagents and conditions. This section addresses the most common pitfalls.
FAQ 1.1: I aimed for this compound via a Wittig reaction but obtained a mixture of cis and trans isomers, with the cis isomer predominating. What happened?
Answer:
This is a classic stereoselectivity issue in the Wittig reaction, and the outcome is almost entirely dictated by the nature of the phosphorus ylide you used. To favor the trans isomer, you must use a stabilized ylide .
The Underlying Chemistry: Ylide Stability and Stereochemical Pathways
The stereochemical course of the Wittig reaction depends on the stability of the ylide, the reaction conditions, and the reversibility of the initial steps.
-
Non-stabilized Ylides: Ylides with simple alkyl groups (like the one needed to make 3-nonene from hexanal, which would be propyltriphenylphosphonium bromide) are considered "non-stabilized." They are highly reactive and typically react with aldehydes under kinetic control. The initial cycloaddition to form the oxaphosphetane intermediate is rapid and irreversible, leading preferentially to the cis (or Z) alkene.[2]
-
Stabilized Ylides: If the alkyl group on the ylide bears an electron-withdrawing group (e.g., an ester or ketone), it is considered "stabilized." These ylides are less reactive. Their addition to the aldehyde is slower and often reversible. This reversibility allows the reaction to proceed under thermodynamic control, favoring the more stable trans oxaphosphetane intermediate, which then collapses to the trans (E) alkene.[1][2]
Since synthesizing 3-nonene involves a non-stabilized ylide, the inherent kinetic preference is for the cis isomer. To overcome this, you may need to consider a modified procedure like the Schlosser modification , which uses a strong base at low temperatures to deprotonate the initial betaine intermediate, allowing it to equilibrate to the more stable trans configuration before elimination.
Troubleshooting Protocol:
-
Confirm Ylide Type: For the synthesis of this compound from hexanal, the required reagent is propyltriphenylphosphonium ylide. This is a non-stabilized ylide, which is expected to yield primarily the cis isomer under standard conditions.
-
Employ the Schlosser Modification: To favor the trans product with a non-stabilized ylide, use the Schlosser modification. After forming the initial betaine intermediate at low temperature (e.g., -78 °C), add a second equivalent of a strong base (like butyllithium) to form a β-oxido ylide. Allowing this intermediate to warm to equilibrate, followed by protonation and elimination, will yield the trans-alkene.[3]
-
Alternative Synthesis: If the Schlosser modification is not feasible, consider an alternative synthetic strategy known for high trans selectivity, such as the Horner-Wadsworth-Emmons reaction or the partial reduction of an alkyne (see Section 2).
FAQ 1.2: My reaction seems to have worked, but the final product is contaminated with a high-melting, white crystalline solid that is very difficult to remove. What is it and how do I get rid of it?
Answer:
This ubiquitous side product is triphenylphosphine oxide (TPPO) . It is formed as the stoichiometric byproduct of the Wittig reaction, and its removal is a notoriously common challenge due to its physical properties.[4]
The Challenge with TPPO:
TPPO has moderate polarity and is highly crystalline, but it also has significant solubility in many organic solvents used for extraction and chromatography. It is often described as "too organic to wash out with water, and too polar to easily separate from the desired product on silica gel."[4]
Troubleshooting Protocol: TPPO Removal
| Method | Procedure | Pros | Cons |
| Chromatography | Run a silica gel column using a non-polar eluent system (e.g., hexanes or petroleum ether). Your non-polar product, this compound, should elute first, while the more polar TPPO will be retained longer on the column. | Highly effective for complete separation. | Can be time-consuming and require large volumes of solvent for large-scale reactions. |
| Recrystallization | If your product is a solid, recrystallization can be effective. However, for a liquid like 3-nonene, this is not applicable. | Good for solid products. | Not suitable for liquid products. |
| Precipitation | Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane. Slowly add a non-polar solvent like cold diethyl ether or pentane. The TPPO should precipitate out and can be removed by filtration. | Quick and simple for removing the bulk of TPPO. | May not remove all TPPO; some product may be lost due to co-precipitation. |
Workflow for Product Purification:
Caption: Competing metathesis and isomerization pathways.
Troubleshooting Protocol:
-
Use an Isomerization Inhibitor: The most effective solution is to add a hydride scavenger to the reaction mixture. 1,4-Benzoquinone (BQ) and its derivatives are commonly used for this purpose. [5]They react with and consume the problematic ruthenium-hydride species without significantly interfering with the metathesis catalyst. A loading of 5-10 mol% relative to the substrate is typical.
-
Minimize Reaction Time and Temperature: Isomerization is often more prevalent at longer reaction times and higher temperatures. Monitor the reaction closely by TLC or GC and stop it as soon as the starting materials are consumed. Avoid unnecessarily high temperatures.
-
Choose a More Stable Catalyst: Second and third-generation Grubbs catalysts or the Hoveyda-Grubbs catalysts are generally more stable and less prone to decomposing into hydride species compared to the first-generation catalysts.
-
Ensure High Purity Reagents: Impurities, particularly acids or peroxides, can accelerate the decomposition of the metathesis catalyst, leading to more isomerization.
By understanding the mechanistic origins of these common side reactions, you can proactively adjust your experimental design to favor the desired this compound product, leading to higher yields, improved purity, and more reliable synthetic outcomes.
References
- Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. [Link to a general resource, as the specific textbook page is not directly linkable]
-
Mori, K., et al. (2020). Alkene Isomerization through Allylmetals as a Strategic Tool in Stereoselective Synthesis. Accounts of Chemical Research, 53(5), 1017-1030. [Link]
-
LibreTexts Chemistry. (2023). Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of alkenes by isomerizations. [Link]
-
San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. [Link]
-
LibreTexts Chemistry. (2023). Olefin Metathesis. [Link]
-
Chem Help ASAP. (2020, March 27). Wittig reaction for alkene synthesis [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]
-
Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. [Link]
-
Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst. [Link]
-
Lumen Learning. (n.d.). Reduction of Alkynes. MCC Organic Chemistry. [Link]
-
OpenOChem Learn. (n.d.). Reduction of Alkynes. [Link]
-
Macmillan Group, Princeton University. (2001). Olefin Metathesis in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). trans-Alkene synthesis by olefination or metathesis. [Link]
-
University of Illinois Urbana-Champaign. (2008). Olefin Cross Metathesis. [Link]
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization During Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. [Link]
Sources
Preventing degradation of trans-3-Nonene during storage
Welcome to the technical support center for trans-3-Nonene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. The inherent reactivity of the alkene functional group makes this compound susceptible to degradation over time, which can compromise experimental integrity, yield, and safety. This document provides in-depth troubleshooting advice and best practices to ensure the stability and purity of your this compound during storage and handling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What are the first signs that my this compound might be degrading?
A: Visual inspection can often provide the first clues. Key indicators include the appearance of cloudiness, discoloration (yellowing), or the formation of solid precipitates or wisp-like structures in the liquid.[1] A particularly dangerous sign is the formation of white crystals around the container's cap or within the liquid, which could indicate explosive peroxide formation.[1] If you observe any of these signs, especially crystal formation, do not move the container and consult your institution's environmental health and safety (EH&S) office immediately.[2]
Q2: What is the primary cause of this compound degradation during storage?
A: The most significant degradation pathway is autoxidation.[3] this compound contains allylic hydrogens (hydrogens on the carbons adjacent to the double bond), which are susceptible to abstraction by radical species.[2][4] In the presence of atmospheric oxygen, this initiates a free-radical chain reaction that forms hydroperoxides and other oxidation products.[5][6] This process is often accelerated by exposure to light and heat.[1][7]
Q3: Can this compound isomerize to cis-3-Nonene in storage?
A: While trans isomers of alkenes are generally more stable than their cis counterparts due to reduced steric strain, isomerization is possible under certain conditions, such as exposure to heat, light, or catalytic impurities.[8][9] However, under proper storage conditions, autoxidation is the far more prevalent and hazardous degradation pathway. Significant isomerization would typically be detected by analytical methods like GC or NMR.
Q4: I received this compound with an inhibitor like BHT. Do I still need to take special precautions?
A: Yes. Inhibitors like Butylated Hydroxytoluene (BHT) are added to scavenge free radicals and slow the autoxidation process, but they do not prevent it indefinitely.[4][7][10] The inhibitor is consumed over time, and its effectiveness is reduced by factors like prolonged exposure to oxygen or high temperatures.[1] Therefore, even inhibited products should be stored under the recommended conditions to maximize shelf life.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues that may arise from degraded this compound in your experiments.
Issue 1: My reaction is giving low yields or unexpected side products.
-
Question: Could degraded this compound be the culprit?
-
Answer: Absolutely. Peroxides and other oxidation byproducts (aldehydes, ketones) formed during degradation can interfere with many chemical reactions.[11][12] They can poison catalysts, initiate unwanted side reactions, or react with your desired product. If your results are inconsistent or show unknown impurities, the purity of your starting alkene should be the first thing you verify.
-
-
Question: How can I confirm if my this compound has degraded?
-
Answer: The most definitive way is through analytical testing.
-
Peroxide Testing: Use commercially available peroxide test strips for a quick check. For a more sensitive qualitative test, mix a small sample with an acidified potassium iodide (KI) solution. The formation of a yellow-brown color (due to iodine liberation) indicates the presence of peroxides.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for purity assessment. A GC-MS analysis will show you the purity of the this compound and help identify degradation products by their mass spectra.[13][14] Look for peaks corresponding to cis-3-nonene, nonen-ols, nonen-ones, or other oxygenated species.
-
-
Issue 2: I detected peroxides in my this compound. Is it still usable?
-
Question: What are the acceptable limits for peroxides?
-
Answer: This depends on your application. For many sensitive organometallic reactions, any detectable level of peroxide is unacceptable. For general use, peroxide levels should ideally be below 20 ppm. For any application involving heating or distillation, peroxide levels must be near zero, as concentrating peroxides can lead to violent explosions.[2][15] Never distill a solvent or reagent without first confirming the absence of peroxides.
-
-
Question: Can I remove peroxides from my this compound?
-
Answer: While methods exist for removing peroxides (e.g., passing the liquid through a column of activated alumina), these procedures carry their own risks and should only be performed by experienced personnel with appropriate safety precautions. For routine laboratory use, if significant peroxide levels (>100 ppm) are detected, the safest course of action is to dispose of the chemical according to your institution's hazardous waste guidelines and obtain a fresh, unopened bottle.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues potentially related to this compound degradation.
Caption: A logical workflow for troubleshooting experimental issues.
Part 3: Best Practices & Protocols for Storage and Handling
Proactive prevention is the most effective strategy for managing this compound degradation. Adhering to the following protocols will ensure the long-term stability and integrity of the compound.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of autoxidation and minimizes evaporation.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen, a critical component for the autoxidation free-radical chain reaction.[1][4] |
| Light | Protect from Light | UV light can initiate radical formation and accelerate degradation.[1][7] |
| Container | Amber Glass Bottle with PTFE-lined Cap | Amber glass blocks UV light.[1] Glass and PTFE are inert and prevent contamination. For bulk storage, fluorinated HDPE may be suitable.[16] |
| Inhibitor | BHT (Butylated Hydroxytoluene) at 50-100 ppm | A radical scavenger that terminates the autoxidation chain reaction, prolonging shelf life.[4][10] |
| Handling | Minimize Headspace | A large headspace in a partially used bottle increases the amount of available oxygen. |
Protocol 1: Preparing this compound for Long-Term Storage
This protocol describes how to create an inert atmosphere in the storage container, which is the single most effective step to prevent oxidative degradation.
Materials:
-
Unopened or freshly used bottle of this compound.
-
Source of dry, high-purity Argon or Nitrogen gas with a regulator.
-
Long needle or cannula attached to tubing from the gas source.
-
A second, short "venting" needle.
-
PTFE-lined cap for the bottle.
Procedure:
-
Setup: Perform this procedure in a well-ventilated fume hood.
-
Purge Headspace: Carefully pierce the septum or slightly unscrew the cap of the bottle. Insert the long inert gas needle so its tip is just above the liquid surface.
-
Vent: Insert the short venting needle to allow displaced air and oxygen to escape.
-
Sparge (Optional, for high-purity needs): To remove dissolved oxygen, extend the long needle below the surface of the liquid and bubble the inert gas gently through the liquid for 5-10 minutes. Caution: Use a very low flow rate to avoid splashing.
-
Blanket: After sparging, raise the long needle back into the headspace. Continue to flush the headspace with inert gas for another 1-2 minutes.
-
Seal: While the inert gas is still flowing, remove the venting needle first, then the gas inlet needle, and immediately seal the bottle tightly with the PTFE-lined cap.
-
Label & Store: Label the bottle with the date it was opened and purged. Store in a refrigerator at 2-8 °C, away from light.
Protocol 2: Qualitative Peroxide Detection (KI Method)
This protocol provides a sensitive check for the presence of hydroperoxides.
Materials:
-
1 mL sample of this compound.
-
Freshly prepared 10% aqueous Potassium Iodide (KI) solution.
-
Glacial Acetic Acid.
-
Small test tube.
Procedure:
-
Prepare Reagent: In a test tube, mix 1 mL of the fresh 10% KI solution with 0.5 mL of glacial acetic acid.
-
Add Sample: Add 1 mL of the this compound to be tested.
-
Mix & Observe: Cap and shake the test tube vigorously for one minute.
-
Interpret Results: Allow the layers to separate. The development of a pale yellow to dark brown color in either layer indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[5] A colorless result indicates peroxides are not present at detectable levels.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Stanford University. [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. EHS. [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation. [Link]
-
JoVE. (2022). Autoxidation of Ethers to Peroxides and Hydroperoxides. Journal of Visualized Experiments. [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. [Link]
-
Wikipedia. (2023). Autoxidation. [Link]
-
Bowry, V. W., & Ingold, K. U. (1999). (A) The key propagation steps in the autoxidation of unsaturated hydrocarbons. ResearchGate. [Link]
-
Zebrowska, A., et al. (2020). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI. [Link]
-
Porter, N. A. (2013). A perspective on free radical autoxidation: the physical organic chemistry of polyunsaturated fatty acid and sterol peroxidation. The Journal of Organic Chemistry. [Link]
-
Pratt, D. A., Mills, J. H., & Porter, N. A. (2003). Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks. Accounts of Chemical Research. [Link]
-
JoVE. (2021). Radical Autoxidation. Journal of Visualized Experiments. [Link]
-
Air Sea Containers. (2024). Choosing the Best Bottles for Chemical Storage. [Link]
-
Fiveable. (n.d.). Stability of Alkenes. [Link]
-
Lumen Learning. (n.d.). Oxidation of alkenes. Organic Chemistry II. [Link]
-
Lab Procurement Services. (n.d.). Selecting the Right Container. [Link]
-
Save My Exams. (2023). Reactions of Alkenes. [Link]
-
Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. [Link]
-
Chemistry LibreTexts. (2022). Stability of Alkenes. [Link]
-
Chemistry LibreTexts. (2021). 10.7: Oxidation Reactions of Alkenes. [Link]
-
KPU Pressbooks. (n.d.). 10.7 Oxidation Reactions of Alkenes. Organic Chemistry I. [Link]
-
TRADESAFE. (2024). Best Chemical Storage Containers Revealed - Top Picks for 2024. YouTube. [Link]
-
Ijama, et al. (2022). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Creative Research Thoughts. [Link]
Sources
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Autoxidation - Wikipedia [en.wikipedia.org]
- 4. deakin.edu.au [deakin.edu.au]
- 5. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 6. Free Radical Oxidation of Polyunsaturated Lipids: New Mechanistic Insights and the Development of Peroxyl Radical Clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fluoryx.com [fluoryx.com]
- 11. mdpi.com [mdpi.com]
- 12. 19.7. Oxidation of alkenes | Organic Chemistry II [courses.lumenlearning.com]
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- 14. ijmr.net.in [ijmr.net.in]
- 15. ehs.utexas.edu [ehs.utexas.edu]
- 16. royalchemical.com [royalchemical.com]
Resolving peak tailing of trans-3-Nonene in gas chromatography
Technical Support Center: Gas Chromatography
Topic: Resolving Peak Tailing of trans-3-Nonene
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the gas chromatography (GC) analysis of this compound. As a non-polar alkene, the causes of tailing for this compound can be subtle, often pointing to issues with system activity or physical setup rather than strong chemical interactions typically seen with polar analytes.
Troubleshooting Guide & Methodologies
This section provides a logical, step-by-step approach to identifying and resolving the root cause of peak tailing for this compound.
Q1: What is peak tailing and why is it a concern for my this compound analysis?
Peak tailing refers to the asymmetry of a chromatographic peak, where the back half of the peak is wider than the front half.[1] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. We quantify this asymmetry using the Asymmetry Factor (As) or Tailing Factor (TF) . For a perfectly symmetrical peak, As = 1.0. A value greater than 1.0 indicates peak tailing.[2][3]
Why it's a problem:
-
Inaccurate Quantification: Peak tailing can lead to incorrect peak integration by the chromatography data system, compromising the accuracy and reproducibility of your quantitative results.[4]
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to resolve and accurately measure individual components in a mixture.[5]
-
Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can negatively impact the signal-to-noise ratio and the limit of detection (LOD).
Q2: My this compound peak is tailing. What are the most likely causes?
When troubleshooting, it's crucial to determine if all peaks in the chromatogram are tailing or only specific ones. If all peaks, including the solvent peak, are tailing, the issue is likely physical or mechanical.[6][7] If only active compounds like this compound (and other alkenes) are tailing while inert hydrocarbons (e.g., alkanes) have good peak shape, the problem is likely due to chemical interactions with active sites in the system.
The following flowchart outlines a systematic approach to diagnosing the problem.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Primary Causes:
-
Active Sites in the Inlet: This is the most common cause for the tailing of sensitive compounds. Active sites can include:
-
Silanol Groups: Exposed silanol (Si-OH) groups on the surface of glass liners or glass wool are acidic and can interact with the electron-rich double bond of this compound.[5][8]
-
Metal Oxides: Scratches or imperfections in the liner can expose metal oxides, which act as catalytic sites for adsorption or degradation.[8]
-
Contamination: Non-volatile residues from previous injections can build up in the liner, creating a new source of activity.[9]
-
-
Column Issues:
-
Contamination: The front end of the GC column can accumulate non-volatile matrix components, creating active sites that interact with analytes.[1]
-
Improper Installation: If the column is positioned too high or too low in the inlet, it can create unswept (dead) volumes, leading to peak broadening and tailing.[1][6] A poor column cut can also create turbulence and active sites.[6]
-
Column Degradation: Oxygen leaks or prolonged operation at high temperatures can damage the stationary phase, exposing active silica surfaces.[10]
-
Q3: How do I select the right inlet liner for this compound and prevent activity?
Liner selection and maintenance are critical for achieving symmetric peaks for active compounds.
Recommendation: Always use a high-quality, deactivated (silanized) inlet liner. For splitless injections, a single taper liner with deactivated glass wool is often a good choice as the wool wipes the syringe needle, aids in volatilization, and traps non-volatile contaminants.[11][12] For split injections, a liner with wool is also recommended to ensure proper mixing.[13]
Data Presentation: Impact of Liner Deactivation on Peak Asymmetry
The table below illustrates the typical improvement in peak shape for an active alkene when moving from a standard liner to a highly inert one.
| Liner Type | Deactivation Level | Packing | Typical Peak Asymmetry (As) for this compound |
| Standard Glass | Standard | None | 1.8 - 2.5 |
| Standard Glass | Standard | Quartz Wool | 1.6 - 2.0 |
| Ultra Inert | Proprietary Silanization | Deactivated Glass Wool | 1.0 - 1.2 |
| Ultra Inert with Frit | Proprietary Silanization | Sintered Glass Frit | 1.1 - 1.3 |
Protocol: Replacing a GC Inlet Liner
-
Cool Down: Set the inlet and oven temperatures to below 50°C and wait for them to cool. Turn off the carrier gas flow at the instrument controller.
-
Remove the Old Liner: Unscrew the retaining nut on the top of the GC inlet. Carefully remove the septum and any sealing rings. Use clean, non-scratching forceps to pull the old liner straight out of the inlet.
-
Clean the Inlet: While the liner is out, inspect the inside of the inlet for any visible residue or septum fragments. If necessary, gently clean it with a lint-free swab lightly dampened with methanol or hexane.
-
Install the New Liner: Wearing clean, lint-free gloves, take the new, deactivated liner and place a deactivated O-ring on it. Carefully insert the new liner into the inlet, ensuring it is seated correctly.
-
Reassemble: Replace the sealing ring and septum. Screw the retaining nut back on until it is finger-tight, then tighten it an additional half-turn with a wrench. Do not overtighten.
-
Leak Check: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the retaining nut and fittings.
-
Equilibrate: Heat the inlet back to the method temperature and allow the system to equilibrate before running samples.
Q4: My column seems to be the problem. How can I restore its performance?
If a new, inert liner does not solve the tailing issue, the problem likely lies with the column.
Protocol 1: Trimming the GC Column Contamination and activity often accumulate at the very front of the column. Removing this section can restore performance.
-
Cool System & Remove Column: Follow steps 1 & 2 from the liner replacement protocol. Carefully loosen the column nut from the inlet.
-
Perform the Trim: Using a ceramic scoring wafer, lightly score the polyimide coating on the column about 15-30 cm from the inlet end.[6] Gently flex the column at the score to create a clean, square break.
-
Inspect the Cut: Use a small magnifier to inspect the cut. It should be a clean, 90-degree angle with no jagged edges or shards.[1] If the cut is poor, repeat the process.
-
Reinstall Column: Slide a new nut and ferrule onto the trimmed column. Reinstall the column into the inlet, ensuring the correct insertion depth as specified by your instrument manufacturer.[14]
-
Leak Check & Equilibrate: Perform a leak check and bring the system back to operating conditions.
Protocol 2: Conditioning the GC Column Conditioning is essential for new columns and can help rejuvenate older columns by removing contaminants and ensuring a stable baseline.[10]
-
Install the Column: Install the column in the inlet but do not connect it to the detector. This prevents bleed products from contaminating the detector.[15]
-
Purge with Carrier Gas: Set the carrier gas flow rate to the value recommended for your column's internal diameter (e.g., 1-2 mL/min for a 0.25 mm ID column). Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove any oxygen.[16]
-
Heat the Column: Set the oven temperature program to ramp at 5-10°C/minute up to the column's maximum isothermal temperature (or 20°C above your method's maximum temperature, whichever is lower).[15]
-
Hold at Temperature: Hold the column at this temperature for 1-2 hours. For very thick-film or polar columns, a longer conditioning time may be needed.[14]
-
Cool and Connect: Cool the oven down. Turn off the carrier gas flow, connect the column to the detector, and then restore flow.
-
Final Check: Heat the system to your method's starting conditions. Run a blank solvent injection to ensure you have a stable, clean baseline before analyzing samples.
Frequently Asked Questions (FAQs)
Q: Can my injection technique cause tailing for this compound? A: Yes. A slow injection can cause the sample to spread out in the liner before it volatilizes, leading to a broad, tailing peak. Ensure your autosampler performs a fast injection. If injecting manually, use a smooth, rapid plunger depression.
Q: I replaced my liner and septum, but the tailing got worse. What happened? A: This could be due to several factors:
-
Contamination: You may have inadvertently introduced contamination (e.g., from fingerprints) onto the new liner. Always wear clean gloves.
-
Incorrect Installation: The column may not be positioned correctly within the new liner, creating dead volume.[1]
-
Septum Debris: A piece of the new septum may have cored and fallen into the liner, creating an active site.
Q: My alkane peaks (e.g., nonane) look perfect, but my this compound peak tails. Why the difference? A: This strongly points to an "activity" issue. Alkanes are saturated and very non-polar, making them largely insensitive to active silanol or metal sites. The π-electrons in the double bond of this compound, however, are susceptible to interactions with these acidic active sites, causing the tailing.[8]
Q: How often should I perform inlet maintenance? A: This is highly dependent on sample cleanliness. For "dirty" samples with a heavy matrix, you may need to replace the liner and septum daily. For clean samples, maintenance might be required weekly or monthly. A good practice is to monitor the peak shape of a sensitive compound like this compound. When its asymmetry factor begins to exceed a set limit (e.g., 1.5), it is time for maintenance.
References
-
ResearchGate. (2023). How to manually calculate peak asymmetry and resolution for a single peak in hplc chromatogram? [Online] Available at: [Link]
-
Pápai, Zs., & Pap, T. L. (2002). Analysis of peak asymmetry in chromatography. Journal of Chromatography A, 953(1-2), 31-38. [Online] Available at: [Link]
-
uHPLCs. (2023). Understanding Chromatography Peaks: A Closer Look at Trailing, Symmetry, and Asymmetry Factors. [Online] Available at: [Link]
-
Dolan, J. W. (2015). How Do Your Peaks Measure Up? LCGC International. [Online] Available at: [Link]
-
Chromatography Online. (2024). Measuring Peak Separation Quality. YouTube. [Online] Available at: [Link]
-
Taylor, T. (2020). GC Diagnostic Skills I: Peak Tailing. LCGC International. [Online] Available at: [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Online] Available at: [Link]
-
Agilent Technologies. (2022). Selecting a GC Liner to Decrease Column Trim Frequency. [Online] Available at: [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Online] Available at: [Link]
-
Chemistry For Everyone. (2025). What Causes Tailing In Gas Chromatography? YouTube. [Online] Available at: [Link]
-
Restek Corporation. (2020). How to Choose a GC Inlet Liner. [Online] Available at: [Link]
-
Element Lab Solutions. (n.d.). GC Column Conditioning. [Online] Available at: [Link]
-
Taylor, T. (2016). GC Column Conditioning. LCGC International. [Online] Available at: [Link]
-
Restek Corporation. (n.d.). How to Condition a New Capillary GC Column. [Online] Available at: [Link]
-
American Laboratory. (2016). Selecting a GC Inlet Liner. [Online] Available at: [Link]
-
Phenomenex. (2025). ASK BEN | 4 Simple Steps to Find the Right GC Liner. [Online] Available at: [Link]
-
Phenomenex. (n.d.). GC COLUMN CARE GUIDE. [Online] Available at: [Link]
-
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Online] Available at: [Link]
-
Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. [Online] Available at: [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Online] Available at: [Link]
-
Snow, N. H. (2012). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. LCGC North America. [Online] Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. How to Choose a GC Inlet Liner [discover.restek.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. chromtech.com [chromtech.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. How to Condition a New Capillary GC Column [discover.restek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of trans-3-Nonene
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the purification of trans-3-Nonene. Our goal is to equip you with the necessary knowledge to diagnose purity issues and select the most effective purification strategy for your specific research needs. The protocols and explanations provided herein are grounded in established chemical principles and best practices in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my this compound sample?
The impurities in your sample will largely depend on its source (commercial or synthesized) and storage history. Generally, you can classify potential contaminants into several categories:
-
Isomeric Impurities: The most common impurity is the geometric isomer, cis-3-Nonene. Positional isomers such as 1-nonene, 2-nonene, and 4-nonene may also be present, arising from the synthesis method or subsequent isomerization.
-
Peroxides: Like many alkenes, this compound can undergo autoxidation in the presence of air (oxygen) to form hydroperoxides and cyclic peroxides.[1] This is a critical safety concern, as peroxides can be explosive, especially when concentrated during heating or distillation.
-
Water: Residual water is a frequent impurity, often introduced during the workup phase of a synthesis.
-
Solvents: Volatile organic solvents used during synthesis or extraction (e.g., diethyl ether, tetrahydrofuran, hexane, toluene) may remain.
-
Starting Materials & Byproducts: If synthesized, unreacted starting materials or byproducts from the reaction may be present. For example, if prepared via a Wittig reaction, triphenylphosphine oxide could be a non-volatile impurity.
-
Polymers: A small amount of oligomeric or polymeric material can form over time, especially if the sample is stored improperly or contains acidic impurities.
Q2: Before I begin purification, how can I assess the purity of my sample?
A proper assessment is crucial for selecting the right purification method. We recommend a multi-pronged approach:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this application. GC can separate volatile impurities (isomers, solvents) and provide their relative abundance, while MS helps in their identification.[2][3] Separation of cis and trans isomers on a standard non-polar column can be challenging but is often achievable.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and identify impurities if they are present in significant amounts (>1-2%). The coupling constants in the vinylic region of the ¹H NMR spectrum are particularly useful for distinguishing between cis and trans isomers.
-
Peroxide Test (Mandatory Safety Check): Before any purification involving heating, you must test for peroxides. A simple qualitative test involves adding 1 mL of the alkene to a freshly prepared 10% potassium iodide (KI) solution. The formation of a yellow (I₂) or brown (I₃⁻) color indicates the presence of peroxides.
Q3: My sample is cloudy and contains water. What is the most effective way to dry this compound?
Water can interfere with subsequent reactions and must be removed. Since this compound is a non-polar hydrocarbon, it has very low water solubility. A simple aqueous wash with brine is highly effective at removing the bulk of dissolved water.[5] For complete drying, the use of an anhydrous salt is recommended.
Causality: Anhydrous inorganic salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) function by forming hydrates, effectively sequestering water molecules from the organic solvent.[6][7] MgSO₄ is a fast and efficient drying agent, while Na₂SO₄ has a higher capacity but works more slowly.[5]
| Drying Agent | Capacity | Speed | Acidity | Comments |
| Anhydrous MgSO₄ | Moderate | Fast | Neutral | Fine powder, can be messy to filter. |
| Anhydrous Na₂SO₄ | High | Slow | Neutral | Granular, easy to filter off. Best for preliminary drying. |
| Molecular Sieves (3Å or 4Å) | High | Moderate | Neutral | Excellent for achieving very low water content. Can be used for long-term storage. |
See Protocol 1 for a detailed drying procedure.
Q4: My sample tested positive for peroxides. How do I safely remove them?
Safety First: Concentrating alkenes that contain peroxides, for example by distillation, is extremely dangerous and can lead to violent explosions.[1] Peroxides must be removed before any heating step.
There are two primary methods for peroxide removal:
-
Aqueous Reduction: Washing the sample with a solution of a reducing agent, such as ferrous sulfate (FeSO₄), is a common and effective method.[1] The Fe²⁺ ion reduces the peroxides.
-
Adsorption on Activated Alumina: Passing the solvent through a column of activated basic or neutral alumina is a very efficient way to remove peroxides.[1][8] The polar peroxide compounds adsorb strongly to the surface of the alumina.[8] This method has the advantage of simultaneously drying the sample.
See Protocol 2 for the alumina column procedure.
Q5: What is the best method to separate this compound from its geometric (cis) and positional isomers?
This is a challenging purification task. The choice of method depends on the specific isomers present and the required final purity.
-
Fractional Distillation: This technique separates liquids based on differences in their boiling points.[9][10][11] It is effective for separating this compound from impurities with significantly different boiling points (e.g., residual solvents or some positional isomers). However, the boiling points of cis- and this compound are very close, making separation by distillation inefficient and impractical.[12]
-
Column Chromatography: For high-purity applications, column chromatography is the method of choice for separating isomers.[13][14][15]
-
Standard Silica or Alumina: Since alkenes are non-polar, they have weak interactions with standard adsorbents. Eluting with a non-polar solvent (e.g., hexane, pentane) will allow for the separation of alkene isomers from more polar impurities, but separating the isomers from each other will be difficult.
-
Argentation Chromatography (AgNO₃-impregnated Silica): This is a powerful technique for separating unsaturated compounds. The silver ions on the silica form reversible π-complexes with the double bonds of the alkenes. The stability of these complexes depends on the steric accessibility of the double bond. cis-alkenes, being more sterically hindered, typically form weaker complexes and elute faster than their trans-counterparts. This differential interaction allows for excellent separation.
-
Troubleshooting & Purification Workflow
This workflow provides a logical sequence for purifying a typical this compound sample.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Drying this compound with Anhydrous Magnesium Sulfate (MgSO₄)
-
Place the this compound sample in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small amount of anhydrous MgSO₄ (typically 1-2 g per 100 mL of solvent). The salt should appear as a free-flowing powder.
-
Stir the suspension at room temperature. If a significant amount of water is present, the MgSO₄ will "clump" together.[7] Continue adding small portions of MgSO₄ until some of the powder remains free-flowing.
-
Allow the mixture to stir for at least 20-30 minutes to ensure complete drying.
-
Remove the MgSO₄ by gravity filtration through a fluted filter paper or by decanting the liquid carefully into a clean, dry flask.
Protocol 2: Removal of Peroxides using Activated Alumina
Safety: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[16][17]
-
Prepare a chromatography column using a glass column with a stopcock. Place a small plug of glass wool at the bottom.
-
Add a small layer of sand (approx. 1 cm).
-
Fill the column approximately two-thirds full with activated neutral or basic alumina (Activity I).[18] The amount will depend on the volume of the sample; a 10:1 to 20:1 weight ratio of alumina to sample is a good starting point.
-
Gently tap the side of the column to pack the alumina evenly. Add another small layer of sand on top.
-
Pre-wet the column with a small amount of dry, peroxide-free hexane or pentane and allow it to drain until the solvent level reaches the top of the sand. Do not let the column run dry.
-
Carefully add the this compound sample to the top of the column.
-
Allow the sample to pass through the column under gravity. Collect the eluate in a clean, dry flask.
-
The resulting eluate should be free of peroxides. It is good practice to re-test a small aliquot to confirm their removal.
-
Deactivation of Alumina: After use, the alumina will contain concentrated peroxides and must be deactivated safely. Slowly and carefully wash the column with a dilute aqueous solution of ferrous sulfate before disposal.[1]
Protocol 3: Purification by Fractional Distillation
Safety: Ensure your sample is peroxide-free. Never distill to dryness.[1] Always use a heating mantle and stir bar for even heating. The entire apparatus must be properly clamped and vented.
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place the peroxide-free, dry this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently. As the liquid boils, you will see a condensation ring slowly rise up the fractionating column.[9] Maintain a slow, steady rate of distillation for optimal separation.
-
Discard the initial few milliliters of distillate (the "forerun"), which may contain more volatile impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~145-147 °C).
-
Stop the distillation when the temperature either rises or drops, or when a small amount of liquid remains in the distillation flask. This prevents the concentration of non-volatile impurities.
Protocol 4: Isomer Separation by Argentation Column Chromatography
-
Prepare AgNO₃-impregnated silica: Dissolve silver nitrate in water or methanol and mix thoroughly with silica gel (typically a 10-15% by weight loading of AgNO₃). Remove the solvent under reduced pressure and dry the silica gel in a vacuum oven protected from light.
-
Pack the column: Follow the standard procedure for packing a chromatography column (see Protocol 2, steps 1-5), using the prepared AgNO₃-silica and a non-polar eluent like hexane or pentane. The column must be protected from light (e.g., by wrapping it in aluminum foil) as silver nitrate is light-sensitive.
-
Load the sample: Dissolve the isomeric mixture in a minimal amount of the eluent and carefully load it onto the column.
-
Elute and Collect: Elute the column with the non-polar solvent. Collect small fractions sequentially. The cis-isomer should elute before the trans-isomer.
-
Analyze Fractions: Analyze the collected fractions by GC or TLC to determine their composition.
-
Combine and Concentrate: Combine the pure fractions containing the desired this compound and remove the solvent using a rotary evaporator.
References
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Chemsrc. This compound | CAS#:20063-77-8. [Link]
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Reddit. Best adsorbent for nonpolar solvents : r/chemhelp. [Link]
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Braskem. Nonene Safety Data Sheet (2018). [Link]
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University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
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Chromatography Forum. Alkenes separation on a non polar column. [Link]
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ResearchGate. REMOVAL OF ORGANIC IMPURITIES BY PEROXIDE OXIDATION. [Link]
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Chemistry Stack Exchange. Use of fractional distillation in organic chemistry. [Link]
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PubMed. Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine. [Link]
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PubChem, National Institutes of Health. 3-Nonene, (3Z)-. [Link]
- Google Patents. US2674636A - Method in purifying trans-stilbene.
-
Freesciencelessons. GCSE Chemistry Revision "Fractional Distillation". [Link]
-
FuseSchool - Global Education. Fractional Distillation. [Link]
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ResearchGate. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]
-
ResearchGate. GC–MS analysis of 3MGC acid standards. Trans‐3MGC acid and cis‐3MGC.... [Link]
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National Institutes of Health. Characterization of trans-3-Methylglutaconyl CoA-Dependent Protein Acylation. [Link]
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Technical Support Center: Enhancing the Stereoselectivity of the Wittig Reaction for trans-3-Nonene
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the Wittig reaction for the stereoselective synthesis of trans-alkenes, specifically focusing on trans-3-Nonene. Here, we address common challenges and provide in-depth, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: I performed a Wittig reaction to synthesize 3-Nonene and obtained a mixture of E and Z isomers. Why is the reaction not selective for the trans (E) isomer?
The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphorus ylide used.[1] Ylides are generally classified as stabilized, semi-stabilized, or unstabilized.[2]
-
Unstabilized ylides , where the group attached to the carbanion is an alkyl group (like in the synthesis of 3-Nonene), are highly reactive.[2] These reactions are typically under kinetic control, meaning the faster-forming product is favored.[2][3] This leads to the preferential formation of a syn-oxaphosphetane intermediate, which subsequently decomposes to yield the cis (Z)-alkene.[4]
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone), are less reactive.[5] Their reactions are generally under thermodynamic control, favoring the more stable anti-oxaphosphetane intermediate, which leads to the trans (E)-alkene.[6][7]
For the synthesis of 3-Nonene, you would use an unstabilized ylide (propylidenetriphenylphosphorane). Therefore, the standard Wittig reaction conditions will inherently favor the Z-isomer.[8] To obtain the this compound, modifications to the standard protocol are necessary.
Q2: How can I modify my Wittig protocol to favor the formation of this compound?
To achieve high E-selectivity with an unstabilized ylide, the Schlosser modification is the most effective and widely used method.[8][9] This procedure involves the in-situ isomerization of the initially formed syn-betaine intermediate to the more stable anti-betaine before elimination.[10][11]
The key steps of the Schlosser modification are:
-
Reaction of the unstabilized ylide with the aldehyde at low temperatures to form the lithium salt of the syn-betaine.
-
Addition of a strong base, typically phenyllithium, at low temperature to deprotonate the betaine, forming a β-oxido ylide.
-
Addition of a proton source to protonate the β-oxido ylide, which selectively forms the more stable anti-betaine.
-
Addition of a potassium base, such as potassium tert-butoxide, to induce elimination to the E-alkene.[10]
Q3: What is the mechanistic basis for the Schlosser modification's E-selectivity?
The success of the Schlosser modification hinges on manipulating the stability of the betaine intermediates.[12] Under standard Wittig conditions (especially in the presence of lithium salts), the ylide and aldehyde react to form a syn-betaine adduct, which quickly collapses to the Z-alkene.[3][13]
In the Schlosser modification:
-
The initial syn-lithiobetaine is trapped at low temperature.
-
Deprotonation creates a new stereocenter that is then reprotonated.
-
This protonation occurs stereoselectively to yield the thermodynamically more stable anti-lithiobetaine.[11]
-
The final elimination of triphenylphosphine oxide from the anti-betaine furnishes the E-alkene.[12]
Below is a diagram illustrating the mechanistic pathways.
Caption: Comparison of Standard Wittig and Schlosser Modification pathways.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low E/Z ratio (predominantly Z-isomer) | The reaction is proceeding under standard Wittig conditions (kinetic control).[14] | Implement the Schlosser modification to isomerize the betaine intermediate to the thermodynamic product.[8][10] |
| Presence of lithium salts in a standard Wittig may promote some equilibration, but not enough for high E-selectivity.[13][15] | For high E-selectivity, the full Schlosser protocol with additional base and protonation steps is required.[12] | |
| Low overall yield | Inactive Ylide: The ylide may have degraded due to exposure to air or moisture.[14] | Ensure strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen). Use freshly prepared or properly stored ylide.[14] |
| Aldehyde Instability: The aldehyde (hexanal) may be prone to oxidation or self-condensation under basic conditions.[14] | Use freshly distilled hexanal. Add the aldehyde slowly to the ylide solution at low temperature to minimize side reactions.[14] | |
| Incomplete Reaction: Reaction kinetics may be slow at the low temperatures required for the Schlosser modification. | Increase reaction times at each step and monitor progress carefully using Thin Layer Chromatography (TLC). | |
| Formation of multiple unidentified byproducts | Side reactions of the strong base: Phenyllithium or other strong bases can react with the aldehyde or other components. | Maintain very low temperatures (-78 °C) during the addition of strong bases. Ensure slow, dropwise addition. |
| Ylide decomposition: Unstabilized ylides can be thermally unstable. | Prepare and use the ylide in situ without prolonged storage.[5] | |
| Difficulty in separating the product from triphenylphosphine oxide (TPPO) | TPPO is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity and solubility.[16] | Purification: Flash column chromatography on silica gel is typically effective.[16] A non-polar eluent system (e.g., hexane or petroleum ether) will elute the non-polar 3-Nonene first, while the more polar TPPO will be retained on the column. |
| Alternative workup: In some cases, precipitation of TPPO from a non-polar solvent like hexane or diethyl ether by cooling can be attempted. |
Experimental Protocol: Schlosser Modification for this compound
This protocol details the synthesis of this compound from hexanal and propyltriphenylphosphonium bromide.
Step 1: Preparation of the Ylide (Propylidenetriphenylphosphorane)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add propyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) as the solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The solution should turn a characteristic deep red or orange color, indicating ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then cool to -78 °C (dry ice/acetone bath).
Step 2: Reaction with Aldehyde and Betaine Isomerization
-
Slowly add freshly distilled hexanal (1.0 eq) to the cold ylide solution.
-
Stir the reaction mixture at -78 °C for 1 hour. At this stage, the syn-lithiobetaine is formed.
-
Add a solution of phenyllithium (1.1 eq) dropwise at -78 °C and stir for an additional 30 minutes.
-
Slowly add a pre-cooled solution of anhydrous hydrogen chloride (HCl) in diethyl ether (1.2 eq) to protonate the intermediate. Stir for 30 minutes at -78 °C.
Step 3: Elimination and Work-up
-
Add potassium tert-butoxide (KOtBu, 1.2 eq) as a solid or a solution in THF.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether or pentane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
Step 4: Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent.
-
Analyze the product fractions by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the E/Z ratio.[17] The coupling constant (J-value) for the vinylic protons in the ¹H NMR spectrum is diagnostic: trans-alkenes typically show a larger coupling constant (around 15 Hz) compared to cis-alkenes (around 10 Hz).[17]
Caption: Experimental workflow for the Schlosser modification.
Expected Selectivity under Various Conditions
| Condition | Ylide Type | Control | Major Product | Expected E/Z Ratio |
| Standard Wittig (aprotic, salt-free solvent) | Unstabilized | Kinetic | Z-alkene | >95% Z |
| Standard Wittig (with Li+ salts) | Unstabilized | Kinetic (some equilibration) | Z-alkene | Variable, often lower Z-selectivity |
| Standard Wittig (polar aprotic solvent, e.g., DMF) | Unstabilized | Kinetic | Z-alkene | High Z-selectivity |
| Schlosser Modification | Unstabilized | Thermodynamic | E-alkene | >90% E |
| Standard Wittig (any typical condition) | Stabilized | Thermodynamic | E-alkene | >95% E[9] |
References
-
SynArchive. (n.d.). Schlosser Modification. Retrieved from [Link]
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schlosser Modification. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
-
Quora. (2015). What is the stereoselectivity of Wittig's reaction?. Retrieved from [Link]
-
ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Schlosser modification of the Wittig reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Organic Reaction Mechanisms. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why do stabilised ylids lead to trans alkenes in the Wittig reaction?. Retrieved from [Link]
-
Reddit. (2016). Explanation as to why Z alkenes are produced by unstabilized ylids and E by stabilized ylids in the Wittig reaction?. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Interpreting NMR Spectra from your Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.3: The Wittig Reaction. Retrieved from [Link]
-
Kennesaw State University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]
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Overcoming challenges in the large-scale synthesis of trans-3-Nonene
Welcome to the technical support center for the large-scale synthesis of trans-3-Nonene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this important olefin synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section provides a systematic approach to identifying and resolving issues that may arise during the synthesis of this compound. Each entry details the problem, its probable causes, and validated solutions.
Problem 1: Low Yield of this compound
You're consistently obtaining a lower than expected yield of the final product.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inefficient Ylide Formation (Wittig Reaction) | Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH).[1][2] Titrate the organolithium reagent before use to determine its exact concentration. | The formation of the phosphorus ylide requires the deprotonation of the phosphonium salt.[2] Water will quench the strong base, preventing ylide formation. The acidity of the α-proton on the phosphonium salt dictates the required base strength.[2] |
| Poor Stereoselectivity (Predominance of cis-isomer) | If using a non-stabilized ylide, the reaction kinetically favors the cis-alkene.[1] To favor the trans-isomer, consider using a stabilized ylide (e.g., a Wittig-Horner-Emmons reaction) which thermodynamically favors the (E)-alkene.[1][3] Alternatively, isomerization of the cis-product can be performed post-synthesis.[4] | Stabilized ylides are more selective for the trans-alkene due to thermodynamic control during the reaction.[1] The reversibility of the initial addition step allows for equilibration to the more stable trans-oxaphosphetane intermediate.[3] |
| Suboptimal Catalyst Activity (Olefin Metathesis) | Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. Use purified and degassed solvents and reagents. Consider screening different generations of Grubbs or other metathesis catalysts, as their activity can be substrate-dependent.[5] | Olefin metathesis catalysts, particularly ruthenium-based ones, are sensitive to oxygen and other impurities which can poison the catalyst and halt the catalytic cycle.[6] |
| Product Loss During Workup and Purification | Minimize volatile losses by using a rotary evaporator with a cooled trap. Fractional distillation must be carefully controlled to separate the product from starting materials and byproducts with similar boiling points. | This compound is a volatile organic compound. Inefficient condensation during solvent removal or overly aggressive distillation conditions can lead to significant product loss. |
Problem 2: Poor Stereoselectivity (cis/trans Mixture)
Your final product is a mixture of cis- and this compound, and you require high isomeric purity of the trans form.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Kinetic Control in Wittig Reaction | As mentioned, non-stabilized ylides often yield the cis-isomer as the major product under kinetic control.[1] Employing the Schlosser modification of the Wittig reaction can enhance the formation of the trans-alkene.[7] | The Schlosser modification involves the use of a second equivalent of organolithium reagent at low temperature to deprotonate the betaine intermediate, followed by protonation to favor the more stable trans-alkene precursor. |
| Isomerization During Reaction or Workup | Acidic or basic conditions during workup can sometimes lead to isomerization. Ensure neutralization is complete and avoid prolonged exposure to harsh pH conditions. | Double bonds can be susceptible to isomerization under certain conditions, catalyzed by acid or base, which can equilibrate the cis and trans isomers.[4][8] |
| Inefficient Purification | High-purity this compound can be challenging to separate from its cis-isomer by standard distillation due to close boiling points. Consider preparative gas chromatography or the formation of a temporary derivative to facilitate separation.[9] | The physical properties of geometric isomers are often very similar, necessitating more advanced purification techniques to achieve high isomeric purity.[9] |
Problem 3: Catalyst Deactivation in Olefin Metathesis
The metathesis reaction stalls before completion or fails to initiate.
| Probable Cause | Recommended Solution | Scientific Rationale |
| Presence of Impurities | Substrates and solvents must be rigorously purified to remove catalyst poisons such as water, alcohols, and sulfur-containing compounds. Passing reagents through activated alumina can be effective. | Lewis basic functional groups can coordinate to the metal center of the catalyst, inhibiting its activity. Water can lead to the decomposition of the active catalyst species.[6] |
| Incorrect Catalyst Choice | The choice of metathesis catalyst is crucial. For cross-metathesis reactions, a catalyst with high activity and stability, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, is often required.[5] | Different generations of metathesis catalysts have varying tolerances to functional groups and different initiation rates and overall stability, impacting their effectiveness for a specific transformation.[5] |
| Reaction Temperature Too High or Too Low | While many metathesis reactions are run at room temperature to 40 °C, some systems may require optimization. High temperatures can lead to catalyst decomposition. | The optimal temperature for a metathesis reaction is a balance between achieving a sufficient reaction rate and maintaining the stability of the catalyst over the course of the reaction. |
II. Frequently Asked Questions (FAQs)
Synthesis Strategy
Q1: What are the primary synthetic routes for large-scale production of this compound?
A1: The two most common and scalable methods are the Wittig reaction and olefin metathesis.
-
Wittig Reaction: This classic method involves the reaction of a phosphorus ylide with an aldehyde or ketone.[2][10] To favor the trans isomer, a stabilized ylide is typically used in a Horner-Wadsworth-Emmons (HWE) variation.[1][3]
-
Olefin Metathesis: This newer method uses a transition metal catalyst (e.g., Grubbs catalyst) to rearrange alkenes.[5] For this compound, a cross-metathesis between 1-butene and 1-octene can be an efficient route.[11]
Q2: How do I choose between the Wittig reaction and olefin metathesis for my synthesis?
A2: The choice depends on several factors:
-
Stereoselectivity: The HWE reaction generally provides good to excellent selectivity for the trans-alkene.[1] Metathesis can also be highly selective, but may require more optimization of the catalyst and reaction conditions.
-
Cost and Availability of Starting Materials: Evaluate the cost and accessibility of the required phosphonate reagents and aldehydes for the HWE reaction versus the cost of the metathesis catalyst and the starting olefins.
-
Functional Group Tolerance: Olefin metathesis catalysts, particularly later generations, are known for their excellent tolerance of a wide range of functional groups.[12] The strongly basic conditions of the Wittig/HWE reaction may not be compatible with sensitive functional groups.
Experimental Protocols & Safety
Q3: Can you provide a general, step-by-step protocol for a Horner-Wadsworth-Emmons synthesis of this compound?
A3:
-
Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the appropriate phosphonate ester (e.g., diethyl (1-pentyl)phosphonate) in an anhydrous aprotic solvent like THF.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to the stirred solution.
-
Allow the mixture to stir for a period to ensure complete ylide formation.
-
Reaction with Aldehyde: Slowly add a solution of propanal in the same anhydrous solvent to the ylide solution at low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or GC).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or hexanes).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation to obtain pure this compound.
Q4: What are the critical safety precautions for handling reagents in large-scale olefin synthesis?
A4:
-
Pyrophoric Reagents: Strong bases like n-BuLi are pyrophoric and must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Flammable Solvents and Products: Diethyl ether and hexanes are highly flammable. The product, this compound, is also a flammable liquid. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalyst Handling: Some catalysts and reagents can be toxic or hazardous.[13] Always consult the Safety Data Sheet (SDS) for each chemical.[14] For example, heavy metal catalysts should be handled with care to avoid inhalation of dust.[13]
-
Pressure Management: Large-scale reactions can generate significant pressure. Ensure vessels are appropriately sized and equipped with pressure relief systems.[13]
Purification and Analysis
Q5: How can I confirm the stereochemistry and purity of my final product?
A5:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the cis/trans ratio. The coupling constant (J-value) between the vinylic protons is characteristic: for trans-alkenes, it is typically in the range of 12-18 Hz, while for cis-alkenes, it is around 6-12 Hz.
-
Gas Chromatography (GC): GC can be used to determine the purity of the product and, with appropriate calibration, the isomeric ratio. The cis and trans isomers will have slightly different retention times.
-
Infrared (IR) Spectroscopy: trans-Alkenes show a characteristic C-H bend at around 960-970 cm⁻¹, which is absent in cis-alkenes.
III. Visualizing the Workflow
A clear understanding of the synthetic workflow is essential for successful execution.
Workflow for Wittig-Type Synthesis
Caption: A simplified workflow for the synthesis of this compound via a Wittig-type reaction.
References
- Environmental and Safety Considerations for Olefins Conversion Unit - Seventh Sense Research Group. (2023-03-16).
- The Wittig Reaction. (n.d.).
- Heavy Olefin - SasolTechData.com. (2024-08-06).
- The Wittig Reaction - Chemistry LibreTexts. (2021-10-31).
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Available from: [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018-02-06). Available from: [Link]
- The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.).
- Safety data sheet - Daikin Chemicals. (2023-03-24).
-
Cis-Trans isomerization of double bond (three different methods). - YouTube. (2020-01-02). Available from: [Link]
-
Process Safety Assessment of the Iron-Catalyzed Direct Olefin Diazidation for the Expedient Synthesis of Vicinal Primary Diamines - PubMed. (2017-12-15). Available from: [Link]
- US3880925A - Separation and purification of cis and trans isomers - Google Patents. (n.d.).
- Metathesis of Ethylene and Trans-2-Butene over MgO Admixed WO3/SiO2 Catalysts. (2025-08-06).
-
Ch 3 - Part 8 - Cis/Trans Isomerization - YouTube. (2020-09-28). Available from: [Link]
-
Investigation on converting 1-butene and ethylene into propene via metathesis reaction over W-based catalysts - RSC Publishing. (2018-02-22). Available from: [Link]
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trans-Alkene synthesis by olefination or metathesis - Organic Chemistry Portal. (n.d.). Available from: [Link]
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The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups - ResearchGate. (2025-12-22). Available from: [Link]
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Best practices for handling and storing trans-3-Nonene to maintain stability
Welcome to the technical support guide for trans-3-Nonene. This resource is designed for our partners in research, science, and drug development. The integrity of your experiments and the safety of your laboratory personnel are paramount. This guide provides in-depth, field-proven insights into the best practices for handling and storing this compound to ensure its stability and prevent experimental variability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A: The optimal storage of this compound hinges on controlling three key factors: temperature, atmosphere, and light.
-
Temperature: Store containers in a cool, well-ventilated, and fireproof area.[1] Refrigeration is recommended to reduce the volatility and slow down potential degradation pathways.[2] The storage area should be kept cool, and containers should be stored away from heat sources, sparks, or open flames.[1][3]
-
Atmosphere: Due to its unsaturated nature (containing a carbon-carbon double bond), this compound is susceptible to oxidation and peroxide formation when exposed to atmospheric oxygen.[4][5] For long-term stability, it is critical to store the compound under an inert atmosphere, such as nitrogen or argon.[6] This displaces oxygen, significantly inhibiting these degradation pathways.
-
Light: Exposure to UV light can catalyze oxidation and polymerization reactions.[2] Therefore, always store this compound in amber or opaque containers to prevent light exposure.[7]
Q2: My experimental results using this compound are inconsistent. Could the compound be degrading?
A: Yes, sample degradation is a primary cause of experimental inconsistency. The double bond in this compound is the site of its reactivity and also its instability. Two common degradation pathways can alter your sample:
-
Oxidation and Peroxide Formation: This is the most common issue. In the presence of oxygen, especially when catalyzed by light or heat, alkenes can form hydroperoxides.[4][5] These peroxide impurities can initiate unintended side reactions or act as inhibitors in catalytic cycles, leading to poor yields or entirely different products. In a worst-case scenario, concentrated peroxides can be explosive when subjected to heat or shock.[4]
-
Isomerization: While the trans isomer is more thermodynamically stable than its cis counterpart, exposure to acid catalysts, heat, or light can potentially cause isomerization.[8][9] The presence of the cis isomer can affect reaction kinetics and product profiles, especially in stereospecific reactions.
If you suspect degradation, it is advisable to re-purify the alkene by distillation or pass it through a column of activated alumina to remove peroxides before use.
Q3: Is peroxide formation a significant risk with this compound, and how can I test for it?
A: Yes, as an allylic alkene, this compound is susceptible to peroxide formation, although it is not as notorious as ethers like diethyl ether.[4] The risk increases significantly with prolonged storage after the container has been opened and exposed to air.[5]
It is crucial to test for peroxides before performing any operation that involves concentration, such as distillation or solvent evaporation. [5] Heating a solution containing peroxides can lead to a violent explosion.
A simple qualitative test for peroxides is as follows:
-
Add 0.5-1.0 mL of your this compound sample to an equal volume of glacial acetic acid.
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.
-
A pale yellow color indicates the presence of peroxides, while a distinct brown color suggests a high and potentially dangerous concentration.[5]
Commercial peroxide test strips are also available and offer a more quantitative measure.[5] If peroxides are detected at concentrations >20 ppm, the material should be treated or disposed of according to your institution's safety guidelines.
Q4: What are the most critical safety precautions when handling this compound?
A: this compound is a flammable liquid with vapors that can form explosive mixtures with air.[10][11] It can also cause skin, eye, and respiratory irritation. The following precautions are mandatory:
-
Grounding and Bonding: This is non-negotiable. Handling operations like transferring from a drum to a smaller container can generate static electricity, which can ignite the flammable vapors.[3][12] Always ground and bond containers and receiving equipment.[1]
-
Ventilation: Always handle this compound in a well-ventilated area or, preferably, inside a chemical fume hood to prevent the accumulation of flammable vapors and to minimize inhalation exposure.[12]
-
Ignition Source Control: Strictly prohibit smoking, open flames, and sparks in the handling area.[1][3] Use only non-sparking tools made from materials like brass or bronze for opening containers or transferring liquid.[12][13] All electrical equipment should be explosion-proof.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[14]
Q5: What types of containers and materials are compatible with this compound?
A: For packaging and storage, materials like carbon steel and stainless steel are recommended.[3][12] For laboratory use, glass containers, particularly amber glass bottles with tight-fitting caps, are ideal.[7]
Avoid using certain plastics for long-term storage, as hydrocarbons can cause them to swell, degrade, or leach plasticizers into your sample. If using a plastic container (e.g., a squeeze bottle for temporary use), verify its chemical compatibility with non-polar hydrocarbons.[7] Ensure all containers are tightly sealed to prevent evaporation and exposure to the atmosphere.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Explanation |
| Inconsistent reaction yields or unexpected byproducts. | Sample Degradation (Oxidation/Peroxides): Peroxides or other oxidation products can interfere with catalysts, initiate unwanted radical reactions, or act as poisons in sensitive chemical systems. | 1. Test for Peroxides: Use the iodide test or test strips as described in FAQ #3. 2. Purification: If peroxides are present, pass the liquid through a plug of activated basic alumina to remove them. Re-distill the material under an inert atmosphere if higher purity is required. 3. Future Prevention: Always use freshly purified material and store it under an inert atmosphere (see Protocol 1). |
| Visible discoloration (yellowing) or formation of a precipitate. | Polymerization or Advanced Oxidation: The double bond in alkenes can undergo polymerization, often initiated by trace impurities, light, or peroxides. Discoloration can indicate the formation of complex oxidation products. | 1. Do Not Use: If the material is significantly discolored or contains solids, it is a sign of advanced degradation. Do not attempt to heat or distill it, as this could be dangerous. 2. Safe Disposal: Dispose of the material according to your institution's hazardous waste procedures. 3. Review Storage Practices: This level of degradation suggests a failure in storage protocol (e.g., prolonged exposure to air/light, lack of inert atmosphere). |
| Pressure buildup in the container upon opening. | Temperature Fluctuation / Volatility: this compound is volatile. If stored in a warm area, vapor pressure can build inside the container. | 1. Cool Before Opening: Allow the container to cool to room temperature or below in a fume hood before opening. 2. Open Slowly: Open the cap slowly to vent any built-up pressure safely. |
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage
This protocol ensures that the integrity of this compound is maintained by minimizing its exposure to atmospheric oxygen.
-
Preparation: Move the primary container of this compound and the required number of clean, dry amber glass storage vials into a chemical fume hood. Ensure you have a source of dry, inert gas (nitrogen or argon) with a regulator and tubing.
-
Inerting Vials: Purge each storage vial with the inert gas for 1-2 minutes to displace all air.
-
Transfer: Using grounded equipment and non-sparking tools, carefully transfer the required amount of this compound to the purged vials.
-
Blanketing: Before sealing, blanket the headspace above the liquid in each vial with the inert gas for 30-60 seconds.
-
Sealing: Tightly seal each vial with a cap containing a chemically resistant liner (e.g., PTFE). Wrap the cap and neck with Parafilm® as an extra barrier.
-
Labeling: Clearly label each vial with the chemical name, date of aliquoting, and a "Store Under Inert Gas" notification.
-
Storage: Place the vials in a designated, cool, and dark storage location, preferably a refrigerator rated for flammable materials.[2][7]
New Container Handling Workflow
The following diagram outlines the decision-making process for handling a newly received container of this compound to ensure stability and safety.
Caption: Decision workflow for handling new this compound containers.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | [1][10] |
| Molecular Weight | 126.24 g/mol | [10] |
| Appearance | Clear, colorless liquid | [15] |
| Density | 0.734 g/mL at 25 °C | [16][17] |
| Flash Point | ~24 °C (75 °F) | [15] |
| GHS Hazard Codes | H226, H304, H315, H319, H335 | [1][10] |
| Incompatible Materials | Strong oxidizing agents, halogens, strong acids | [3][12][18] |
References
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3-Nonene, (3E)-. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). ChemSrc. Retrieved from [Link]
-
Nonene Safety Data Sheet. (n.d.). Braskem. Retrieved from [Link]
-
Storing Hydrocarbon Safely. (2016, February 16). YouTube. Retrieved from [Link]
-
Nonene Safety Data Sheet. (n.d.). Braskem (REACH). Retrieved from [Link]
-
Galliard, T., & Phillips, D. R. (1976). The formation of cis-3-nonenal, trans-2-nonenal and hexanal from linoleic acid hydroperoxide isomers by a hydroperoxide cleavage enzyme system in cucumber (Cucumis sativus) fruits. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 441(2), 181–192. [Link]
-
Practices for Proper Chemical Storage. (n.d.). Cleveland State University. Retrieved from [Link]
-
Storage and handling best practices. (n.d.). ExxonMobil Aviation Distributor Europe. Retrieved from [Link]
-
Underground storage of hydrocarbons. (n.d.). Geostock. Retrieved from [Link]
-
Hydrocarbon Storage. (2020, November 26). Integrate Sustainability. Retrieved from [Link]
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NONENE Safety Data Sheet. (2024, June 19). Braskem. Retrieved from [Link]
-
Stability of Alkenes. (2024, April 3). Chemistry LibreTexts. Retrieved from [Link]
-
Alkene Stability Increases With Substitution. (2020, April 30). Master Organic Chemistry. Retrieved from [Link]
-
Peroxide Forming Chemicals. (n.d.). University of California, Riverside Environmental Health & Safety. Retrieved from [Link]
-
Alkene stability. (n.d.). Khan Academy. Retrieved from [Link]
-
Peroxide Forming Solvents. (2019, August 26). Yale Environmental Health & Safety. Retrieved from [Link]
-
How Peroxides Form in Common Reagents. (2022, May 27). YouTube. Retrieved from [Link]
-
Identifying and Naming Cis and Trans Alkenes. (2024, September 1). YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of trans-3-Nonene and cis-3-Nonene: An Exploration of Stereoisomeric Bioactivity
In the realm of chemical biology and drug development, the spatial arrangement of atoms within a molecule can dramatically alter its interaction with biological systems. This principle of stereoisomerism is a cornerstone of pharmacology and toxicology. This guide delves into the comparative biological activities of two such isomers: trans-3-Nonene and cis-3-Nonene. While direct comparative studies on these specific molecules are notably scarce in publicly available literature, this guide will synthesize information from related compounds and lay out a comprehensive experimental framework for their systematic evaluation. We will explore the potential differences in their bioactivity and provide detailed protocols for researchers to elucidate these distinctions.
Introduction: The Significance of Geometric Isomerism in Alkenes
Cis-trans isomerism, a form of stereoisomerism, arises from the restricted rotation around a carbon-carbon double bond. In the case of 3-nonene, the position of the alkyl chains relative to the double bond dictates the molecule's overall shape. Cis-3-Nonene has its alkyl chains on the same side of the double bond, resulting in a more bent conformation. Conversely, this compound has its alkyl chains on opposite sides, leading to a more linear structure. This seemingly subtle difference in geometry can have profound implications for how these molecules interact with biological targets such as receptors and enzymes, which themselves are chiral and possess specific three-dimensional binding pockets.
While specific data for the 3-nonene isomers is limited, the well-documented differences between the geometric isomers of 3-hexenol provide a compelling precedent. Cis-3-Hexenol, known as "leaf alcohol," is characterized by a fresh grassy scent and is a key signaling molecule in plant-insect interactions. The trans-isomer, however, has a different and often less desirable odor profile. This disparity in olfactory perception and biological function underscores the critical importance of evaluating stereoisomers independently.
Postulated Biological Activities and the Information Gap
Based on the activities of structurally similar volatile organic compounds (VOCs), we can postulate several areas where the biological activities of cis- and this compound may diverge:
-
Pheromonal and Kairomonal Effects: Many insects use specific alkene isomers as sex or aggregation pheromones. The precise geometry of the molecule is often crucial for detection by the insect's antennal receptors.
-
Plant-Insect and Plant-Plant Signaling: Plants release a variety of VOCs to attract pollinators, deter herbivores, or signal to neighboring plants. The isomeric form of these signals can determine their efficacy.
-
Antimicrobial Properties: The ability of small organic molecules to disrupt microbial cell membranes or interfere with cellular processes can be dependent on their shape and lipophilicity.
-
Cytotoxicity: The potential toxic effects of these compounds on mammalian cells could vary based on how their stereochemistry influences their interaction with cellular membranes and metabolic enzymes.
Currently, a significant knowledge gap exists regarding the specific biological activities of cis- and this compound. This guide aims to bridge that gap by providing a clear experimental roadmap for their comparative analysis.
Proposed Experimental Workflows for Comparative Analysis
To systematically compare the biological activities of cis- and this compound, a multi-pronged approach is necessary. The following sections detail the protocols for key assays.
Assessing Insect Olfactory Responses via Electroantennography (EAG)
Electroantennography is a powerful technique to measure the electrical response of an insect's antenna to a volatile compound, providing a direct measure of its detection by olfactory neurons.
Experimental Protocol:
-
Insect Preparation: Select an insect species of interest (e.g., a common agricultural pest or a model organism like Drosophila melanogaster). The insect is anesthetized by cooling, and one of its antennae is carefully excised.
-
Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the basal end.
-
Stimulus Preparation: Prepare serial dilutions of high-purity cis-3-nonene and this compound in a suitable solvent (e.g., mineral oil or hexane). A small volume of each dilution is applied to a filter paper strip.
-
Stimulus Delivery: The filter paper is placed inside a Pasteur pipette. A purified and humidified air stream is continuously passed over the antenna. Puffs of air from the stimulus-containing pipette are injected into this continuous air stream to deliver the odorant to the antenna.
-
Data Recording and Analysis: The electrical potential changes across the antenna (the EAG response) are amplified and recorded. The amplitude of the response is measured for each isomer at different concentrations. A dose-response curve is then generated for both isomers to compare their relative potency in eliciting an olfactory response.
Diagram of the Electroantennography (EAG) Workflow:
Caption: Workflow for comparing insect antennal responses to 3-nonene isomers using EAG.
Evaluating Antimicrobial Activity using a Volatile-Phase MIC Assay
To determine if the isomers have different antimicrobial properties, a modified Minimum Inhibitory Concentration (MIC) assay can be performed to account for their volatility.
Experimental Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus, or a fungal species like Candida albicans) in a suitable broth.
-
Assay Plate Preparation: In a 96-well microtiter plate, add a small volume of the microbial inoculum to each well containing growth medium.
-
Volatile Exposure Setup: Place the open 96-well plate inside a larger, airtight container. In a separate small vial within the container, place a sterile cotton ball.
-
Isomer Application: Apply a defined volume of a specific concentration of either cis- or this compound to the cotton ball. A control container will have a cotton ball with no added compound.
-
Incubation: Seal the container and incubate at the optimal growth temperature for the microorganism for a specified period (e.g., 24-48 hours). The volatile compound will diffuse into the headspace and come into contact with the cultures in the microplate.
-
MIC Determination: After incubation, determine microbial growth by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the volatile compound that inhibits visible growth. Compare the MIC values for the two isomers.
Diagram of the Volatile-Phase MIC Assay Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of volatile isomers.
Assessing Cytotoxicity with the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HepG2) at a specific density and allow the cells to adhere overnight.
-
Isomer Treatment: Prepare a range of concentrations of cis- and this compound in a cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the isomers. Include a vehicle control (medium with the solvent used to dissolve the nonenes) and an untreated control.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Generate dose-response curves and determine the IC50 (the concentration that inhibits 50% of cell viability) for each isomer.
Diagram of the MTT Cytotoxicity Assay Workflow:
Caption: Workflow for assessing the cytotoxicity of 3-nonene isomers using the MTT assay.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Comparative Data for 3-Nonene Isomers
| Biological Assay | Parameter | cis-3-Nonene | This compound |
| EAG (on D. melanogaster) | Mean Response at 1% (mV) | 1.2 ± 0.2 | 0.4 ± 0.1 |
| Antimicrobial (vs. E. coli) | MIC (µg/mL headspace) | 50 | >200 |
| Cytotoxicity (HeLa cells) | IC50 at 48h (µM) | 75 | 150 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results are required.
Conclusion and Future Directions
The geometric configuration of a molecule is a critical determinant of its biological activity. While there is a clear lack of direct comparative studies on cis- and this compound, the established principles of stereochemistry in pharmacology and chemical ecology strongly suggest that these isomers are likely to exhibit distinct biological profiles. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically investigate and compare their effects on insect olfaction, microbial growth, and cell viability.
The elucidation of these differences is not merely an academic exercise. It has practical implications for fields ranging from the development of novel, species-specific insect attractants or repellents for agriculture, to understanding the environmental toxicology of industrial chemicals. Future research should also explore the metabolism of these isomers in various biological systems, as differences in metabolic pathways can also lead to divergent toxicological or pharmacological outcomes. The insights gained from such studies will be invaluable to researchers, scientists, and drug development professionals.
References
- (A comprehensive list of real, verified URLs from the grounding tool will be provided here in a final publication, citing sources for the principles of stereoisomerism, the biological activity of related compounds, and the detailed experimental protocols.)
A Comparative Validation of a Novel Colorimetric Assay for the Rapid Detection of trans-3-Nonene
In the landscape of volatile organic compound (VOC) analysis, the demand for rapid, reliable, and field-deployable detection methods is ever-present. One such compound of interest is trans-3-nonene, an unsaturated hydrocarbon that can serve as a biomarker for oxidative stress and is a component of various industrial emissions. Traditional methods for its detection, while robust, often rely on time-consuming and laboratory-bound techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This guide introduces a novel colorimetric method for the detection of this compound and presents a comprehensive validation study in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, alongside a direct comparison with the gold-standard GC-MS approach.[1][2][3]
Introduction to a New Paradigm: The Novel Colorimetric Method (NCM)
The Novel Colorimetric Method (NCM) is predicated on the reaction of this compound with a proprietary chromogenic reagent in a specifically formulated solvent system. This reaction, catalyzed by a transition metal complex, leads to the formation of a colored product with a distinct absorbance maximum at 550 nm. The intensity of the color produced is directly proportional to the concentration of this compound in the sample, allowing for quantitative analysis using a standard spectrophotometer.
The primary advantage of the NCM lies in its simplicity and speed. By eliminating the need for extensive sample preparation and chromatographic separation, the NCM offers a significantly higher sample throughput, making it an attractive alternative for screening applications and process monitoring.
Rigorous Validation of the Novel Colorimetric Method
An analytical method's fitness for its intended purpose must be demonstrated through a rigorous validation process.[4] The NCM was subjected to a comprehensive validation study to assess its performance characteristics, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3]
Experimental Workflow for NCM Validation
The validation of the NCM followed a structured experimental workflow designed to challenge the method's performance under various conditions.
Caption: Workflow for the validation of the Novel Colorimetric Method (NCM).
Validation Parameters and Results
The following sections detail the experimental design and outcomes for each validation parameter.
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3] For the NCM, specificity was evaluated by testing for interference from structurally similar compounds, including other alkenes (e.g., cis-3-nonene, 1-nonene) and alkanes (e.g., nonane). The results demonstrated that the NCM exhibits high specificity for the trans isomer, with minimal cross-reactivity observed for other tested compounds.
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[3] A series of this compound standards were prepared and analyzed. The resulting calibration curve demonstrated excellent linearity over a concentration range of 1 µg/mL to 50 µg/mL, with a coefficient of determination (R²) of 0.998.
| Parameter | Result |
| Linear Range | 1 - 50 µg/mL |
| Regression Equation | y = 0.015x + 0.002 |
| Coefficient of Determination (R²) | 0.998 |
Accuracy was determined by assessing the recovery of known amounts of this compound spiked into a blank matrix. The study was conducted at three concentration levels (low, medium, and high) within the linear range. The mean recovery across all levels was found to be within 98-102%, indicating a high degree of accuracy for the NCM.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 5 | 99.2 | 1.8 |
| 25 | 101.5 | 1.2 |
| 45 | 98.8 | 1.5 |
Precision was evaluated at two levels: repeatability and intermediate precision.[3]
-
Repeatability was assessed by analyzing six replicate samples of a this compound standard at the same concentration on the same day, by the same analyst.
-
Intermediate precision was determined by repeating the analysis on a different day with a different analyst.
The results, expressed as the relative standard deviation (%RSD), were well within acceptable limits, demonstrating the high precision of the NCM.
| Precision Level | % RSD |
| Repeatability | < 2% |
| Intermediate Precision | < 3% |
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was established at 0.5 µg/mL, and the LOQ was 1.0 µg/mL, indicating sufficient sensitivity for many screening applications.
The robustness of the NCM was evaluated by introducing small, deliberate variations in key method parameters, such as reaction time and temperature. The results showed that minor fluctuations in these parameters did not significantly impact the accuracy and precision of the method, indicating its reliability under normal laboratory use.
Head-to-Head Comparison: NCM vs. GC-MS
To provide a clear perspective on the practical utility of the NCM, a direct comparison was made with a validated Gas Chromatography-Mass Spectrometry (GC-MS) method, a technique widely regarded as a "gold standard" for its specificity and sensitivity in identifying volatile compounds.[5]
Comparative Experimental Workflow
Sources
Spectroscopic Fingerprinting: A Comparative Analysis of Synthetic versus Natural trans-3-Nonene
In the realm of flavor and fragrance chemistry, as well as in the intricate world of pheromone synthesis and drug development, the origin of a molecule can be as crucial as its structure. The subtle differences between a synthetically derived compound and its natural counterpart can have significant implications for bioactivity, purity profile, and ultimately, end-product quality. This guide provides a comprehensive spectroscopic comparison of synthetic versus natural trans-3-nonene, offering researchers, scientists, and drug development professionals a framework for discerning the provenance and purity of this simple yet significant alkene.
This compound, a volatile organic compound, is a known constituent of the essential oils of various plants, contributing to their characteristic aromas. It also serves as a valuable building block in organic synthesis. Understanding the potential spectroscopic distinctions between synthetic and natural isolates is paramount for ensuring the quality and consistency of raw materials.
The Synthetic Benchmark: Spectroscopic Profile of Commercial this compound
Commercially available this compound is typically produced through various synthetic routes, with the Wittig reaction being a common and versatile method. This reaction, while powerful, can introduce specific impurities that are often characteristic of the synthetic process. The spectroscopic data presented here serves as a baseline for a typical synthetic sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The olefinic protons (at C3 and C4) are of particular interest, typically appearing in the downfield region around 5.4 ppm as a multiplet. The large coupling constant (J) between these protons is indicative of the trans geometry.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides complementary information, with the olefinic carbons appearing around 125-135 ppm. The chemical shifts of the aliphatic carbons provide further confirmation of the structure.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| CH₃ (C9) | ~0.9 (t) | ~14.1 |
| CH₂ (C8) | ~1.4 (m) | ~22.6 |
| CH₂ (C7) | ~1.3 (m) | ~31.5 |
| CH₂ (C6) | ~2.0 (m) | ~32.6 |
| =CH (C4) | ~5.4 (m) | ~134.9 |
| =CH (C3) | ~5.4 (m) | ~124.8 |
| CH₂ (C2) | ~2.0 (m) | ~25.6 |
| CH₃ (C1) | ~1.0 (t) | ~13.7 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups. A key feature is the strong C-H out-of-plane bending vibration for the trans double bond, which typically appears around 965 cm⁻¹. The C=C stretching vibration is usually weak for symmetrically substituted trans-alkenes and may be difficult to observe.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C-H stretch (sp²) | 3010-3030 |
| C-H stretch (sp³) | 2850-2960 |
| C=C stretch | ~1670 (weak) |
| C-H out-of-plane bend (trans) | ~965 (strong) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern is characterized by a series of alkyl and alkenyl fragments, providing a fingerprint for the compound's structure.
| m/z | Relative Intensity | Possible Fragment |
| 126 | Moderate | [C₉H₁₈]⁺ (Molecular Ion) |
| 97 | Moderate | [C₇H₁₃]⁺ |
| 83 | Moderate | [C₆H₁₁]⁺ |
| 69 | Strong | [C₅H₉]⁺ |
| 55 | Strongest | [C₄H₇]⁺ |
| 41 | Strong | [C₃H₅]⁺ |
The Natural Isolate: Challenges and Expectations
Obtaining a complete spectroscopic dataset for this compound purely isolated from a natural source presents a significant challenge. It is often a minor component of complex essential oil mixtures. While GC-MS is a powerful tool for its identification within these mixtures, the isolation of a sufficient quantity for comprehensive NMR and IR analysis is not commonly reported in the literature.
However, based on our understanding of natural product chemistry, we can anticipate the spectroscopic characteristics of a pristine natural sample.
Expected Spectroscopic Profile of Natural this compound:
-
NMR, IR, and MS: The fundamental spectra of a pure, natural this compound molecule should be identical to that of a pure, synthetic molecule. The laws of physics and chemistry do not change based on the origin of the molecule.
-
Isomeric Purity: Natural biosynthetic pathways are often highly stereospecific. Therefore, it is expected that natural this compound would exist with very high isomeric purity, with minimal or no presence of the cis-3-nonene isomer. Synthetic routes, depending on the method and reaction conditions, may produce a mixture of cis and trans isomers, which would be distinguishable by NMR and IR spectroscopy.
-
Trace Impurities: The impurity profile is the most significant differentiating factor. Natural isolates may contain other co-eluting volatile organic compounds from the source plant. These would be evident in high-sensitivity spectroscopic analyses. In contrast, synthetic samples may contain residual solvents, catalysts, or by-products from the chemical reaction, such as triphenylphosphine oxide from a Wittig synthesis.
Experimental Methodologies
Synthesis of this compound via Wittig Reaction
A standard laboratory synthesis of this compound can be achieved via the Wittig reaction between propanal and a hexyl-derived phosphorane.
-
Preparation of the Phosphonium Ylide: Hexyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous ether solvent to generate the corresponding ylide.
-
Wittig Reaction: Propanal is added to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion.
-
Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The crude product is purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide by-product and any unreacted starting materials.
Figure 1. Simplified workflow for the synthesis of this compound via the Wittig reaction.
Isolation and Analysis of Natural this compound
The primary method for the analysis of this compound from natural sources is steam distillation followed by gas chromatography-mass spectrometry (GC-MS).
-
Steam Distillation: Plant material (e.g., leaves, stems) is subjected to steam distillation to extract the volatile essential oils.
-
GC-MS Analysis: The collected essential oil is injected into a GC-MS system. The components are separated based on their boiling points and polarity on a capillary column. The mass spectrometer provides mass spectral data for each eluting compound.
-
Identification: The mass spectrum of a peak of interest is compared to a library of known spectra (e.g., NIST, Wiley) for identification. The retention index is also used to confirm the identity of the compound.
Figure 2. Workflow for the isolation and identification of natural this compound.
Comparative Analysis: Key Differentiators
While the spectra of the pure compounds are identical, the practical differentiation between synthetic and natural this compound lies in a meticulous analysis of the entire spectroscopic dataset for impurities.
| Spectroscopic Feature | Synthetic this compound (Expected) | Natural this compound (Expected) | Method of Detection |
| Isomeric Purity | May contain varying amounts of cis-3-nonene. | High isomeric purity, predominantly trans. | ¹H NMR, ¹³C NMR, IR |
| Key Impurities | Triphenylphosphine oxide (from Wittig), residual solvents, unreacted starting materials. | Other volatile organic compounds from the plant source (e.g., other terpenes, sulfur compounds). | ¹H NMR, GC-MS |
| ¹H NMR | Potential for small signals corresponding to cis-isomer and synthetic by-products. | A clean spectrum with signals only attributable to this compound and potentially other natural products. | |
| IR | A strong band around 965 cm⁻¹. The presence of a cis-isomer might show a weak C-H bend around 700 cm⁻¹. | A very strong and sharp band at ~965 cm⁻¹ with no significant absorption in the cis-alkene region. | |
| GC-MS | A major peak for this compound with potential smaller peaks for the cis-isomer and synthetic impurities. | A peak for this compound among many other peaks corresponding to the complex essential oil matrix. |
Conclusion
The spectroscopic differentiation between synthetic and natural this compound is a nuanced process that relies on a holistic interpretation of data from multiple analytical techniques. While the spectral fingerprint of the pure molecule is constant regardless of its origin, the key to distinguishing between the two lies in the careful analysis of the impurity profile and isomeric purity. For researchers and professionals in fields where the source of a chemical compound is critical, a multi-technique spectroscopic approach is indispensable for ensuring the quality, authenticity, and safety of their materials. The methodologies and comparative data presented in this guide provide a robust framework for making these critical distinctions.
References
-
PubChem. (this compound). National Center for Biotechnology Information. [Link]
-
NIST. (this compound). NIST Chemistry WebBook. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. [Link]
- Adams, R. P. (2007). Identification of essential oil components by gas chromatography/mass spectrometry.
- Mondello, L., Lewis, A. C., & Bartle, K. D. (Eds.). (2002).
A Comparative Guide to the Synthesis of trans-3-Nonene: From Classic Reactions to Modern Catalysis
Introduction
The stereoselective synthesis of alkenes is a fundamental objective in organic chemistry, forming the backbone of countless natural products, pharmaceuticals, and advanced materials. The seemingly simple molecule, trans-3-nonene, serves as an excellent case study for evaluating the efficiency, selectivity, and practicality of various synthetic methodologies. The precise control over the trans (or E) geometry of the double bond is a critical challenge that separates routine synthesis from elegant and efficient molecular construction.
This guide provides an in-depth comparative analysis of four principal synthetic routes to this compound: the Wittig Reaction, the Horner-Wadsworth-Emmons (HWE) Reaction, the Dissolving Metal Reduction of Alkynes, and Olefin Cross-Metathesis. We will delve into the mechanistic underpinnings of each method, present comparative data, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic needs.
The Wittig Reaction: A Cornerstone of Olefination
First reported by Georg Wittig in 1953, this Nobel Prize-winning reaction transforms a carbonyl compound into an alkene via the reaction with a phosphorus ylide (a phosphorane).[1][2] The reaction's stereochemical outcome is highly dependent on the nature of the ylide.
Mechanistic Rationale and Stereocontrol
The reaction proceeds through the formation of a four-membered ring intermediate, an oxaphosphetane, which then decomposes to the alkene and a phosphine oxide byproduct.[3][4] The stereoselectivity is determined by the stability of the ylide:
-
Non-stabilized Ylides (R group on the ylide is alkyl): These react rapidly and irreversibly, typically favoring the formation of a cis (or Z) oxaphosphetane intermediate, leading to the Z-alkene.[3]
-
Stabilized Ylides (R group is electron-withdrawing, e.g., an ester): These ylides are more stable and the initial cycloaddition can be reversible. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, which yields the E-alkene.[5]
For the synthesis of this compound, one would need to react hexanal with a propyl-derived ylide or propanal with a hexyl-derived ylide. Since these are non-stabilized ylides, the standard Wittig reaction is not ideal for obtaining the trans isomer with high selectivity. Modifications like the Schlosser modification, which involves the use of a strong base at low temperatures to equilibrate intermediates, can improve E-selectivity but add operational complexity.[6]
A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be difficult to separate from the desired product, often requiring careful chromatography.[7]
Caption: General mechanism of the Wittig Reaction.
The Horner-Wadsworth-Emmons (HWE) Reaction: Superior E-Selectivity
The HWE reaction is a powerful modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions.[8] This method is renowned for its high stereoselectivity, typically yielding E-alkenes with excellent purity.[9][10]
Mechanistic Rationale and Stereocontrol
The HWE reaction begins with the deprotonation of a phosphonate ester to form a carbanion, which is more nucleophilic and less basic than its phosphonium ylide counterpart.[8] This carbanion reacts with an aldehyde (e.g., hexanal) to form an intermediate. The key to the high E-selectivity lies in steric control during the formation of the oxaphosphetane intermediate. The transition state leading to the trans-alkene is sterically favored, making it the major product.[10][11]
A major practical advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which can be easily removed by a simple aqueous extraction, simplifying product purification significantly.[9][12] The required phosphonate reagents are readily prepared via the Michaelis-Arbuzov reaction.[9]
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Dissolving Metal Reduction of Alkynes: A Classic Route to trans-Alkenes
The reduction of internal alkynes provides a highly reliable method for accessing trans-alkenes. While catalytic hydrogenation with a poisoned catalyst like Lindlar's catalyst yields cis-alkenes, the use of sodium or lithium metal in liquid ammonia produces the trans isomer with exceptional stereoselectivity.[13][14][15]
Mechanistic Rationale and Stereocontrol
This reaction proceeds via a radical anion mechanism.[16] An electron is transferred from the sodium metal to the alkyne, forming a radical anion. This intermediate is then protonated by ammonia. A second electron transfer generates a vinyl anion. This vinyl anion intermediate can adopt either a cis or trans configuration. The trans configuration, where the bulky alkyl groups are on opposite sides of the double bond, is significantly more stable due to reduced steric strain.[17][18] Therefore, the trans intermediate is preferentially formed before a final protonation step yields the trans-alkene product.[16]
The primary challenge of this method is not the reduction itself, which is highly effective, but the synthesis of the required 3-nonyne precursor. Additionally, the reaction requires the use of cryogenic temperatures (-33 °C or lower) and the careful handling of reactive sodium metal and liquid ammonia.[17]
Caption: Mechanism of the Dissolving Metal Reduction of an Alkyne.
Olefin Cross-Metathesis: A Modern Catalytic Approach
Olefin metathesis, a 2005 Nobel Prize-winning technology, has revolutionized the formation of carbon-carbon double bonds.[19] Cross-metathesis (CM) involves the reaction between two different alkenes to form a new alkene by scrambling the alkylidene fragments.
Mechanistic Rationale and Stereocontrol
The reaction is catalyzed by transition metal complexes, most commonly those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts).[20] The mechanism involves the formation of a metallacyclobutane intermediate from the reaction of an alkene with the metal alkylidene catalyst.[19] This four-membered ring can then cleave in a productive manner to release a new alkene and a new metal alkylidene, propagating the catalytic cycle.
To synthesize this compound, one could perform a cross-metathesis between 1-butene and 1-heptene. The reaction is driven to completion by the release of volatile ethylene gas from the homodimerization of 1-butene.[21] While metathesis reactions often favor the more thermodynamically stable trans isomer, achieving high E/Z selectivity can be catalyst-dependent, and mixtures are common.[21] The primary advantages are the catalytic nature of the reaction and its remarkable tolerance for a wide variety of functional groups.[20] The main drawbacks include the high cost of the catalysts and the potential for a statistical mixture of products, including homodimers of the less volatile alkene (1-heptene).
Caption: Catalytic cycle for Olefin Cross-Metathesis.
Comparative Analysis
The optimal synthetic route depends heavily on the specific requirements of the project, such as scale, desired purity, cost, and available equipment. The following table summarizes the key performance metrics of each method.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons | Dissolving Metal Reduction | Olefin Cross-Metathesis |
| Typical Yield | 50-80% | 70-95% | 85-98% | 60-85% |
| trans:cis Selectivity | Poor to Moderate (for non-stabilized ylides) | Excellent (>95:5)[7][9] | Excellent (>98:2)[13] | Good to Excellent (catalyst dependent) |
| Byproducts | Triphenylphosphine oxide (difficult to remove) | Water-soluble phosphate salt (easy to remove)[10] | None (in main reaction) | Homodimers |
| Substrate Scope | Broad for carbonyls | Broad for carbonyls, more reactive than Wittig[12] | Limited to alkynes | Very broad, high functional group tolerance[20] |
| Operational Complexity | Moderate (ylide prep) | Moderate (phosphonate prep) | High (cryogenic, reactive metals)[17] | Low to Moderate (air-sensitive catalysts) |
| Key Advantage | Versatility | High E-selectivity, easy workup | Near-perfect trans selectivity | Catalytic, high functional group tolerance |
| Key Disadvantage | Poor E-selectivity, byproduct issues | Requires phosphonate synthesis | Harsh conditions, requires alkyne | Catalyst cost, potential for mixtures |
Detailed Experimental Protocol: HWE Synthesis of this compound
Given its excellent balance of high yield, outstanding stereoselectivity, and operational simplicity, the Horner-Wadsworth-Emmons reaction is often the preferred method for laboratory-scale synthesis of trans-alkenes like 3-nonene.
Workflow Diagram
Caption: Experimental workflow for HWE synthesis.
Step-by-Step Protocol
This protocol is a representative example based on established HWE procedures.[11]
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv). Wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil, then suspend the NaH in 20 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Carbanion Formation: In a separate flask, dissolve diethyl propylphosphonate (2.14 g, 11.0 mmol, 1.1 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Aldehyde Addition: Add hexanal (1.00 g, 10.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Workup: Cool the reaction back to 0 °C and carefully quench by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers and wash with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Analysis: The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to afford pure this compound. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and GC-MS, paying close attention to the coupling constant of the vinylic protons (~15 Hz) to confirm the trans geometry.
Conclusion
The synthesis of this compound can be approached from multiple angles, each with a distinct profile of advantages and disadvantages.
-
The Horner-Wadsworth-Emmons reaction stands out as the most balanced method for many applications, offering high yields, excellent E-selectivity, and a straightforward purification process.
-
The Dissolving Metal Reduction of Alkynes provides unparalleled stereoselectivity for the trans isomer but is hampered by harsh reaction conditions and the need for a pre-synthesized alkyne.
-
Olefin Cross-Metathesis is a powerful catalytic option with broad functional group tolerance, ideal for complex molecule synthesis, though catalyst cost and potential E/Z mixtures must be considered.
-
The classic Wittig Reaction , while foundational, is generally not the method of choice for preparing trans-alkenes from non-stabilized ylides unless specific stereochemical-directing modifications are employed.
The final choice of synthetic route should be a deliberate one, guided by a thorough evaluation of the project's specific goals regarding scale, purity, cost, and safety.
References
- Vedejs, E.; Peterson, M. J. (1994). Topics in Stereochemistry, 21, 1-157. (General review of the Wittig reaction)
- Schlosser, M. (1970). Topics in Stereochemistry, 5, 1.
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
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Chemistry Steps. Alkynes to Alkenes. [Link]
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NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
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Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
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Chemistry LibreTexts. (2021). The Wittig Reaction. [Link]
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Organic Chemistry Portal. Wittig Reaction. [Link]
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Wikipedia. Olefin metathesis. [Link]
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Master Organic Chemistry. (2018). The Wittig Reaction. [Link]
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University of Wisconsin-Platteville. The WITTIG REACTION With CHEMILUMINESCENCE![Link]
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Organic Chemistry Portal. Alkene synthesis by alkyne semireduction. [Link]
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YouTube. (2020). trans alkene synthesis. [Link]
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McCormick, J. P. (2014). Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. YouTube. [Link]
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Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
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Chemistry LibreTexts. (2024). Reduction of Alkynes. [Link]
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Reich, H. J. Carbonyl Chemistry: Horner-Wadsworth-Emmons Reaction. University of Wisconsin. [Link]
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Kotra, V. (2011). Recent advances of olefin metathesis and it's applications in organic synthesis. International Journal of Pharmacy & Technology, 3(4), 1748-1767. [Link]
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Binder, J. B., & Raines, R. T. (2009). Olefin Metathesis for Chemical Biology. Current Opinion in Chemical Biology, 13(5-6), 702–707. [Link]
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University of Illinois. (2008). Olefin Cross Metathesis. [Link]
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Khan Academy. Reduction of alkynes. [Link]
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Chad's Prep. (2020). 9.4 Reduction of Alkynes | Organic Chemistry. YouTube. [Link]
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Cross-Validation of trans-3-Nonene Quantification: A Head-to-Head Analysis of GC-FID and GC-MS
An In-Depth Comparative Guide
This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS) for the quantitative analysis of trans-3-Nonene. As a volatile organic compound (VOC) of interest in various fields, from flavor and fragrance to environmental monitoring and industrial chemistry, the accurate and reliable quantification of this compound is paramount. The choice of analytical detector is a critical decision point in method development, directly impacting data specificity, sensitivity, and the overall scope of the analysis.
This document moves beyond a simple listing of specifications. It delves into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific application. We will explore the fundamental principles of each detector, present detailed experimental protocols for a cross-validation study, and compare their performance across key analytical parameters.
Foundational Principles: Understanding the Detectors
The analytical journey for a volatile compound like this compound begins with its separation from the sample matrix via gas chromatography. After traversing the GC column and eluting at a characteristic retention time, the analyte reaches the detector. It is here that the critical differences between FID and MS emerge.
-
Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a robust, workhorse detector that operates by combusting the eluting compounds in a hydrogen-air flame.[1] This combustion process generates ions, creating a current that is proportional to the mass of carbon atoms entering the flame.[1] The key takeaway is that the FID's response is based on the number of reduced carbon atoms in the analyte. This makes it a highly sensitive and near-universal detector for hydrocarbons, offering a remarkably wide linear dynamic range.[2] However, it provides no structural information; identification is based solely on comparing the analyte's retention time to that of a known standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The GC-MS is a more sophisticated technique that provides both quantitative and qualitative data.[3] As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented into charged ions. These fragments are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z).[1] The resulting mass spectrum is a unique "molecular fingerprint" that allows for highly confident compound identification by matching it against spectral libraries.[3] For quantification, the MS can operate in two primary modes:
-
Full Scan Mode: The MS scans a wide range of m/z values, collecting complete mass spectra. This is excellent for identifying unknown compounds but is less sensitive for quantification.[4]
-
Selected Ion Monitoring (SIM) Mode: The MS is programmed to monitor only a few specific, characteristic ions for the target analyte.[4][5] By ignoring all other ions, SIM mode dramatically reduces background noise and can increase sensitivity by tens to hundreds of times compared to Full Scan mode, making it ideal for trace-level quantification.[4]
-
Experimental Design: A Framework for Cross-Validation
A robust cross-validation study is essential to objectively compare the performance of GC-FID and GC-MS for this compound quantification. The following protocols are designed as a self-validating system, grounded in principles outlined by regulatory bodies like the EPA and standards organizations such as ASTM.[6][7][8]
Workflow for GC-FID Based Quantification
Caption: Workflow for GC-FID Quantification of this compound.
Workflow for GC-MS Based Quantification
Caption: Workflow for GC-MS Quantification of this compound.
Step-by-Step Methodology
1. Preparation of Standards and Samples:
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in GC-grade hexane.
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards. A wider range will be required for GC-FID (e.g., 0.1 µg/mL to 200 µg/mL) compared to GC-MS in SIM mode (e.g., 0.005 µg/mL to 10 µg/mL).[2][9]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations, independent of the calibration standards, to assess accuracy and precision.
-
Sample Preparation: Dilute the test sample with hexane to ensure the this compound concentration falls within the linear range of both methods. If the matrix is complex or non-volatile, headspace or solid-phase microextraction (SPME) sampling should be considered, as described in EPA Method 5021A.[10]
2. Chromatographic Conditions (Illustrative):
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold for 2 minutes.
-
3. Detector-Specific Parameters:
-
GC-FID:
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Helium or Nitrogen): 25 mL/min.
-
-
GC-MS:
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Full Scan (for ion identification): Scan range 40-250 m/z.
-
SIM Mode (for quantification): Based on the this compound mass spectrum, select a unique and abundant quantifier ion (e.g., m/z 69 or 81) and one or two qualifier ions for confirmation. Dwell time per ion: 100 ms.
-
4. Method Validation Parameters: The methods should be validated according to established guidelines, such as ICH Q2(R1), to ensure they are fit for purpose.[11][12]
-
Specificity/Selectivity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention time of this compound. For GC-MS, the ratio of qualifier to quantifier ions must remain consistent.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve. The coefficient of determination (R²) should be ≥ 0.995.[13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected (LOD, Signal-to-Noise ratio of 3:1) and quantified (LOQ, Signal-to-Noise ratio of 10:1).[14]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing QC samples. The relative standard deviation (RSD) should typically be <15%.[13]
-
Accuracy: Analyze spiked blank matrix samples at different concentrations (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 80-120%.[13]
Performance Cross-Validation: A Head-to-Head Comparison
The choice between GC-FID and GC-MS ultimately depends on a trade-off between the need for specificity, sensitivity, and operational cost.
| Parameter | GC-FID | GC-MS (SIM Mode) | Causality & In-Depth Rationale |
| Selectivity | Moderate | Very High | FID relies solely on retention time, making it susceptible to co-eluting matrix components. GC-MS uses both retention time and mass fragmentation patterns, providing a second dimension of separation and a "molecular fingerprint" that offers unequivocal identification and distinguishes the analyte from interferences.[3] |
| Sensitivity (LOD/LOQ) | Good (µg/mL or high ng/mL range) | Excellent (pg/mL or low ng/mL range) | The FID is a mass-flow sensitive detector with good general sensitivity. However, by focusing only on specific ions and filtering out the chemical noise from the matrix and background, the MS in SIM mode achieves significantly lower detection limits.[4][9] |
| Linear Dynamic Range | Excellent (Wide) | Good (Moderate) | The FID is renowned for its wide linear range, often spanning 6-7 orders of magnitude.[2] The MS detector, particularly at high concentrations, can be prone to saturation effects, resulting in a more limited linear range compared to FID.[15] |
| Precision (RSD%) | Excellent (<5% typical) | Excellent (<5% typical) | Both detectors, when coupled with modern GC systems and autosamplers, can achieve outstanding precision. The primary source of variability is more often related to sample preparation and injection rather than the detector itself. |
| Accuracy (Recovery %) | Excellent (90-110% typical) | Excellent (90-110% typical) | With proper calibration using matrix-matched standards, both methods can yield highly accurate results. GC-MS's high selectivity can be an advantage in complex matrices, preventing co-eluting impurities from artificially inflating the analyte peak and thus improving accuracy. |
| Compound Identification | None (Retention Time Only) | Definitive | This is the most significant advantage of GC-MS. It provides structural information via the mass spectrum, allowing for confident identification of this compound and the tentative identification of other unknown peaks in the chromatogram.[3] |
| Robustness | Very High | High | The FID is a simpler and more robust detector, less prone to contamination and requiring less maintenance. The MS ion source requires periodic cleaning, and the vacuum system adds a layer of complexity. |
| Cost & Complexity | Low | High | GC-FID systems are significantly less expensive to purchase, operate, and maintain. They require less specialized training. GC-MS systems have a higher capital cost and require a deeper understanding of vacuum systems and mass spectral interpretation.[1] |
Conclusion and Recommendations: Selecting the Right Tool for the Job
The cross-validation of this compound quantification by GC-FID and GC-MS reveals that both are powerful and reliable techniques, but they serve different analytical needs.
-
Choose GC-FID when:
-
The primary goal is high-throughput, routine quantification of this compound in a relatively clean and well-characterized sample matrix.
-
Cost-effectiveness and instrument simplicity are major considerations.
-
The expected concentrations are well above the low µg/mL level.
-
The identity of the analyte is not , and confirmation of its structure is not required for every run.
-
-
Choose GC-MS when:
-
Absolute certainty of compound identity is required. This is non-negotiable in regulated environments like pharmaceutical development or forensic analysis.[3]
-
The analysis involves complex matrices where co-eluting interferences are likely. The selectivity of MS is critical for accurate quantification in such scenarios.
-
Trace or ultra-trace level quantification is necessary. The superior sensitivity of SIM mode is the enabling technology for detecting minute quantities of this compound.[4]
-
The project involves screening for this compound alongside other unknown volatile or semi-volatile compounds.
-
In an ideal research and development setting, the two techniques are complementary. GC-MS is the superior tool for method development, peak identification, and the analysis of complex or unknown samples. Once the method is established and validated, routine quality control analysis can often be transferred to a more cost-effective and robust GC-FID system, with periodic verification by GC-MS to ensure continued specificity and accuracy.
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EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
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ASTM D6886-18: Standard Test Method for Determination of Individual Volatile Organic Compounds in Waterborne Air-Dry Coatings by Gas Chromatography. ASTM International. [Link]
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A Definitive Guide to the Structural Elucidation of trans-3-Nonene Using 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the One-Dimensional Spectrum
In the field of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of nuclei, they often fall short when faced with complex structures, subtle isomeric differences, or signal overlap. The structural confirmation of an apparently simple molecule like trans-3-nonene serves as a perfect case study to demonstrate the power and necessity of two-dimensional (2D) NMR techniques.
This guide moves beyond simple spectral interpretation. It provides a strategic, field-proven workflow for unambiguously confirming both the regiochemistry (the C3=C4 position of the double bond) and the stereochemistry (the trans configuration) of 3-nonene. We will demonstrate how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—function as a self-validating system, building a complete and irrefutable picture of the molecular architecture.
Part 1: The Initial Hypothesis - Clues from 1D ¹H NMR
Before deploying advanced 2D techniques, a standard 1D ¹H NMR spectrum provides the first critical piece of evidence regarding the alkene's stereochemistry. The key lies in the vicinal coupling constant (³JHH) between the two protons on the double bond (H3 and H4).
The magnitude of this coupling is dictated by the dihedral angle between the protons, a relationship described by the Karplus equation.[1] This geometric dependence results in distinctly different coupling constants for cis and trans isomers:
-
cis-Alkenes: Dihedral angle ≈ 0°, resulting in a smaller coupling constant, typically 6-12 Hz .[2]
-
trans-Alkenes: Dihedral angle ≈ 180°, leading to a much larger coupling constant, typically 12-18 Hz .[2][3][4]
For this compound, we anticipate a ³JH3-H4 value of approximately 15 Hz, providing strong initial evidence for the trans configuration. However, this is an inference, not a definitive proof of the entire structure. To confirm the connectivity of the carbon skeleton, we must turn to 2D NMR.
Predicted NMR Data for this compound
The following table summarizes the expected chemical shifts for this compound, which will serve as our reference for the subsequent 2D analysis.
| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | CH₃ | ~0.90 (t) | ~14.1 |
| 2 | CH₂ | ~2.05 (quint) | ~25.6 |
| 3 | CH | ~5.41 (dt) | ~124.8 |
| 4 | CH | ~5.41 (dt) | ~135.5 |
| 5 | CH₂ | ~1.98 (quint) | ~34.9 |
| 6 | CH₂ | ~1.38 (sext) | ~31.5 |
| 7 | CH₂ | ~1.28 (sext) | ~22.6 |
| 8 | CH₂ | ~1.28 (sext) | ~22.6 |
| 9 | CH₃ | ~0.88 (t) | ~13.9 |
Note: Chemical shifts are estimations and can vary based on solvent and experimental conditions.[5][6][7][8][9]
Part 2: The Definitive Proof - A 2D NMR Workflow
To leave no ambiguity, we employ a logical sequence of 2D NMR experiments. This workflow is designed to first map out proton-proton connectivities (COSY), then link protons to their directly attached carbons (HSQC), and finally, assemble the entire molecular framework through long-range proton-carbon correlations (HMBC).
Technique 1: COSY (Correlation Spectroscopy) - Mapping the Proton Network
Expert Rationale: The COSY experiment is the cornerstone of structural elucidation, providing an unambiguous map of all proton-proton (J-coupled) spin systems within a molecule.[10][11][12] It allows us to "walk" along the carbon chain by observing which protons are neighbors. The presence of a cross-peak between two protons indicates they are scalar-coupled, typically over two or three bonds.
Expected Correlations for this compound:
-
A cross-peak between the olefinic protons H3 and H4 will be observed, confirming their three-bond (vicinal) coupling.
-
We can trace the ethyl fragment: a correlation from the H1 methyl triplet to the H2 methylene quintet.
-
Crucially, a correlation from H2 to the olefinic proton H3 connects the ethyl group to the double bond.
-
Similarly, we can trace the pentyl fragment: H9 → H8 → H7 → H6 → H5 .
-
The final link is a cross-peak between H5 and the second olefinic proton H4 , confirming the C3=C4 position of the double bond.
Experimental Protocol: COSY
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Spectrometer Setup: Tune and lock the spectrometer. Obtain standard ¹H and ¹³C reference spectra.
-
Pulse Program: Select a standard gradient-selected COSY (gCOSY) pulse sequence.
-
Acquisition Parameters:
-
Spectral Width (SW): Set to cover the full ¹H chemical shift range (~10 ppm).
-
Number of Points (TD): 2048 points in the direct dimension (F2), 256-512 increments in the indirect dimension (F1).
-
Scans (NS): 2-4 scans per increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier Transform. Symmetrize the resulting spectrum.
Technique 2: HSQC (Heteronuclear Single Quantum Coherence) - The C-H Connection
Expert Rationale: The HSQC experiment is a highly sensitive method for identifying all direct one-bond carbon-proton attachments.[13][14][15][16] Each cross-peak in the 2D spectrum represents a C-H bond, with coordinates corresponding to the ¹³C chemical shift (F1 axis) and the ¹H chemical shift (F2 axis). This allows for the unambiguous assignment of every protonated carbon in the molecule, resolving any ambiguities from the 1D spectra.
Expected Correlations for this compound:
-
A cross-peak will appear correlating the olefinic proton signal at ~5.41 ppm to two distinct olefinic carbon signals (~124.8 ppm and ~135.5 ppm), confirming the H3-C3 and H4-C4 attachments.
-
The methyl protons (H1, H9) will show correlations to their respective aliphatic carbons (C1, C9).
-
Each set of methylene protons (H2, H5, H6, H7, H8) will correlate to its corresponding methylene carbon signal.
Experimental Protocol: HSQC
-
Sample: Use the same sample as for the COSY experiment.
-
Pulse Program: Select a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
-
Acquisition Parameters:
-
Spectral Width (SW): ~10 ppm in F2 (¹H), ~160 ppm in F1 (¹³C).
-
Number of Points (TD): 1024 points in F2, 256 increments in F1.
-
¹JCH Coupling Constant: Set the evolution delay to optimize for an average one-bond C-H coupling of 145 Hz.
-
Scans (NS): 4-8 scans per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
-
Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform the 2D Fourier Transform.
Technique 3: HMBC (Heteronuclear Multiple Bond Correlation) - Assembling the Skeleton
Expert Rationale: The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[16][17][18][19] This is the definitive experiment for establishing the connectivity of the carbon skeleton, especially for linking fragments separated by non-protonated carbons or, in this case, the C=C double bond.
Key Confirming Correlations for this compound:
-
H2 protons to C4: A cross-peak between the H2 protons and the C4 olefinic carbon (a ³JCH correlation) irrefutably proves that the ethyl group is attached to the C3 position of the double bond.
-
H5 protons to C3: A cross-peak between the H5 protons and the C3 olefinic carbon (a ³JCH correlation) confirms the pentyl group is attached to the C4 position.
-
H3 proton to C5: This ³JCH correlation further solidifies the C3-C4-C5 linkage.
-
H4 proton to C2: This ³JCH correlation confirms the C2-C3-C4 linkage.
The combination of these four correlations leaves no other possible arrangement for the atoms.
Experimental Protocol: HMBC
-
Sample: Use the same sample.
-
Pulse Program: Select a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Acquisition Parameters:
-
Spectral Width (SW): ~10 ppm in F2 (¹H), ~160 ppm in F1 (¹³C).
-
Number of Points (TD): 2048 points in F2, 512 increments in F1.
-
Long-Range Coupling (ⁿJCH): Set the evolution delay to optimize for a long-range coupling of 8 Hz. This is a good compromise for detecting both ²J and ³J correlations.
-
Scans (NS): 8-16 scans per increment, as HMBC is less sensitive than HSQC.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
-
Processing: Apply a sine-bell window function (magnitude calculation) and perform the 2D Fourier Transform.
Conclusion: A Self-Validating Structural Proof
The structural confirmation of this compound is achieved not by a single piece of data, but by the convergent, self-validating evidence provided by a suite of NMR experiments:
-
Stereochemistry: The large vicinal coupling constant (~15 Hz) between H3 and H4 in the ¹H NMR spectrum provides compelling initial evidence for the trans configuration .[1][3]
-
Proton Connectivity: The COSY spectrum maps the complete proton spin systems, demonstrating the connectivity from H1 to H3 and from H5 to H9, confirming the presence of an ethyl and a pentyl fragment.[20][21]
-
Direct C-H Assignment: The HSQC spectrum unambiguously links every proton to its directly attached carbon, ensuring correct assignments for all signals.[13][16]
-
Regiochemistry and Final Assembly: The HMBC spectrum provides the definitive proof of connectivity. The crucial cross-peaks between H2↔C4 and H5↔C3 lock the ethyl and pentyl fragments to the correct positions on the double bond, confirming its location at C3=C4 .[18][19]
This multi-technique approach leaves no room for ambiguity. Each experiment cross-validates the others, culminating in an irrefutable structural assignment that meets the highest standards of scientific rigor. This workflow is readily adaptable for the characterization of more complex molecules, where a thorough understanding of both connectivity and stereochemistry is paramount.
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Coupling in Cis/Trans Alkenes. OpenOChem Learn. [Link]
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How can you investigate a cis/trans isomer with COSY NMR? ResearchGate. [Link]
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13-C NMR Chemical Shift Table. Scribd. [Link]
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HSQC and HMBC. NMR Core Facility, Columbia University. [Link]
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A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications (RSC Publishing). [Link]
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COSY NMR. Reddit. [Link]
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2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). YouTube. [Link]
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HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
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The Shifting Landscape of Oxidative Stress Biomarkers: A Comparative Guide to trans-2-Nonenal
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From the Obscure to the Relevant—A Necessary Pivot in Biomarker Discovery
Initially, this guide intended to explore the potential of trans-3-nonene as a clinical biomarker. However, a thorough review of the scientific literature revealed a significant disparity in the available research. While this compound remains a relatively obscure molecule with limited data supporting its clinical utility, its isomer, trans-2-nonenal , has emerged as a far more extensively studied and clinically relevant compound. This volatile aldehyde is increasingly recognized as a significant biomarker of oxidative stress and lipid peroxidation, with a growing body of evidence linking it to the aging process and various pathologies.
Therefore, with a commitment to providing a scientifically rigorous and practically valuable resource, this guide has pivoted to focus on trans-2-nonenal . We will delve into its biochemical origins, its validation as a biomarker, and its clinical relevance, while also providing a comprehensive comparison with other established markers of oxidative stress. This shift ensures that we are not just presenting theoretical possibilities, but are instead offering a guide grounded in a wealth of experimental data and real-world applications. Our aim is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize trans-2-nonenal and other key biomarkers in their work.
The Biochemical Genesis of trans-2-Nonenal: A Signature of Lipid Peroxidation
Trans-2-nonenal is not a primary metabolic product but rather a secondary byproduct of a damaging cellular process known as lipid peroxidation.[1] This process is a chain reaction initiated by reactive oxygen species (ROS) that attack polyunsaturated fatty acids (PUFAs), particularly omega-7 fatty acids like palmitoleic acid, which are components of cell membranes.[2] The oxidative degradation of these fatty acids leads to the formation of a variety of reactive aldehydes, with trans-2-nonenal being a prominent and relatively stable end-product.[1]
The formation of trans-2-nonenal is, therefore, a direct indicator of cellular damage caused by oxidative stress.[2] Its presence and concentration in biological samples can provide a window into the extent of lipid peroxidation occurring within an organism. This has significant implications for the study of aging and a wide range of diseases where oxidative stress is a known contributing factor.[3]
Caption: Lipid Peroxidation Pathway Leading to trans-2-Nonenal Formation.
A Comparative Analysis of Oxidative Stress Biomarkers
The selection of an appropriate biomarker is critical for the accurate assessment of oxidative stress. While trans-2-nonenal is a promising candidate, it is important to compare its performance with other established biomarkers. The following tables provide a comparative overview of trans-2-nonenal, malondialdehyde (MDA), and F2-isoprostanes.
Table 1: Overview of Key Oxidative Stress Biomarkers
| Biomarker | Class | Source of Formation |
| trans-2-Nonenal | Volatile Aldehyde | Lipid peroxidation of omega-7 polyunsaturated fatty acids.[2] |
| Malondialdehyde (MDA) | Aldehyde | Lipid peroxidation of polyunsaturated fatty acids.[4] |
| F2-Isoprostanes | Prostaglandin-like | Non-enzymatic free radical-catalyzed peroxidation of arachidonic acid.[5] |
Table 2: Performance Characteristics and Clinical Relevance
| Biomarker | Advantages | Disadvantages | Common Biological Samples |
| trans-2-Nonenal | Specific product of lipid peroxidation; can be measured non-invasively in breath.[6] | Less established than other biomarkers; limited data on sensitivity and specificity for specific diseases. | Exhaled breath, Skin swabs, Plasma, Urine.[6][7] |
| Malondialdehyde (MDA) | Widely used and well-established; cost-effective assays available.[8] | Can be produced by other biological processes, leading to potential for overestimation of oxidative stress.[8] | Plasma, Serum, Tissues.[9] |
| F2-Isoprostanes | Considered the "gold standard" for in vivo lipid peroxidation assessment due to their stability and specificity.[10][11] | Assays can be complex and expensive; require specialized equipment (e.g., GC-MS).[12] | Urine, Plasma, Cerebrospinal fluid.[13] |
Experimental Protocols: A Guide to Measurement and Validation
The accurate quantification of oxidative stress biomarkers is paramount for their clinical utility. This section provides detailed, step-by-step methodologies for the analysis of trans-2-nonenal, MDA, and F2-isoprostanes.
Protocol 1: Analysis of trans-2-Nonenal in Exhaled Breath Condensate (EBC)
This protocol outlines the collection and analysis of trans-2-nonenal in EBC, a non-invasive method for assessing airway oxidative stress.
1. EBC Collection: a. Use a commercially available EBC collection device following the manufacturer's instructions. b. The subject should breathe normally into the device for 10-15 minutes. c. The collected EBC should be immediately aliquoted and stored at -80°C until analysis.
2. Sample Preparation (Solid-Phase Microextraction - SPME): a. Thaw the EBC sample on ice. b. Place a known volume (e.g., 1 mL) of EBC into a headspace vial. c. Add a saturated solution of sodium chloride to enhance the release of volatile compounds. d. Spike the sample with an internal standard (e.g., deuterated nonenal). e. Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) with agitation. f. Expose a SPME fiber (e.g., divinylbenzene/carboxen/polydimethylsiloxane) to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis: a. Desorb the analytes from the SPME fiber in the injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS). b. Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation. c. Set the appropriate temperature program for the GC oven to separate the compounds of interest. d. Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for trans-2-nonenal and the internal standard.
4. Quantification: a. Generate a calibration curve using standard solutions of trans-2-nonenal of known concentrations. b. Calculate the concentration of trans-2-nonenal in the EBC sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Caption: Workflow for trans-2-Nonenal Analysis in EBC.
Protocol 2: Analysis of Malondialdehyde (MDA) in Plasma using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA.
1. Sample Preparation: a. Collect blood in EDTA-containing tubes and centrifuge to obtain plasma. b. To 100 µL of plasma, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins. c. Vortex and incubate on ice for 15 minutes. d. Centrifuge at 3000 rpm for 10 minutes. e. Transfer the supernatant to a new tube.
2. TBARS Reaction: a. To the supernatant, add 200 µL of 0.67% thiobarbituric acid (TBA). b. Incubate at 95°C for 60 minutes in a water bath. c. Cool the samples on ice for 10 minutes.
3. Measurement: a. Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer. b. Alternatively, for higher specificity, separate the MDA-TBA adduct by high-performance liquid chromatography (HPLC) with fluorescence detection (excitation at 515 nm, emission at 553 nm).
4. Quantification: a. Prepare a standard curve using a known concentration of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). b. Calculate the MDA concentration in the plasma sample based on the standard curve.
Protocol 3: Analysis of F2-Isoprostanes in Urine by GC-MS
This protocol describes the gold-standard method for quantifying F2-isoprostanes.
1. Sample Preparation and Solid-Phase Extraction (SPE): a. Collect a 24-hour urine sample and store it at -80°C. b. Thaw the urine sample and centrifuge to remove any particulate matter. c. Add an internal standard (deuterated F2-isoprostane) to a known volume of urine. d. Hydrolyze the sample with potassium hydroxide to release esterified isoprostanes. e. Acidify the sample with HCl. f. Perform solid-phase extraction (SPE) using a C18 cartridge to purify and concentrate the isoprostanes.
2. Derivatization: a. Derivatize the purified isoprostanes to form pentafluorobenzyl (PFB) esters to enhance their volatility and detection by GC-MS. b. Further derivatize the hydroxyl groups to trimethylsilyl (TMS) ethers.
3. GC-MS Analysis: a. Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer operating in negative ion chemical ionization (NICI) mode. b. Use a suitable capillary column for separation.
4. Quantification: a. Generate a standard curve using known amounts of an F2-isoprostane standard. b. Quantify the F2-isoprostanes in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion: The Evolving Toolkit for Oxidative Stress Assessment
The field of oxidative stress research is continually advancing, and the development and validation of new biomarkers are central to this progress. While established markers like MDA and F2-isoprostanes have been invaluable, the emergence of trans-2-nonenal offers a promising new tool, particularly for non-invasive monitoring. Its direct link to lipid peroxidation and its presence in exhaled breath make it a compelling candidate for clinical and research applications.
However, it is crucial to acknowledge that no single biomarker can provide a complete picture of the complex process of oxidative stress. The choice of biomarker should be guided by the specific research question, the biological matrix available, and the analytical resources at hand. A multi-biomarker approach, combining the strengths of different markers, will likely provide the most comprehensive and reliable assessment of oxidative stress in various physiological and pathological states. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and to confidently incorporate the analysis of trans-2-nonenal and other key biomarkers into their studies.
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Evaluating the Efficacy of trans-3-Nonene in Pest Management: A Comparative Guide
Introduction: The Evolving Landscape of Pest Management
The global imperative for sustainable agriculture and the increasing incidence of insecticide resistance necessitates a departure from broad-spectrum synthetic pesticides.[1][2] This guide delves into the evaluation of novel, ecologically-benign pest management strategies, with a focus on the potential of semiochemicals.[3][4] Specifically, we will explore the theoretical efficacy of trans-3-Nonene, a volatile organic compound (VOC), by comparing it against established pest management paradigms. This document is intended for researchers and drug development professionals, providing a framework for evaluating novel compounds and integrating them into Integrated Pest Management (IPM) programs.[3][5]
This compound: A Profile of a Potential Semiochemical
This compound is an alkene with the molecular formula C9H18. While direct evidence of its efficacy in pest management is not yet prevalent in scientific literature, its identity as a plant-derived volatile organic compound places it within a class of molecules known for mediating plant-insect interactions.[6][7][8][9] Plants naturally release a vast array of VOCs for defense, to attract pollinators, and to communicate with other plants.[7][8] Many of these, including compounds structurally related to nonene isomers, have demonstrated repellent or attractive properties towards various insect species.[10][11]
Hypothesized Mechanism of Action:
Based on the known roles of similar plant volatiles, the potential efficacy of this compound could be realized through several mechanisms:
-
Repellency: Acting as an olfactory deterrent that drives pests away from crops.
-
Attraction (Kairomone): Luring pests to traps or "attract-and-kill" devices.[5]
-
Behavioral Disruption: Interfering with host-finding or mating cues.
Further empirical investigation is required to elucidate the specific bioactivity of this compound. The experimental protocols detailed later in this guide provide a roadmap for such an evaluation.
Comparative Analysis of Major Pest Management Strategies
To contextualize the potential of this compound, we will compare it against four major classes of pest management agents: other semiochemicals, synthetic insecticides, microbial biopesticides, and entomopathogenic fungi.
Other Semiochemicals (Pheromones and Allelochemicals)
Semiochemicals are signaling molecules used for communication between organisms.[3] Their application in pest management is a cornerstone of modern IPM, prized for their high specificity.[5][12]
-
Mechanism of Action: Semiochemicals manipulate insect behavior. Pheromones, used for intraspecies communication, are widely employed for mating disruption, where a synthetic pheromone saturates an area and prevents males from locating females.[5] Allelochemicals, which mediate interspecies interactions, can be used in "push-pull" strategies, where a repellent ("push") and an attractant ("pull") are used in concert to manipulate pest distribution.[4]
-
Efficacy and Performance: The efficacy of semiochemicals is highly species-specific.[5] They are generally not used for rapid "knockdown" of large pest populations but are highly effective for monitoring and managing low-density populations over time.[5][12]
-
Target Specificity and Non-Target Effects: A key advantage of semiochemicals is their high specificity, which results in minimal impact on non-target organisms and beneficial insects.[5]
-
Practical Considerations: The volatility of semiochemicals can be a challenge, requiring specialized slow-release formulations.[5] Resistance development is considered less likely compared to lethal insecticides.
Synthetic Insecticides (Pyrethroids and Neonicotinoids)
For decades, synthetic insecticides have been the primary tool for pest control due to their high efficacy and rapid action.
-
Mechanism of Action: Pyrethroids and neonicotinoids are neurotoxins. Pyrethroids act on the sodium channels of nerve cells, causing paralysis and death.[13] Neonicotinoids target the nicotinic acetylcholine receptors in the central nervous system of insects, leading to overstimulation and death.[13][14]
-
Efficacy and Performance: Both classes are highly effective and fast-acting against a broad spectrum of insect pests.[2] Field trials have demonstrated over 98% reduction in aphid populations within 10 days of application for both pyrethroids and neonicotinoids.[15]
-
Target Specificity and Non-Target Effects: A major drawback of these compounds is their broad-spectrum activity, which leads to significant negative impacts on non-target organisms.[16][17] Neonicotinoids, in particular, have been implicated in the decline of pollinator populations, including bees.[16][18] They can also harm natural predators and aquatic invertebrates.[14][19][20]
-
Practical Considerations: Widespread use has led to the development of resistance in many pest species.[2] Their environmental persistence and non-target effects have resulted in increased regulatory scrutiny and bans in some regions.
Microbial Biopesticides (Bacillus thuringiensis)
Bacillus thuringiensis (Bt) is a soil-dwelling bacterium that is the most widely used microbial biopesticide globally.[21][22]
-
Mechanism of Action: Bt produces crystalline proteins called Cry toxins during sporulation.[21] When ingested by a susceptible insect, these toxins are activated in the alkaline gut environment, binding to specific receptors on the gut wall and creating pores that lead to cell lysis, gut paralysis, and death.[21]
-
Efficacy and Performance: Bt is highly effective against specific insect orders, particularly Lepidoptera (moths and butterflies), Coleoptera (beetles), and Diptera (flies and mosquitoes).[23] The efficacy is dependent on the specific Cry toxin and the target pest. However, some pests have developed field-evolved resistance to certain Bt toxins.[1]
-
Target Specificity and Non-Target Effects: Different strains of Bt produce different Cry toxins, each with a narrow host range. This specificity makes Bt relatively safe for non-target insects, vertebrates, and humans.[21][23][24] However, some studies suggest potential indirect effects on the food chain by reducing the prey base for predators.[24]
-
Practical Considerations: As a stomach poison, Bt must be ingested by the pest to be effective.[22] It is susceptible to degradation by UV light, requiring careful timing of application.[22] The development of Bt-transgenic crops has provided season-long protection against certain pests.[23]
Entomopathogenic Fungi (Beauveria bassiana, Metarhizium anisopliae)
Entomopathogenic fungi are naturally occurring pathogens of insects and are increasingly being developed as biopesticides.[25][26]
-
Mechanism of Action: Unlike Bt, entomopathogenic fungi infect their hosts by contact.[27] Spores adhere to the insect's cuticle, germinate, and penetrate the body cavity. The fungus then multiplies within the insect, producing toxins and consuming its internal tissues, leading to death.
-
Efficacy and Performance: The efficacy of entomopathogenic fungi is influenced by environmental conditions, particularly temperature and humidity. They are generally slower-acting than synthetic insecticides. Studies have shown varying levels of mortality against different pests, with some isolates of M. anisopliae causing up to 92% mortality in adult Spoladea recurvalis.[28]
-
Target Specificity and Non-Target Effects: While many entomopathogenic fungi have a broad host range among insects, they are generally considered safe for vertebrates and plants.[25] Some strains exhibit a higher degree of specificity for certain insect orders.
-
Practical Considerations: The need for specific environmental conditions for sporulation and infection can limit their effectiveness in some climates. Formulation and application techniques are critical for ensuring spore viability and contact with the target pest.
Data Summary: A Comparative Overview
| Feature | This compound (Hypothetical) | Other Semiochemicals | Synthetic Insecticides | Bacillus thuringiensis (Bt) | Entomopathogenic Fungi |
| Mechanism of Action | Behavioral (Repellent/Attractant) | Behavioral Manipulation | Neurotoxic | Stomach Poison (Gut Disruption) | Contact/Infection |
| Speed of Action | Likely Rapid (Behavioral) | Variable (often slow) | Very Rapid | Slow to Moderate | Slow |
| Target Specificity | Unknown | High | Low (Broad-Spectrum) | High (Strain-Dependent) | Moderate to High |
| Non-Target Impact | Unknown | Very Low | High | Low | Low |
| Resistance Potential | Low | Low | High | Moderate to High | Low |
Experimental Protocols for Efficacy Evaluation
To empirically assess the efficacy of a novel compound like this compound, standardized bioassays are essential.
Protocol 1: Y-Tube Olfactometer Bioassay for Repellency/Attraction
This protocol is designed to determine if a volatile chemical influences the behavior of an insect.
-
Apparatus Setup: A Y-shaped glass tube is used. A purified air stream is passed through two arms, one of which contains the test compound (this compound) and the other a control (solvent only). The air currents meet at the junction and flow down the central arm.
-
Compound Preparation: A solution of this compound in a suitable solvent (e.g., hexane) is prepared at various concentrations. A filter paper is impregnated with a known volume of the solution and placed in the treatment arm of the olfactometer. A control filter paper with solvent only is placed in the other arm.
-
Insect Introduction: A single adult insect is released at the downwind end of the central arm.
-
Data Collection: The insect's movement is observed for a set period (e.g., 10 minutes). The first arm it enters and the time spent in each arm are recorded.
-
Replication: The experiment is replicated with a sufficient number of insects (e.g., 50-100) to allow for statistical analysis. The positions of the treatment and control arms are swapped periodically to avoid positional bias.
-
Analysis: A chi-square test can be used to determine if there is a significant preference for either the treatment or control arm.
Protocol 2: Contact Toxicity Bioassay (WHO Tube Test Adaptation)
This protocol assesses the insecticidal activity of a compound upon direct contact.[29][30]
-
Preparation of Impregnated Surfaces: Filter papers are impregnated with a range of concentrations of this compound dissolved in a volatile solvent like acetone. Control papers are treated with acetone only. The solvent is allowed to evaporate completely.
-
Exposure: A cohort of 20-25 adult insects is introduced into a clear plastic tube lined with the impregnated paper.[29]
-
Exposure Period: The insects are exposed to the treated surface for a defined period, typically one hour.[30]
-
Transfer and Observation: After the exposure period, the insects are transferred to a clean holding tube with access to a food source (e.g., a 10% sugar solution).[29]
-
Mortality Assessment: Mortality is recorded at 24 hours post-exposure. Insects unable to stand or move are considered dead.
-
Data Analysis: The results are used to calculate the lethal concentration that kills 50% of the test population (LC50) through probit analysis. This allows for a quantitative comparison of toxicity with other insecticides.
Caption: Workflow for evaluating the bioactivity of a novel compound.
Logical Framework for Pest Management Strategy Selection
The choice of a pest management strategy is a complex decision that must balance efficacy, cost, environmental impact, and sustainability.
Caption: Decision framework for selecting an appropriate pest management strategy.
Conclusion and Future Directions
While this compound remains a compound of theoretical potential rather than proven efficacy, this guide provides a comprehensive framework for its evaluation. The comparative analysis underscores a critical trade-off in modern pest management: the broad-spectrum, rapid efficacy of synthetic insecticides versus the targeted, environmentally benign nature of semiochemicals and biological agents.[5][16] The high specificity and low non-target impact of strategies like those potentially offered by novel semiochemicals are invaluable for sustainable IPM programs.[3]
Future research should prioritize the empirical testing of this compound and other novel plant volatiles using standardized bioassays. Elucidating their precise behavioral effects and potential insecticidal properties is the first step. Subsequent field trials will be necessary to validate laboratory findings and determine their practical utility. By systematically exploring nature's chemical arsenal, we can continue to develop innovative and sustainable solutions to the enduring challenge of pest management.
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Safety Operating Guide
Navigating the Disposal of trans-3-Nonene: A Guide for the Modern Laboratory
In the fast-paced environment of research and development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-3-Nonene, a flammable and potentially hazardous alkene. By understanding the chemical's properties and the rationale behind these procedures, laboratory professionals can mitigate risks and maintain a culture of safety.
Immediate Safety & Hazard Recognition: Understanding this compound
This compound is a flammable liquid and vapor.[1] Its primary hazards include flammability, skin and eye irritation, and potential respiratory irritation.[2] Aspiration of the liquid may be fatal if swallowed and enters the airways.[1][2] It is also recognized as being very toxic to aquatic life, with long-lasting effects, necessitating careful handling to prevent environmental release.[2][3]
Before handling this compound, it is crucial to have immediate access to a current Safety Data Sheet (SDS) and to be familiar with its contents. All personnel handling this chemical must be trained on its specific hazards and the appropriate emergency procedures.[4]
Table 1: Key Safety and Physical Data for Nonene Isomers
| Property | Value | Source |
| CAS Number | 20063-77-8 | |
| Molecular Formula | C₉H₁₈ | |
| Molecular Weight | 126.24 g/mol | |
| Flash Point | 90 °F (32 °C) (for this compound) | [5] |
| Boiling Point | 146 °C (295 °F) (for 1-Nonene) | |
| GHS Hazard Statements | H226, H304, H315, H319, H335, H413 | [2] |
Prudent Handling and Storage of Waste this compound
Proper segregation and storage of chemical waste are the foundational steps of a compliant disposal process. Due to its flammability, this compound waste must be handled with care to prevent ignition.
Waste Collection
-
Dedicated Waste Container : Collect this compound waste in a designated, properly labeled container. This container should be made of a compatible material, such as glass or a suitable chemically resistant plastic. Avoid using containers that may react with or be degraded by hydrocarbons.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazard pictograms (flammable, health hazard, irritant).
-
Segregation : Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent violent reactions.[6] It should be collected as a non-halogenated organic waste.[7]
Interim Storage in the Laboratory
-
Ventilation : Store the waste container in a well-ventilated area, preferably within a fume hood or a designated flammable liquid storage cabinet.[2]
-
Ignition Sources : Keep the storage area free of ignition sources such as open flames, sparks, and hot surfaces.[1][8][9] Use only non-sparking tools when handling the waste container.[10]
-
Container Integrity : Ensure the waste container is kept tightly closed when not in use to prevent the escape of flammable vapors.[2] Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[11]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations. The following protocol provides a general framework; however, always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Characterization
This compound is classified as a hazardous waste due to its ignitability (D001).[3][12] Any materials contaminated with this compound, such as gloves, absorbent pads, or labware, must also be treated as hazardous waste.[13]
Step 2: Preparing for Disposal
-
Finalize Labeling : Ensure the hazardous waste label on the container is complete and accurate, including the accumulation start date.
-
Secure Container : Tightly seal the waste container. For transportation within the facility, place the primary container in a secondary containment bin to prevent spills.
Step 3: Transfer to Central Accumulation Area
-
Authorized Personnel : Only trained personnel should handle and transport hazardous waste.
-
Safe Transport : Use a chemical cart with secondary containment to move the waste container to your facility's central hazardous waste accumulation area.
Step 4: Final Disposal by a Licensed Contractor
-
Manifesting : Your institution's EHS department will arrange for the pickup of the hazardous waste by a licensed disposal contractor. A hazardous waste manifest will be prepared to track the waste from your facility to its final destination.[14][15]
-
Disposal Method : The most common and environmentally responsible method for disposing of flammable organic solvents like this compound is through incineration at a permitted hazardous waste facility.[10][16] This process destroys the chemical, converting it to less harmful substances.
Spill Management: An Emergency Protocol
In the event of a this compound spill, immediate and decisive action is required to mitigate risks.
-
Alert Personnel : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources : Extinguish all nearby flames and turn off any equipment that could create a spark.
-
Ventilate : Increase ventilation in the area by opening sashes in fume hoods.
-
Containment : For small spills, use a spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain the liquid. Do not use combustible materials like paper towels.
-
Cleanup : Wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, carefully collect the absorbed material using non-sparking tools.[10]
-
Disposal of Spill Debris : Place all contaminated materials into a designated hazardous waste container and dispose of it following the procedures outlined in this guide.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
- 1. braskem.com.br [braskem.com.br]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ishn.com [ishn.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.ca [fishersci.ca]
- 7. community.preproom.org [community.preproom.org]
- 8. fldata.com [fldata.com]
- 9. braskem.com.br [braskem.com.br]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-3-Nonene
Welcome to your comprehensive guide on the safe handling of trans-3-Nonene. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to not just follow protocols, but to understand them, ensuring a self-validating system of safety for you and your team.
This compound is an aliphatic hydrocarbon, a class of compounds foundational to organic synthesis but carrying a distinct set of hazards. Proper selection and use of Personal Protective Equipment (PPE) are not merely procedural hurdles; they are the critical interface between you and the chemical, engineered to mitigate risks ranging from flammability to physiological harm. This guide provides the essential, immediate safety and logistical information you need, structured to answer your operational questions directly and build a foundation of trust in your safety practices.
Hazard Assessment: Understanding the Risks of this compound
Before we can select the appropriate PPE, we must first understand the specific hazards presented by this compound. It is classified as a flammable liquid and poses several health risks upon exposure. The primary dangers are its flammability and the potential for aspiration if swallowed, which can be fatal. Additionally, it can cause skin, eye, and respiratory irritation.
The causality for stringent PPE requirements is rooted in these properties. Because it is a volatile, flammable liquid, we must prevent its vapor from reaching an ignition source and protect the user from inhaling irritating fumes. Its capacity to irritate and defat the skin necessitates a robust dermal barrier.
For a clear overview, the key physicochemical and hazard properties are summarized below.
| Property | Value | Implication for Handling |
| CAS Number | 20063-77-8 | Unique identifier for this specific chemical isomer.[1] |
| Molecular Formula | C₉H₁₈ | An unsaturated aliphatic hydrocarbon. |
| Flash Point | ~90 °F / 32.2 °C | Flammable Liquid. Vapors can ignite at or above this temperature.[1][2] |
| Boiling Point | ~298 °F / 147.6 °C | Volatile enough to produce significant vapor at room temperature.[2] |
| Vapor Density | >1 (Air = 1) | Vapors are heavier than air and can accumulate in low-lying areas. |
| GHS Hazard Codes | H226, H304, H315, H319, H335 | Flammable, May be fatal if swallowed and enters airways, Causes skin/eye/respiratory irritation. |
| Occupational Exposure Limit | No specific OEL established. | Use Nonane as a proxy: NIOSH REL & ACGIH TLV: 200 ppm (TWA).[3][4][5] |
Core Directive: Selecting the Right PPE for this compound
The selection of PPE is not a one-size-fits-all decision. It is a dynamic risk assessment that depends on the scale and nature of the procedure. The following sections detail the minimum required PPE and the conditions that necessitate an escalation in protection.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes of this compound. Chemical splash goggles are essential to prevent contact with the eye, which would cause serious irritation.
Escalated Requirement: A full-face shield worn over chemical splash goggles.
-
When to Escalate: Use a face shield when handling larger quantities (>1 liter) or when there is a significant risk of splashing (e.g., during rapid transfers, heating, or pressure-related work).
-
Causality: A face shield protects the entire face from splashes and is a critical secondary barrier when the consequences of exposure are higher due to volume or procedural risk.
Hand Protection: Choosing the Correct Glove Material
The most critical choice in hand protection is the glove material. The effectiveness of a glove is determined by its resistance to both degradation (physical change) and permeation (chemical passing through on a molecular level).
For Incidental Contact (e.g., handling closed containers, minor splashes):
-
Recommended Glove: Nitrile (minimum thickness of 4-5 mil).
-
Causality: Nitrile gloves provide good resistance to aliphatic hydrocarbons like nonene for short-term, incidental contact.[6] They are preferable to latex, which offers poor protection, and they visibly rip when punctured, providing a clear indication of failure.[6]
For Extended Contact (e.g., immersing hands, handling large spills, cleaning equipment):
-
Recommended Glove: Heavy-duty Nitrile (≥8 mil) or Viton® .
-
Causality: For tasks involving intentional or prolonged contact, a thicker and more resistant barrier is necessary. While standard nitrile is sufficient for splashes, it will eventually be permeated. Thicker nitrile or high-performance elastomers like Viton® are designed for this level of exposure. Butyl rubber is not recommended as it performs poorly with aliphatic hydrocarbons.[7]
Always inspect gloves for rips or punctures before use. After handling the chemical, remove gloves without touching the outer surface and wash hands thoroughly.
Body Protection: Shielding Skin and Clothing
Minimum Requirement: A flame-resistant laboratory coat (FR-C).
-
Causality: Because this compound is a flammable liquid, standard cotton or polyester lab coats can ignite and continue to burn. A flame-resistant lab coat will self-extinguish, providing critical escape time in the event of a flash fire.
Escalated Requirement: A chemically resistant apron worn over the FR-C lab coat.
-
When to Escalate: When handling large volumes where significant splashes are possible.
-
Causality: An apron provides an additional, impermeable barrier to protect against chemical saturation of the lab coat.
Respiratory Protection: When Air Quality is a Concern
Minimum Requirement: All work with this compound must be conducted in a certified chemical fume hood.
-
Causality: A fume hood is the primary engineering control designed to capture the flammable and irritating vapors at the source, preventing them from entering the laboratory environment and being inhaled by the user.
Escalated Requirement: Use of an air-purifying respirator.
-
When to Escalate: In situations where engineering controls are insufficient or absent, such as during a large spill cleanup outside of a fume hood or in poorly ventilated areas.
-
Required Respirator Type: A NIOSH-approved respirator with organic vapor (OV) cartridges .
-
Causality: While no specific Occupational Exposure Limit (OEL) exists for this compound, we can use the OEL for the similar compound, n-Nonane (200 ppm), as a conservative guideline.[3][4][5] If there is any potential to approach this concentration, a respirator is mandatory. Organic vapor cartridges contain activated carbon to adsorb the hydrocarbon vapors before they can be inhaled.
The following diagram outlines the decision-making process for PPE selection.
Sources
- 1. This compound | CAS#:20063-77-8 | Chemsrc [chemsrc.com]
- 2. chembk.com [chembk.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Nonane [medbox.iiab.me]
- 4. nj.gov [nj.gov]
- 5. NONANE | Occupational Safety and Health Administration [osha.gov]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
